RNase L-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-10-5-3-4-9(8-10)14-17-15(20)13-11-6-1-2-7-12(11)21-16(13)18-14/h3-5,8,19H,1-2,6-7H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWEMIJOWUBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357618-26-9 | |
| Record name | 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Probing the Allosteric Inhibition of RNase L: A Technical Guide to Small Molecule Modulators
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of small molecule inhibitors of Ribonuclease L (RNase L), a key enzyme in the innate immune response. While the specific compound "RNase L-IN-2" was not identified in publicly available literature, this document details the action of well-characterized RNase L inhibitors, offering insights into their therapeutic potential and the methodologies used for their discovery and evaluation.
The RNase L Pathway: A Critical Antiviral Mechanism
Ribonuclease L (RNase L) is a latent endoribonuclease that, upon activation, plays a crucial role in the cellular defense against viral infections.[1][2] Its activation is tightly regulated by the 2-5A system.[1][3][4] In response to viral double-stranded RNA (dsRNA), oligoadenylate (B1213165) synthetases (OAS) are activated to produce 2',5'-linked oligoadenylates (2-5A).[3][5] These 2-5A molecules then bind to the ankyrin repeat domain of inactive RNase L monomers, inducing their dimerization and subsequent activation.[2][4][6][7] Activated RNase L then cleaves single-stranded viral and cellular RNA, leading to the inhibition of protein synthesis and apoptosis of the infected cell, thereby limiting viral propagation.[2][8]
However, dysregulation of the RNase L pathway has been implicated in certain inflammatory and autoimmune conditions, such as Aicardi-Goutières syndrome (AGS), making it a promising target for therapeutic inhibition.[9][10][11][12]
Mechanisms of Action of RNase L Inhibitors
Small molecule inhibitors of RNase L have been identified that act through various mechanisms. A predominant mechanism involves the allosteric inhibition by binding to the ATP-binding pocket of the pseudokinase domain of RNase L.[9][10] This binding event prevents the conformational changes necessary for dimerization and activation of the ribonuclease domain, even in the presence of the 2-5A activator.
Other inhibitors have been found to function without binding to the kinase active site, suggesting alternative allosteric sites or mechanisms of action that are still under investigation.[5]
Signaling Pathway of RNase L Activation and Inhibition
Caption: RNase L activation by viral dsRNA and inhibition by small molecules.
Quantitative Data for Known RNase L Inhibitors
Several small molecule inhibitors of RNase L have been identified and characterized. The following table summarizes their in vitro inhibitory activities.
| Compound | Target | IC50 | Assay Type | Reference |
| Myricetin | Human RNase L | 2.18 ± 0.13 µM | FRET-based enzyme assay | [9] |
| Vitexin | Human RNase L | 5.37 ± 0.28 µM | FRET-based enzyme assay | [9] |
| Hyperoside | Human RNase L | 1.63 ± 0.12 µM | FRET-based enzyme assay | [9] |
| Sunitinib | Human RNase L | 1.4 µM | In vitro ribonuclease assay | [5] |
| Ellagic Acid | Porcine RNase L | 73.5 nM | In vitro fluorescence ribonuclease assay | [13] |
| Valoneic Acid Dilactone | Porcine RNase L | Not specified, but superior to Ellagic Acid | In vitro fluorescence ribonuclease assay | [5] |
Experimental Protocols
The discovery and characterization of RNase L inhibitors rely on a series of biochemical and cell-based assays.
FRET-Based In Vitro RNase L Inhibition Assay
This assay is commonly used for high-throughput screening of potential RNase L inhibitors.[13][14]
Principle: A single-stranded RNA probe is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA probe by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors of RNase L will prevent this cleavage, resulting in a lower fluorescence signal compared to the uninhibited control.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1.5 mM MgCl2, 1 mM DTT).
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a microplate.
-
Enzyme Addition: Add purified recombinant human RNase L to the wells.
-
Activation: Initiate the reaction by adding the 2-5A activator.
-
Substrate Addition: Add the FRET-labeled RNA substrate.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM) over time.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular rRNA Cleavage Assay
This assay assesses the activity of RNase L inhibitors in a cellular context.[10]
Principle: Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites, generating characteristic cleavage products. The ability of a compound to inhibit this rRNA cleavage in cells treated with an RNase L activator is a measure of its cellular efficacy.
Protocol:
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) and grow to a suitable confluency.
-
Compound Pre-incubation: Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 4 hours).
-
RNase L Activation: Transfect the cells with purified 2-5A to activate endogenous RNase L.
-
Incubation: Incubate the cells for a further period (e.g., 2-4.5 hours) to allow for rRNA cleavage.[15]
-
RNA Extraction: Harvest the cells and extract total RNA.
-
RNA Analysis: Analyze the integrity of the rRNA by gel electrophoresis (e.g., agarose (B213101) gel or BioAnalyzer). The presence of distinct cleavage bands in the 2-5A treated samples and their reduction in the inhibitor-treated samples indicates inhibitory activity.
Experimental Workflow for RNase L Inhibitor Discovery
Caption: A typical workflow for the discovery of RNase L inhibitors.
Conclusion
The development of small molecule inhibitors of RNase L represents a promising therapeutic strategy for a range of diseases characterized by aberrant activation of this innate immune pathway. The allosteric inhibition of RNase L through binding to its pseudokinase domain is a key mechanism of action for several identified compounds. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel RNase L inhibitors, paving the way for new therapeutic interventions.
References
- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Type-Specific Effects of RNase L on Viral Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a vital role in the antiviral response. Its activation by 2',5'-oligoadenylates (2-5A) leads to the degradation of viral and cellular RNA, thereby inhibiting viral replication. The therapeutic potential of modulating RNase L activity has driven the search for small-molecule activators. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of RNase L-IN-2, a small-molecule activator of RNase L. We delve into the signaling pathways involving RNase L, the experimental methodologies used to identify and validate this compound, and a detailed, plausible synthetic route based on established chemical principles. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, immunology, and oncology.
The RNase L Signaling Pathway: A Key Antiviral Defense Mechanism
RNase L is a latent endoribonuclease that, upon activation, dimerizes and cleaves single-stranded RNA. This activation is a key event in the interferon (IFN)-mediated antiviral response. The canonical activation pathway is initiated by the recognition of double-stranded RNA (dsRNA), a common byproduct of viral replication, by 2',5'-oligoadenylate synthetases (OAS). Activated OAS synthesizes 2',5'-oligoadenylates (2-5A), which then bind to the ankyrin repeat domain of RNase L, inducing its dimerization and subsequent enzymatic activity.[1][2]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel small-molecule activators of RNase L. The primary assay utilized was a Fluorescence Resonance Energy Transfer (FRET)-based method designed to measure the enzymatic activity of RNase L in a 384-well plate format.[2][3]
The screening of approximately 32,000 compounds led to the identification of seven initial hits that activated RNase L at micromolar concentrations.[4] Subsequent structure-activity relationship (SAR) studies on these initial hits resulted in the identification of more potent analogs, including this compound (referred to as compound 2 in the primary literature).[2]
| Compound | EC50 (µM) |
| This compound (Compound 2) | 22 |
| Compound 1 | 18 |
Table 1: Potency of Lead RNase L Activators [2][5]
Synthesis of this compound: The Gewald Reaction
This compound belongs to the class of 2-aminothiophenes. A common and efficient method for the synthesis of this scaffold is the Gewald reaction, a one-pot multicomponent condensation.[6][7] While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the principles of the Gewald reaction.
The synthesis would involve the reaction of a suitable ketone (2-hydroxyacetophenone), an active methylene (B1212753) nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Plausible Synthetic Scheme for this compound:
Representative Experimental Protocol for Gewald Synthesis
The following is a representative protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction, which can be adapted for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a basic catalyst, such as morpholine (B109124) or triethylamine (B128534) (0.1-0.5 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Experimental Protocols for this compound Characterization
Several biophysical and biochemical assays are crucial for characterizing the activity and mechanism of action of RNase L modulators like this compound.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to measure the ribonuclease activity of RNase L and was the primary method for the discovery of this compound.[2][8]
-
Principle: An RNA oligonucleotide substrate is labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage of the RNA substrate by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing purified RNase L, the FRET probe, and the test compound (e.g., this compound) in a suitable buffer.
-
Initiate the reaction by adding the natural activator 2-5A (for inhibitor screening) or measure the direct activation by the test compound.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the RNase L activity.
-
RNase L Dimerization Assay
This assay confirms that the activation of RNase L by a small molecule proceeds through the same mechanism as the natural activator, 2-5A, which involves dimerization.[9][10]
-
Principle: A mammalian two-hybrid system can be employed. Two constructs are created: one with the GAL4 DNA-binding domain fused to RNase L and another with the VP16 activation domain fused to RNase L. If RNase L dimerizes in the presence of an activator, the DNA-binding domain and the activation domain are brought into proximity, driving the expression of a reporter gene (e.g., luciferase).
-
Protocol:
-
Co-transfect cells with the two RNase L fusion constructs and a reporter plasmid.
-
Treat the cells with the test compound.
-
Measure the reporter gene activity (e.g., luciferase activity) to quantify the extent of RNase L dimerization.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[11][12][13]
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble RNase L at each temperature by Western blotting or other protein quantification methods.
-
Compare the melting curves of RNase L in the presence and absence of the compound to determine if there is a thermal shift.
-
Conclusion
This compound represents a significant advancement in the development of small-molecule modulators of the innate immune system. Its discovery through a high-throughput FRET-based assay and its characterization using a suite of biophysical and cellular assays have provided a valuable chemical tool for studying the biology of RNase L. The plausible synthesis of this compound via the Gewald reaction offers a straightforward approach for its preparation, enabling further investigation into its therapeutic potential for viral infections and other diseases where RNase L activation is beneficial. This technical guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies.
References
- 1. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RNase L Inhibitors and their Interplay with Innate Immunity Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribonuclease L (RNase L), a crucial enzyme in the innate immune system, represents a significant target for therapeutic intervention in various diseases, including viral infections and certain inflammatory disorders. This technical guide provides a comprehensive overview of RNase L's role in antiviral defense, the mechanism of its inhibition by small molecules, and the experimental methodologies used to characterize these inhibitors. While this document refers to "RNase L-IN-2" as a conceptual inhibitor, it presents concrete data and protocols for well-characterized small molecule inhibitors of RNase L, such as Myricetin and Hyperoside, to serve as practical examples for researchers in the field. This guide offers detailed signaling pathway diagrams, structured quantitative data, and explicit experimental protocols to facilitate further research and development of novel RNase L-targeted therapeutics.
Introduction to RNase L and its Role in Innate Immunity
The 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L system is a critical arm of the interferon (IFN)-mediated innate immune response to viral infections.[1][2] Upon viral entry, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, is detected by the OAS family of proteins.[3] This recognition event triggers OAS to synthesize 2'-5'-linked oligoadenylates (2-5A) from ATP.[2][3]
The newly synthesized 2-5A acts as a second messenger, binding to and activating the latent endoribonuclease, RNase L.[4] This activation induces a conformational change, causing RNase L to dimerize and become a potent ribonuclease.[4] Activated RNase L indiscriminately cleaves single-stranded viral and cellular RNAs, thereby inhibiting viral replication and protein synthesis, ultimately leading to apoptosis of the infected cell.[1][2] Beyond its direct antiviral activity, RNA cleavage products generated by RNase L can further amplify the innate immune response by activating other pattern recognition receptors like RIG-I and MDA5, leading to the production of type I interferons and other pro-inflammatory cytokines.[4]
Given its central role in immunity and cell fate, dysregulation of the RNase L pathway is implicated in various pathological conditions. Consequently, small molecule inhibitors of RNase L are valuable tools for dissecting its physiological functions and hold therapeutic potential for diseases characterized by excessive RNase L activation.
This compound: A Conceptual Small Molecule Inhibitor
While a specific compound publicly designated as "this compound" is not documented in scientific literature, this guide will utilize data from known small molecule inhibitors of RNase L discovered through fragment-based screening to exemplify the principles of RNase L inhibition. Compounds such as Myricetin, Vitexin, and Hyperoside serve as excellent surrogates for understanding the quantitative aspects and experimental characterization of RNase L inhibitors.[3][5] These inhibitors typically function by binding to the ATP-binding pocket of the pseudokinase domain of RNase L, allosterically preventing its catalytic activity.[5]
Quantitative Data for RNase L Inhibitors
The inhibitory potency of small molecules against RNase L is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative RNase L inhibitors against both human (H-RNase L) and porcine (P-RNase L) orthologs.
Table 1: IC50 Values of Flavonoid Inhibitors against RNase L [5]
| Compound | H-RNase L IC50 (µM) | P-RNase L IC50 (µM) |
| Myricetin | 320 | 110 |
| Vitexin | 190 | 109 |
| Hyperoside | 1.63 | 3.5 |
Table 2: IC50 Values of Other Small Molecule Inhibitors against RNase L [6][7]
| Compound | H-RNase L IC50 (µM) | Notes |
| Sunitinib | 1.4 | Also a receptor tyrosine kinase inhibitor. |
| Ellagic Acid | 0.0735 | Identified through a kinase inhibitor library screen. |
| Valoneic Acid Dilactone | Not specified in µM, but noted as a superior inhibitor to Ellagic Acid | Identified through SAR analysis of Ellagic Acid. |
Signaling Pathways
The following diagrams illustrate the core signaling pathways involving RNase L and a conceptual workflow for inhibitor screening.
References
- 1. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 5. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of RNase L Activators, Featuring RNase L-IN-2
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the principles and methodologies for the target validation of novel small molecule activators of Ribonuclease L (RNase L), using the hypothetical validation of RNase L-IN-2 as a framework.
Introduction to RNase L and its Therapeutic Potential
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a significant role in the host's defense against viral infections.[1] It is the effector enzyme of the interferon (IFN)-induced 2',5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway.[1][2] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates OAS enzymes, which then synthesize 2-5A from ATP.[1][2] The binding of 2-5A to the inactive monomeric form of RNase L induces its dimerization and subsequent activation.[1] Activated RNase L then cleaves single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and viral replication.[1]
The direct activation of RNase L by small molecules presents a promising therapeutic strategy to elicit a broad-spectrum antiviral response, potentially bypassing viral mechanisms that evade the interferon system. This compound is a known activator of RNase L with an EC50 of 22 µM and demonstrates broad-spectrum antiviral activity.[3] This guide outlines the essential studies required to validate that such a compound directly targets and activates RNase L to produce its antiviral effects.
The RNase L Signaling Pathway
The activation of RNase L is a tightly regulated process initiated by the recognition of viral dsRNA. The following diagram illustrates the canonical signaling cascade.
Experimental Workflow for Target Validation
Validating a novel RNase L activator requires a multi-step approach, progressing from in vitro biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is directly attributable to RNase L activation.
Data Presentation: Quantitative Summary
The following tables provide a structured format for presenting the quantitative data obtained during the target validation studies of a compound like this compound.
Table 1: In Vitro Biochemical Activity
| Compound | Assay Type | Target | EC50 (µM) | Maximum Activation (%) |
|---|---|---|---|---|
| This compound | FRET | Human RNase L | 22 | Data to be determined |
| 2-5A (Control) | FRET | Human RNase L | Data to be determined | 100 |
Table 2: Cell-Based Antiviral Efficacy and Cytotoxicity
| Virus (e.g., EMCV) | Cell Line | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|---|
| Encephalomyocarditis Virus | A549 (WT) | This compound | Data to be determined | Data to be determined | Data to be determined |
| Encephalomyocarditis Virus | A549 (RNase L KO) | this compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro RNase L Activation: FRET-Based Assay
This assay provides a direct measure of the compound's ability to activate purified RNase L in a cell-free system.[4][5]
Principle: A short, single-stranded RNA oligonucleotide is dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon activation of RNase L, the RNA probe is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human RNase L
-
FRET RNA probe (e.g., 5'-FAM-oligo(U)-BHQ1-3')
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1.5 mM MgCl2, 1 mM DTT
-
This compound and other test compounds
-
2-5A (positive control)
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the FRET RNA probe at a final concentration of 100 nM.
-
Add recombinant RNase L to the mixture to a final concentration of 10-20 nM.
-
Dispense the RNase L/probe mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells. For the positive control, add 2-5A.
-
Incubate the plate at room temperature for 30-90 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percent activation relative to the 2-5A control and plot the dose-response curve to determine the EC50 value.
Cellular RNase L Activation: rRNA Cleavage Assay
This assay confirms that the compound can enter cells and activate endogenous RNase L, leading to the cleavage of ribosomal RNA (rRNA).[6]
Principle: Activated RNase L cleaves cellular RNAs, including the abundant 18S and 28S ribosomal RNAs, at specific sites. This results in a characteristic pattern of rRNA cleavage products that can be visualized by electrophoresis.
Materials:
-
Human cell line (e.g., A549) and its RNase L knockout (KO) counterpart
-
Cell culture medium and supplements
-
This compound
-
Poly(I:C) or 2-5A (positive controls for transfection)
-
RNA extraction kit (e.g., TRIzol)
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
RNA 6000 Nano Kit
Protocol:
-
Seed A549 wild-type (WT) and RNase L KO cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 4-6 hours. Include untreated cells as a negative control. For a positive control, transfect a separate set of cells with poly(I:C) or 2-5A.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer.
-
Analyze the integrity of the RNA using an Agilent Bioanalyzer with an RNA 6000 Nano chip.
-
Examine the resulting electropherogram for the appearance of specific rRNA cleavage products in the this compound-treated WT cells, which should be absent in the untreated WT cells and in all conditions for the RNase L KO cells.
Functional Target Validation: Cell-Based Antiviral Assay
This assay determines the compound's ability to inhibit viral replication in a cell-based model and confirms that this activity is dependent on RNase L.
Principle: The antiviral efficacy of the RNase L activator is quantified by measuring the reduction in viral titer or viral protein expression in treated versus untreated infected cells. The use of both wild-type and RNase L-deficient (KO) cells is critical to demonstrate that the antiviral effect is mediated through the intended target.
Materials:
-
A549 WT and RNase L KO cells
-
A suitable challenge virus (e.g., Encephalomyocarditis virus - EMCV, a picornavirus sensitive to RNase L)
-
Cell culture medium
-
This compound
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)
-
Reagents for cytotoxicity assay (e.g., MTS or MTT)
Protocol:
-
Seed A549 WT and RNase L KO cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 2-4 hours prior to infection.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.1.
-
Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 18-24 hours for EMCV).
-
After incubation, collect the cell culture supernatant to determine the viral titer using a plaque assay. Alternatively, lyse the cells to quantify viral RNA by RT-qPCR or viral protein by ELISA.
-
In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity using an MTS or MTT assay.
-
Calculate the EC50 (the concentration that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).
-
The compound is considered a specific RNase L activator if it shows potent antiviral activity in WT cells but significantly reduced or no activity in RNase L KO cells.
Conclusion
The validation of a small molecule activator of RNase L, such as this compound, requires a systematic and rigorous approach. The combination of in vitro biochemical assays to demonstrate direct enzyme activation, cellular assays to confirm target engagement in a physiological context, and functional antiviral assays using appropriate genetic knockouts provides a robust body of evidence for the compound's mechanism of action. This guide outlines the core experimental framework necessary to achieve this validation, providing researchers with the tools to confidently advance novel RNase L-targeted therapeutics.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 5. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Nuclease: A Technical Guide to the Role of RNase L in Viral Replication
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical examination of Ribonuclease L (RNase L), a critical effector protein in the innate immune response to viral infections. Targeted at researchers, scientists, and drug development professionals, this document details the activation, mechanism of action, and profound impact of RNase L on viral replication, alongside methods for its study and its potential as a therapeutic target.
Executive Summary
The interferon-inducible 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway is a cornerstone of the host's intrinsic antiviral defenses. Upon detection of viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2-5A, a unique second messenger that activates the latent endoribonuclease, RNase L. Once active, RNase L indiscriminately cleaves single-stranded RNA (ssRNA), including both viral and host transcripts, thereby crippling viral replication and inducing a cellular state non-conducive to pathogen propagation. This guide explores the molecular intricacies of this pathway, quantifies its antiviral efficacy, details viral countermeasures, and provides comprehensive protocols for its investigation.
The 2-5A/RNase L Signaling Pathway
The activation of RNase L is a tightly regulated, multi-step process initiated by the recognition of viral pathogen-associated molecular patterns (PAMPs), specifically dsRNA, a common byproduct of viral replication.
Activation Cascade:
-
Interferon Induction : Viral infection triggers the production of interferons (IFNs), which upregulate the expression of hundreds of IFN-stimulated genes (ISGs), including the OAS family of proteins.[1][2]
-
dsRNA Recognition : OAS proteins act as intracellular sensors that recognize and bind to dsRNA.[3][4] In humans, OAS3 has been identified as the primary sensor required for RNase L activation during infection by a diverse range of viruses.[5][6]
-
2-5A Synthesis : Upon binding dsRNA, activated OAS enzymes polymerize ATP into 2',5'-linked oligoadenylates (2-5A).[3][4][7]
-
RNase L Activation : The latent, monomeric RNase L binds 2-5A at its N-terminal ankyrin repeat domain.[3][8] This binding induces a conformational change, leading to the dimerization of RNase L, which is the catalytically active form of the enzyme.[4][9]
The following diagram illustrates the activation pathway of RNase L.
Mechanism of Antiviral Action
Activated RNase L is a potent endoribonuclease that cleaves single-stranded RNAs, leading to a multifaceted antiviral state.
-
Direct Viral RNA Degradation : RNase L directly targets and cleaves viral genomic RNA and viral mRNAs.[10][11] It shows a preference for cleaving after Uracil-Uracil (UU) and Uracil-Adenine (UA) dinucleotide sequences.[12] This degradation is a primary mechanism for inhibiting the synthesis of viral proteins and new virions.[10]
-
Host Transcriptome Shutdown : RNase L is not specific to viral RNA; it also degrades cellular RNAs, including ribosomal RNA (rRNA) and messenger RNA (mRNA).[1][12] This widespread RNA degradation, termed 2-5A-mediated decay (2-5AMD), leads to a global reduction in protein synthesis, making the cellular environment hostile for viral replication.[13]
-
Amplification of Innate Immunity : The small RNA fragments generated by RNase L cleavage can act as novel PAMPs. These fragments can be recognized by other innate immune sensors like RIG-I and MDA5, leading to an amplified production of type I interferons and other pro-inflammatory cytokines, thus reinforcing the antiviral state.[3][8][14]
-
Induction of Apoptosis : Sustained activation of RNase L can trigger programmed cell death (apoptosis) in the infected cell. This is a crucial host defense mechanism to eliminate the viral reservoir and prevent further spread.
Quantitative Impact on Viral Replication
The antiviral effect of RNase L is significant, and its absence leads to substantially higher viral yields. Studies using knockout (KO) cell lines and animal models have provided quantitative data on its importance.
| Virus Family | Virus | Host System | RNase L Status | Titer Change (Fold Increase vs. WT) | Reference |
| Flaviviridae | West Nile Virus (WNV) | A549 cells | Knockout (KO) | ~100-fold | [5] |
| Togaviridae | Sindbis Virus (SINV) | A549 cells | Knockout (KO) | >10-fold | [5] |
| Picornaviridae | Encephalomyocarditis virus (EMCV) | RNase L-/- Mice | Knockout (KO) | Significantly higher mortality and viral load | [15] |
| Orthomyxoviridae | Influenza A Virus (ΔNS1) | A549 cells | Knockdown (shRNA) | >100-fold | [16] |
| Coronaviridae | Murine Hepatitis Virus (MHV) | RNase L-/- Mice | Knockout (KO) | Failure to clear infection | |
| Paramyxoviridae | Sendai Virus | RNase L-/- Mice | Knockout (KO) | Reduced IFN-β induction |
Table 1: Impact of RNase L deficiency on viral titers and infection outcome.
| Gene Knockout | Virus | Host System | Titer Change (Fold Increase vs. WT) | Reference |
| OAS3-KO | West Nile Virus (WNV) | A549 cells | ~20-fold | [5] |
| OAS3-KO | Sindbis Virus (SINV) | A549 cells | ~30-fold | [5] |
| OAS3-KO | West Nile Virus (WNV) | HT1080 cells | ~9-fold | [5] |
| OAS1-KO | Lentiviral Vector | HEK293T cells | ~2.3-fold | [17] |
Table 2: Impact of OAS gene deficiency on viral titers, highlighting the critical role of OAS3 in activating the RNase L pathway.
Viral Evasion Strategies
Given the potent antiviral pressure exerted by RNase L, many viruses have evolved sophisticated mechanisms to antagonize this pathway.
-
dsRNA Sequestration : Proteins like the Influenza A virus NS1 protein bind to and sequester dsRNA, preventing its recognition by OAS and subsequent activation of the pathway.[18]
-
2-5A Degradation : Some coronaviruses and rotaviruses encode phosphodiesterases (PDEs), such as the murine hepatitis virus (MHV) ns2 protein and rotavirus VP3, which specifically degrade 2-5A, thereby preventing RNase L activation.[2][19][20]
-
Direct RNase L Inhibition : The L* protein of Theiler's murine encephalomyelitis virus (a picornavirus) directly binds to the ankyrin repeat domain of RNase L, preventing 2-5A binding and subsequent activation.[8][21] Group C enteroviruses contain a conserved RNA structure that acts as a competitive inhibitor of the RNase L endoribonuclease domain.[22]
The following diagram illustrates these viral evasion tactics.
Key Experimental Protocols
Studying the RNase L pathway requires a combination of virological and biochemical assays. The following are foundational protocols for assessing the components and activity of this system.
Protocol: Viral Titer Quantification by Plaque Assay
This assay quantifies the concentration of infectious virus particles in a sample.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of unknown concentration.
-
Growth medium and serum-free medium.
-
Overlay medium (e.g., 2x growth medium mixed 1:1 with 1.6% agarose (B213101) or methylcellulose).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Serial Dilutions : Prepare 10-fold serial dilutions of the virus stock in serum-free medium (e.g., 10-2 to 10-8).
-
Infection : Remove growth medium from the cell monolayers. Wash once with PBS. Inoculate each well with 0.1-0.2 mL of a virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Overlay : Aspirate the inoculum. Gently add 2-3 mL of overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, forming discrete plaques.
-
Incubation : Incubate the plates at 37°C for a period appropriate for the virus (typically 2-10 days) until visible plaques are formed.
-
Fixation and Staining : Aspirate the overlay medium. Add 1 mL of fixing solution and incubate for at least 30 minutes. Discard the fixative and add 1 mL of crystal violet staining solution for 15-30 minutes.
-
Counting : Gently wash the wells with water to remove excess stain and allow to air dry. Count the number of plaques in wells that have between 10-100 distinct plaques.
-
Calculation : Calculate the viral titer in Plaque-Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
Protocol: Assessment of RNase L Activity by rRNA Degradation Assay
This assay provides a qualitative measure of RNase L activation by observing the characteristic cleavage of ribosomal RNA.
Materials:
-
Cell pellets from mock-infected, virus-infected, or 2-5A transfected cells.
-
RNA extraction kit (e.g., TRIzol-based or column-based).
-
RNA analysis system (e.g., Agilent Bioanalyzer, TapeStation, or standard denaturing agarose gel electrophoresis).
-
RNase-free water, buffers, and consumables.
Procedure:
-
Sample Collection : Harvest cells at desired time points post-infection or treatment and prepare cell pellets.
-
RNA Extraction : Isolate total RNA from cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Check : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Electrophoretic Analysis :
-
Agilent Bioanalyzer/TapeStation : Load an appropriate amount of total RNA (typically 50-250 ng) onto an RNA chip/tape and run according to the manufacturer's instructions.
-
Denaturing Agarose Gel : Run 1-5 µg of total RNA on a formaldehyde-containing agarose gel. Stain with ethidium (B1194527) bromide or SYBR Safe.
-
-
Data Analysis : Analyze the resulting electropherogram or gel image. In cells with activated RNase L, the 28S and 18S rRNA bands will appear degraded, often with the appearance of distinct, smaller cleavage products. Compare the rRNA integrity of experimental samples to that of mock-infected or RNase L-KO control cells.[11][23]
Protocol: FRET-Based RNase L Activity Assay
This in vitro assay provides a quantitative measure of RNase L enzymatic activity using a fluorescence resonance energy transfer (FRET) probe.
Materials:
-
Purified RNase L or cell lysate containing RNase L.
-
Synthetic 2-5A.
-
FRET RNA probe: A short ssRNA oligonucleotide (e.g., 20-40 nt) labeled with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., BHQ-1) on the other.[21][24]
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
96-well microplate and a fluorescence plate reader.
Procedure:
-
Reaction Setup : In a 96-well plate, combine the reaction buffer, RNase L source (purified protein or lysate), and varying concentrations of 2-5A or the test compound.
-
Initiate Reaction : Add the FRET RNA probe to each well to a final concentration of ~100 nM. The quencher in the intact probe suppresses the signal from the fluorophore.
-
Kinetic Measurement : Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis : As RNase L cleaves the FRET probe, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Calculate the initial reaction velocity (rate of fluorescence increase) for each condition. Plot the velocity against the concentration of 2-5A or inhibitor to determine EC₅₀ or IC₅₀ values.[24][25]
The workflow for these key experiments is visualized below.
Therapeutic Implications and Future Directions
The central role of the OAS/RNase L pathway in antiviral immunity makes it an attractive target for therapeutic intervention.
-
Pathway Agonists : Small molecules that mimic 2-5A or otherwise activate RNase L could serve as broad-spectrum antiviral agents. The challenge lies in delivering these molecules into target cells and managing potential off-target toxicity from widespread RNA degradation.
-
Targeting Viral Antagonists : Developing drugs that inhibit viral proteins responsible for evading the RNase L pathway (e.g., viral PDEs or direct inhibitors) could restore this crucial host defense mechanism. This approach would be specific to viruses that employ such evasion strategies.
-
Biomarker Development : The activation state of the RNase L pathway, such as the presence of rRNA cleavage products or elevated 2-5A levels, could serve as a biomarker for certain viral infections or inflammatory diseases.
Future research will continue to elucidate the full range of RNase L substrates, its non-canonical roles in cellular processes, and the intricate interplay with other arms of the immune system. A deeper understanding of its regulation and substrate specificity will be paramount for harnessing its therapeutic potential while minimizing adverse effects.
Conclusion
RNase L stands as a sentinel and potent executioner in the cellular defense against viral invaders. Its activation via the OAS/2-5A axis triggers a powerful cascade that directly degrades viral RNA, shuts down the host's translational machinery, and amplifies the broader immune response. While viruses have co-evolved countermeasures, the fundamental importance of this pathway is underscored by the significant increase in viral replication observed in its absence. The methods and data presented in this guide provide a framework for researchers to further investigate this critical antiviral system and explore its potential in the development of next-generation host-directed antiviral therapies.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 3. Plaque-Forming Titer Assays - Creative Biolabs [creative-biolabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Type-Specific Effects of RNase L on Viral Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNase L limits host and viral protein synthesis via inhibition of mRNA export - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved lentiviral vector titers from a multi-gene knockout packaging line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Biology and Binding Pocket of RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology, binding pocket, and mechanism of action of RNase L-IN-2, a small-molecule activator of Ribonuclease L (RNase L). This document collates available quantitative data, details key experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to RNase L
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1][2] It is an interferon-induced endoribonuclease that, upon activation, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[1][2] The activation of RNase L is tightly regulated by the 2-5A system. In response to viral double-stranded RNA (dsRNA), interferon-induced oligoadenylate (B1213165) synthetases (OAS) synthesize 2',5'-linked oligoadenylates (2-5A).[3][4] These 2-5A molecules act as second messengers, binding to the ankyrin repeat domain of latent RNase L monomers, which induces their dimerization and subsequent activation of the C-terminal ribonuclease domain.[3][4]
Structurally, RNase L is composed of three key domains:
-
N-terminal Ankyrin Repeat Domain (ARD): Responsible for binding the 2-5A activator.
-
Pseudokinase (PK) Domain: While catalytically inactive as a kinase, this domain is essential for dimerization and allosteric regulation of the ribonuclease activity. It contains an ATP-binding pocket.
-
C-terminal Ribonuclease (RNase) Domain: Possesses the catalytic activity for RNA cleavage.
Given its central role in antiviral immunity, RNase L is a compelling target for therapeutic intervention. Small molecules that can directly activate RNase L, bypassing the upstream 2-5A signaling pathway, hold promise as broad-spectrum antiviral agents.
This compound: A Small-Molecule Activator
This compound is a small molecule identified as a direct activator of RNase L.[5] It is also referred to as "compound 2" in the primary literature that describes its discovery.[6]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 22 µM | FRET-based RNase L activity assay | [5][6] |
Structural Biology and Binding Pocket
As of the current literature, a co-crystal structure of RNase L in complex with this compound has not been reported. Therefore, the precise binding pocket and the detailed molecular interactions of this compound with RNase L remain to be elucidated. However, the discovery of small-molecule inhibitors that bind to the ATP-binding pocket of the pseudokinase domain suggests this as a potential allosteric regulatory site that could also be targeted by activators.[7][8][9][10] It is hypothesized that this compound may bind to a pocket on RNase L that induces a conformational change mimicking the 2-5A-bound active state, leading to dimerization and activation of the ribonuclease domain.
Signaling and Activation Pathways
Natural Activation of RNase L
The canonical pathway for RNase L activation is initiated by the recognition of viral dsRNA.
Caption: The 2-5A/RNase L signaling pathway.
Proposed Mechanism of this compound Action
This compound bypasses the initial steps of the natural pathway by directly activating RNase L.
Caption: Proposed mechanism of RNase L activation by this compound.
Experimental Protocols
The identification and characterization of this compound involved several key experimental procedures.
High-Throughput Screening (HTS) for RNase L Activators
A fluorescence resonance energy transfer (FRET)-based assay was employed for the high-throughput screening of small-molecule libraries to identify activators of RNase L.[6]
Principle: An RNA substrate is dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA substrate by activated RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate format, prepare a reaction mixture containing recombinant human RNase L, the FRET RNA probe, and the compound to be tested in a suitable cleavage buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT).
-
Incubation: Incubate the reaction mixtures at room temperature (22°C) for a defined period (e.g., 60-90 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Data Analysis: Identify "hits" as compounds that cause a significant increase in fluorescence compared to control wells containing DMSO without any compound.
Caption: Experimental workflow for HTS of RNase L activators.
Ribonuclease Activity Assays for Hit Validation
To confirm the activity of hit compounds like this compound and to characterize their mechanism, various ribonuclease assays are performed.[6]
4.2.1. FRET-Based Confirmatory Assay This assay is similar to the HTS assay but is run with varying concentrations of the hit compound to determine its EC₅₀. The natural activator 2-5A is used as a positive control.[6]
4.2.2. Gel-Based RNA Cleavage Assay Principle: This assay directly visualizes the cleavage of an RNA substrate by activated RNase L.
Protocol:
-
Reaction Setup: Incubate recombinant RNase L with the activator (this compound or 2-5A) and a specific RNA substrate in cleavage buffer.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Stop the reaction and run the samples on a denaturing urea-PAGE gel.
-
Visualization: Stain the gel with a suitable dye (e.g., SYBR Gold) and visualize the RNA bands under UV light. Cleavage of the full-length RNA substrate into smaller fragments indicates RNase L activity. The cleavage pattern can also confirm the sequence specificity of RNase L (typically after UU or UA dinucleotides).[6]
4.2.3. Cellular rRNA Cleavage Assay Principle: Activation of RNase L in cells leads to the characteristic cleavage of ribosomal RNA (rRNA). This assay assesses the activity of the compound in a cellular context.[11]
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., A549 cells) with the test compound for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Data Interpretation: The appearance of specific rRNA cleavage products and a decrease in the RNA Integrity Number (RIN) in compound-treated cells compared to control cells indicates cellular RNase L activation.[11]
Conclusion
This compound represents a promising class of small-molecule activators of RNase L with the potential for development as broad-spectrum antiviral therapeutics. While its precise binding site and the structural basis for its activation of RNase L are yet to be fully elucidated, the experimental methodologies for its discovery and characterization are well-defined. Further studies, including co-crystallization of RNase L with this compound, will be instrumental in understanding its detailed mechanism of action and in guiding the rational design of more potent and specific RNase L activators.
References
- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]
- 11. academic.oup.com [academic.oup.com]
The Vanguard of Antiviral Strategy: An In-depth Technical Guide to Early-Stage Research on RNase L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ribonuclease L (RNase L) stands as a critical sentinel in the innate immune system, an interferon-induced enzyme that, upon activation, orchestrates a potent antiviral state by degrading cellular and viral RNA. While this function is crucial for host defense, its dysregulation is implicated in the pathology of certain inflammatory and autoimmune diseases, such as Aicardi-Goutières syndrome. Consequently, the development of small molecule inhibitors of RNase L has emerged as a promising therapeutic avenue. This technical guide provides a comprehensive overview of the foundational research in the discovery and characterization of RNase L inhibitors, with a focus on data-driven insights and detailed experimental methodologies.
The RNase L Signaling Pathway: A Cascade of Antiviral Defense
The activation of RNase L is a tightly regulated process initiated by the detection of viral double-stranded RNA (dsRNA). This triggers a signaling cascade that transforms the latent RNase L monomer into a catalytically active dimer, ready to execute its antiviral functions.
Upon viral infection, interferon-stimulated genes, including the Oligoadenylate Synthetases (OAS), are upregulated.[1] Viral dsRNA binds to and activates OAS proteins, which then synthesize 2'-5' linked oligoadenylates (2-5A) from ATP.[1][2] These 2-5A molecules act as second messengers, binding to the ankyrin repeat domain of inactive, monomeric RNase L.[1][2] This binding event induces a conformational change, leading to the dimerization and subsequent activation of RNase L's endoribonuclease domain.[2][3] The active RNase L dimer then cleaves single-stranded viral and cellular RNAs, leading to a variety of downstream cellular effects, including the induction of apoptosis, autophagy, and the production of more interferon-beta (IFN-β), amplifying the antiviral response.[1]
Classes and Mechanisms of RNase L Inhibitors
The pursuit of RNase L inhibitors has led to the discovery of several classes of molecules, each with a distinct mechanism of action. These can be broadly categorized as allosteric inhibitors that bind to the pseudokinase domain, competitive inhibitors of the ribonuclease domain, and inhibitors that prevent the binding of the 2-5A activator.
Allosteric Inhibitors: Sunitinib, a multi-kinase inhibitor, binds to the ATP-binding pocket of the pseudokinase domain of RNase L.[2][3] This binding event allosterically inhibits the enzyme by destabilizing the active dimer conformation.[2][3] Similarly, the natural flavonoid myricetin also binds to the ATP-binding pocket of the pseudokinase domain, leading to allosteric inhibition.[4]
Competitive Inhibitors: Certain viral RNAs, termed competitive inhibitor RNAs (ciRNA), can directly compete with the substrate for the active site of the ribonuclease domain of RNase L.[5]
Activator Binding Inhibitors: The L* protein from Theiler's murine encephalomyelitis virus employs a unique inhibitory mechanism by binding to the ankyrin repeat domain of RNase L, thereby preventing the binding of the 2-5A activator and subsequent enzyme activation.[1][6][7]
Other Small Molecules: Phenolic compounds such as ellagic acid and its derivative, valoneic acid dilactone, have been identified as potent RNase L inhibitors.[8][9] Interestingly, their mechanism does not involve binding to the pseudokinase domain's ATP pocket.[8][9][10]
Quantitative Analysis of RNase L Inhibitors
The potency of RNase L inhibitors is quantified through the determination of their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the efficacy of different compounds and for guiding lead optimization efforts. The following table summarizes the reported values for several key RNase L inhibitors.
| Compound | Class | Assay Type | Target | IC50 | EC50 | Reference(s) |
| Sunitinib | Kinase Inhibitor | In vitro (FRET) | Human RNase L | 1.4 µM | - | [9] |
| Sunitinib | Cell-based (Antiviral) | Human Cells | RNase L | - | 1 µM | [9] |
| Hyperoside | Flavonoid | In vitro (FRET) | Human RNase L | 1.63 µM | - | [4] |
| Myricetin | Flavonoid | In vitro (FRET) | Human RNase L | 264 µM | - | [11] |
| Myricetin | Flavonoid | In vitro (FRET) | Porcine RNase L | 173 µM | - | [11] |
| Valoneic Acid Dilactone (VAL) | Phenolic | In vitro | RNase L | Nanomolar range | - | [4] |
| Valoneic Acid Dilactone (VAL) | Cell-based | RNase L | - | Micromolar range | [4] | |
| Ellagic Acid (EA) | Phenolic | In vitro (FRET) | Porcine RNase L | 73.5 nM | - | [9] |
| Viral ciRNA | RNA | In vitro (FRET) | RNase L | Ki = 34 nM | - | [5] |
Experimental Protocols for RNase L Inhibitor Characterization
The discovery and validation of RNase L inhibitors rely on a suite of robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments cited in early-stage research.
Fluorescence Resonance Energy Transfer (FRET)-Based RNase L Activity Assay
This high-throughput-compatible assay is a cornerstone for screening and characterizing RNase L inhibitors. It measures the cleavage of a fluorophore- and quencher-labeled RNA substrate.
-
Principle: An RNA oligonucleotide substrate is dually labeled with a fluorescent donor (e.g., FAM) at one end and a quencher molecule (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Reagents and Materials:
-
Recombinant human RNase L
-
2-5A (p3A(2'p5'A)2)
-
FRET-RNA substrate (e.g., 5'-FAM-UUA UCA AAU UCU UAU UUG CCC CAU UUU UUU GGU UUA-BHQ1-3')
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing RNase L (e.g., 10 nM) and the FRET-RNA substrate (e.g., 100 nM) in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include appropriate controls (e.g., DMSO vehicle).
-
Initiate the reaction by adding the RNase L activator, 2-5A (e.g., 0.5 nM).
-
Incubate the plate at room temperature (e.g., 22°C) for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based rRNA Cleavage Assay
This assay assesses the ability of a compound to inhibit RNase L activity within a cellular context by monitoring the integrity of ribosomal RNA (rRNA), a known substrate of RNase L.
-
Principle: Activation of RNase L in cells leads to the specific cleavage of 18S and 28S rRNA into characteristic fragments. The inhibitory effect of a compound can be determined by its ability to prevent this rRNA degradation.
-
Reagents and Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
2-5A
-
Transfection reagent (for 2-5A delivery)
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).
-
Activate cellular RNase L by transfecting the cells with 2-5A (e.g., 1 µM) for a defined period (e.g., 2-6 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Analyze the integrity of the extracted RNA using a Bioanalyzer.
-
Examine the electropherograms for the presence of intact 18S and 28S rRNA peaks. A reduction in the characteristic cleavage products in the presence of the inhibitor indicates its cellular activity.[12]
-
In Vitro RNase L Dimerization Assay (Crosslinking)
This assay directly investigates the effect of inhibitors on the dimerization of RNase L, a critical step for its activation.
-
Principle: In the presence of the activator 2-5A, RNase L monomers associate to form dimers. The addition of a chemical crosslinker covalently links the monomers in the dimer, allowing for their visualization by SDS-PAGE and western blotting.
-
Reagents and Materials:
-
Purified recombinant RNase L
-
2-5A
-
Test compounds (inhibitors)
-
Crosslinking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
Reaction buffer
-
SDS-PAGE gels
-
Western blotting reagents and anti-RNase L antibody
-
-
Procedure:
-
Incubate purified RNase L with or without the test compound.
-
Induce dimerization by adding 2-5A.
-
Add the crosslinking agent (e.g., DSS) and incubate to allow for covalent bond formation between the monomers of the dimer.
-
Quench the crosslinking reaction.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a western blot using an anti-RNase L antibody.
-
The presence of a higher molecular weight band corresponding to the RNase L dimer indicates successful dimerization. A reduction in this band in the presence of an inhibitor suggests interference with the dimerization process.
-
A Typical Workflow for RNase L Inhibitor Discovery
The identification of novel RNase L inhibitors often follows a structured workflow, beginning with a broad screen of a compound library and progressing through stages of hit validation and lead optimization. Fragment-based drug discovery (FBDD) has proven to be a particularly effective approach.
The process typically begins with a high-throughput screen of a fragment library against RNase L using a sensitive biophysical method like a FRET-based assay.[13][14][15] Initial "hits" are then subjected to validation, which includes determining their IC50 values through dose-response experiments and confirming direct binding to the target protein using techniques such as Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[4][16] For validated hits, structure-activity relationship (SAR) studies are conducted, often guided by co-crystallography to elucidate the binding mode.[4][16] Promising compounds are then evaluated for their efficacy in cell-based assays to determine their cellular potency (EC50).[4] This iterative process of design, synthesis, and testing aims to optimize the initial fragments into potent and selective lead candidates for further preclinical development.[17][18]
Conclusion
The early-stage research on RNase L inhibitors has laid a solid foundation for the development of novel therapeutics. Through the application of sophisticated screening technologies and detailed biochemical and cellular characterization, a growing number of small molecules with diverse chemical scaffolds and mechanisms of action are being identified. The continued exploration of the structure and function of RNase L, coupled with innovative drug discovery strategies, holds the promise of delivering new treatments for a range of diseases where the RNase L pathway is aberrantly activated. This guide serves as a technical resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib inhibits RNase L by destabilizing its active dimer conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evasion of Antiviral Innate Immunity by Theiler's Virus L* Protein through Direct Inhibition of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. RNase L Cleavage Products Promote Switch from Autophagy to Apoptosis by Caspase-Mediated Cleavage of Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hit-to-Lead Optimization with Zebrafish: Early Drug Development | ZeClinics [zeclinics.com]
- 18. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
The Impact of RNase L Inhibition on Cellular RNA Homeostasis: A Technical Overview of RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector of the interferon-induced antiviral response. Upon activation by 2',5'-oligoadenylates (2-5A), RNase L dimerizes and indiscriminately cleaves single-stranded RNA, leading to a global degradation of both viral and cellular RNA. This process inhibits viral replication but can also lead to cellular stress and apoptosis. The development of specific inhibitors for RNase L, such as the hypothetical compound RNase L-IN-2, offers a valuable tool to dissect the complex roles of RNase L in various cellular processes and presents a potential therapeutic avenue for diseases characterized by aberrant RNase L activation, such as Aicardi-Goutières syndrome. This technical guide provides an in-depth analysis of the effects of RNase L inhibition on cellular RNA degradation, focusing on the mechanism of action, quantitative data of known inhibitors, and detailed experimental protocols to assess their efficacy.
The RNase L Signaling Pathway and Its Inhibition
The activation of RNase L is a tightly regulated process initiated by the detection of viral double-stranded RNA (dsRNA). This triggers the synthesis of 2-5A by oligoadenylate (B1213165) synthetases (OAS). 2-5A then binds to the ankyrin repeat domain of latent RNase L monomers, inducing their dimerization and subsequent activation of the C-terminal ribonuclease domain. Activated RNase L proceeds to cleave a wide range of single-stranded RNAs, including messenger RNA (mRNA) and ribosomal RNA (rRNA), leading to a shutdown of protein synthesis and the induction of apoptosis.
Inhibitors of RNase L, represented here by the notional this compound, can act at various points in this pathway. Some small molecules have been identified that bind to the ATP-binding pocket of the pseudokinase domain, allosterically preventing the conformational changes required for activation.[1] Other inhibitory mechanisms include the prevention of 2-5A binding, as seen with certain viral proteins, or the direct inhibition of the ribonuclease active site.[2] The endogenous protein RNase L inhibitor (RLI), also known as ABCE1, is another key regulator that directly binds to RNase L to modulate its activity.[3][4]
Quantitative Analysis of RNase L Inhibitors
The potency of RNase L inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize publicly available data for known RNase L inhibitors, which can serve as a benchmark for the characterization of novel compounds like this compound.
Table 1: In Vitro Inhibitory Activity of Small Molecule RNase L Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Sunitinib | Human RNase L | FRET-based | ~µM range | [1] |
| Valoneic acid dilactone (VAL) | Human RNase L | FRET-based | Nanomolar range | [1] |
| Myricetin | Human RNase L | FRET-based | Potent inhibitory activity | [1] |
| Hyperoside | Human RNase L | FRET-based | Potent inhibitory activity | [1] |
| Fragment AC40357 | Human RNase L | FRET-based | 100 - 3000 µM | [1] |
| Ellagic acid (EA) | Human RNase L | In vitro activity screen | Hit with 10-fold selectivity over IRE1 | [5] |
Table 2: Cellular Activity of RNase L Inhibitors
| Compound | Cell Line | Assay Type | EC50 / Effect | Reference |
| Valoneic acid dilactone (VAL) | A549 cells | rRNA cleavage assay | µM range | [1] |
| Myricetin | A549 cells | rRNA cleavage assay | Promising cellular inhibitory activity | [1] |
| Hyperoside | A549 cells | rRNA cleavage assay | No significant cellular inhibition | [1] |
| Vitexin | A549 cells | rRNA cleavage assay | No significant cellular inhibition | [1] |
Experimental Protocols for Assessing RNase L Inhibition
The evaluation of a potential RNase L inhibitor like this compound requires a combination of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular efficacy.
In Vitro RNase L Inhibition Assay (FRET-based)
This assay directly measures the enzymatic activity of purified RNase L and its inhibition by a test compound.
Methodology:
-
Reagent Preparation:
-
Purify recombinant human RNase L.
-
Synthesize or purchase 2-5A (p3A2'p5'A2'p5'A).
-
Synthesize an RNA oligonucleotide FRET probe with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end. A suitable sequence is derived from the respiratory syncytial virus genome.[1]
-
Prepare a dilution series of the test inhibitor (this compound) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT).[1]
-
-
Assay Protocol:
-
In a microplate, incubate a fixed concentration of RNase L with varying concentrations of this compound for a defined period at room temperature.
-
Initiate the activation of RNase L by adding a saturating concentration of 2-5A (e.g., 0.5 nM).[1]
-
Start the cleavage reaction by adding the FRET probe (e.g., 100 nM).[1]
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence kinetic data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular rRNA Cleavage Assay
This assay assesses the ability of an inhibitor to block RNase L activity within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as A549 human lung carcinoma cells, to a desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 4 hours).[1]
-
-
RNase L Activation:
-
RNA Analysis:
-
Harvest the cells and isolate total RNA using a standard protocol.
-
Analyze the integrity of the isolated RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Examine the electropherogram for the appearance of specific rRNA cleavage products, which are indicative of RNase L activity. The inhibition of the formation of these products in the presence of this compound demonstrates its cellular efficacy.
-
Effects of RNase L Inhibition on Cellular RNA Degradation
Inhibition of RNase L by a compound like this compound is expected to have profound effects on the cellular RNA landscape, particularly under conditions that trigger an interferon response.
-
Global RNA Stabilization: The primary and most immediate effect of RNase L inhibition is the prevention of widespread RNA degradation. In cells challenged with dsRNA or other inducers of the 2-5A/RNase L pathway, an effective inhibitor will preserve the integrity of both host and viral RNA.
-
Rescue from Translation Shutdown: By preventing the degradation of mRNA and rRNA, RNase L inhibitors can rescue cells from the global shutdown of protein synthesis that is a hallmark of robust RNase L activation.
-
Modulation of the Innate Immune Response: RNase L-mediated RNA cleavage products can act as pathogen-associated molecular patterns (PAMPs) that are recognized by other innate immune sensors, such as RIG-I and MDA5, leading to an amplification of the type I interferon response. By preventing the generation of these RNA fragments, RNase L inhibitors may dampen the overall inflammatory response.
-
Therapeutic Potential: In disease states characterized by chronic or inappropriate RNase L activation, such as certain autoimmune disorders like Aicardi-Goutières syndrome, inhibitors of RNase L hold therapeutic promise by preventing the cellular damage caused by excessive RNA degradation.[5]
Conclusion
The development and characterization of potent and specific RNase L inhibitors, exemplified by the hypothetical this compound, are of significant interest to the scientific and drug development communities. These compounds serve as invaluable research tools to probe the multifaceted roles of RNase L in cellular physiology and pathology. Furthermore, they represent a promising class of therapeutic agents for the treatment of diseases driven by aberrant RNase L activity. The systematic application of the quantitative and methodological frameworks outlined in this guide will be essential for the successful evaluation and advancement of novel RNase L inhibitors.
References
- 1. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unraveling the Potential of RNase L Inhibition in Aicardi-Goutières Syndrome: A Technical Guide to RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aicardi-Goutières syndrome (AGS) is a rare, severe neurodevelopmental and inflammatory genetic disorder with limited therapeutic options.[1] A subset of AGS cases is caused by mutations in the ADAR1 gene, leading to the accumulation of endogenous double-stranded RNA (dsRNA) and subsequent activation of the innate immune system.[1] A key downstream effector in this pathological cascade is Ribonuclease L (RNase L), an interferon-inducible endoribonuclease. Its overactivation contributes to the cellular toxicity observed in ADAR1 deficiency.[1] This technical guide focuses on RNase L-IN-2, a representative small-molecule inhibitor of RNase L, as a potential therapeutic agent for AGS. We will delve into the underlying signaling pathways, present key preclinical data, and provide detailed experimental protocols to facilitate further research in this promising area.
Introduction: The OAS-RNase L Pathway in Aicardi-Goutières Syndrome
Aicardi-Goutières syndrome is characterized by a chronic inflammatory state driven by the overproduction of type I interferons, a condition known as an interferonopathy.[1] Mutations in several genes, including ADAR1, can cause AGS.[1] The ADAR1 protein is an adenosine (B11128) deaminase that edits and destabilizes dsRNA, preventing its recognition by the innate immune sensor, melanoma differentiation-associated protein 5 (MDA5), and the subsequent activation of the oligoadenylate (B1213165) synthetase (OAS)-RNase L pathway.[2]
In ADAR1-deficient AGS, unedited endogenous dsRNA accumulates, triggering a cascade of events:
-
OAS Activation: Cytosolic dsRNA activates OAS enzymes.[1]
-
2-5A Synthesis: Activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A).[1]
-
RNase L Dimerization and Activation: The second messenger 2-5A binds to latent, monomeric RNase L, inducing its dimerization and activating its endoribonuclease function.[3][4]
-
RNA Degradation and Cellular Stress: Activated RNase L indiscriminately cleaves single-stranded RNA (ssRNA), including viral and cellular RNAs, leading to a shutdown of protein synthesis, induction of apoptosis, and amplification of the inflammatory response.[3][5][6]
This pathological activation of RNase L makes it a compelling therapeutic target for ADAR1-deficient AGS.[1][2] Small-molecule inhibitors of RNase L, such as this compound (represented here by compounds like valoneic acid dilactone), aim to block this downstream effector, thereby mitigating the cellular damage caused by the unchecked interferon signaling.[1]
RNase L Signaling Pathway in ADAR1-Deficient AGS
The following diagram illustrates the central role of the OAS-RNase L pathway in the pathophysiology of Aicardi-Goutières syndrome arising from ADAR1 deficiency.
Caption: OAS-RNase L signaling in ADAR1-deficient AGS and the point of intervention for this compound.
Quantitative Data for RNase L Inhibitors
The following tables summarize the in vitro and cellular activities of representative RNase L inhibitors, which serve as a proxy for the expected performance of this compound.
Table 1: In Vitro Enzymatic Inhibition of RNase L
| Compound | Target | IC₅₀ (µM) | Assay Type | Selectivity vs. IRE1α | Reference |
| Ellagic Acid | RNase L | ~1 | FRET-based enzymatic | ~10-fold | [1] |
| Valoneic Acid Dilactone (VAL) | RNase L | ~0.1 | FRET-based enzymatic | ~100-fold | [1] |
| Myricetin | RNase L | 0.28 ± 0.03 | FRET-based enzymatic | Not Reported | [2] |
| Vitexin | RNase L | 1.3 ± 0.1 | FRET-based enzymatic | Not Reported | [2] |
| Hyperoside | RNase L | 1.8 ± 0.2 | FRET-based enzymatic | Not Reported | [2] |
Table 2: Cellular Activity of RNase L Inhibitor (Valoneic Acid Dilactone)
| Cell Line | Treatment | Endpoint | Result | Reference |
| ADAR1-KO HeLa | Transfection with poly(I:C) | Cell Viability | VAL rescued cell death induced by poly(I:C) in a dose-dependent manner. | [1] |
| ADAR1-KO HeLa | Transfection with poly(I:C) | Ribosomal RNA cleavage | VAL inhibited the cleavage of ribosomal RNA. | [1] |
| ADAR1-deficient human cells | Endogenous dsRNA accumulation | Cell Death | VAL rescued the toxic phenotype and cell death. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
FRET-based In Vitro RNase L Enzymatic Assay
This assay measures the enzymatic activity of RNase L by monitoring the cleavage of a fluorogenic RNA substrate.
Workflow Diagram:
Caption: Workflow for the FRET-based in vitro RNase L enzymatic assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human RNase L
-
FRET RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled ssRNA oligonucleotide)
-
2-5A (p_x5′A(2′p5′A)_n; x = 1–3; n ≥ 2)
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add recombinant RNase L and the test compound (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the FRET RNA substrate and 2-5A to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear phase of the fluorescence signal increase over time.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay for RNase L Activity in ADAR1-Deficient Cells
This assay assesses the ability of this compound to rescue the cytotoxic effects of RNase L activation in a cellular model of AGS.
Methodology:
-
Cell Culture and Treatment:
-
Culture ADAR1-knockout (KO) human cells (e.g., HeLa or K562) in appropriate media.
-
Seed cells in 96-well plates.
-
Treat cells with a dilution series of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Induce RNase L activation by transfecting the cells with a synthetic dsRNA analog, polyinosinic:polycytidylic acid (poly(I:C)), using a suitable transfection reagent.
-
-
Endpoint Measurement (Cell Viability):
-
After 24-48 hours of incubation post-transfection, assess cell viability using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., resazurin-based assays).
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control cells.
-
Plot the percent cell viability against the concentration of this compound.
-
Determine the EC₅₀ value, the concentration at which the compound rescues 50% of the cell death induced by poly(I:C) transfection.
-
-
Endpoint Measurement (Ribosomal RNA Integrity):
-
After 8-16 hours of poly(I:C) transfection, harvest total RNA from the cells.
-
Analyze the integrity of the 18S and 28S ribosomal RNA (rRNA) using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer).
-
Cleavage of rRNA by RNase L results in a characteristic degradation pattern.
-
Assess the ability of this compound to prevent this rRNA cleavage.
-
Conclusion and Future Directions
The inhibition of RNase L presents a targeted and promising therapeutic strategy for the treatment of Aicardi-Goutières syndrome, particularly in patients with ADAR1 mutations.[1][2] this compound, as a representative small-molecule inhibitor, demonstrates the potential to rescue the cellular phenotypes associated with RNase L overactivation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of AGS and developing novel therapies.
Future research should focus on:
-
In vivo efficacy: Evaluating the therapeutic potential of RNase L inhibitors in animal models of ADAR1-deficient AGS.
-
Pharmacokinetics and safety: Characterizing the drug-like properties and toxicological profile of lead compounds.
-
Biomarker development: Identifying and validating biomarkers to monitor RNase L activity and therapeutic response in patients.
Through continued and collaborative research, the development of potent and selective RNase L inhibitors could offer a much-needed, disease-modifying treatment for individuals affected by Aicardi-Goutières syndrome.
References
- 1. pnas.org [pnas.org]
- 2. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: RNase L-IN-2 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1][2][3] As a latent endoribonuclease, it is activated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to viral double-stranded RNA (dsRNA).[1][2][4][5] Once activated, RNase L dimerizes and cleaves single-stranded viral and cellular RNAs, leading to an antiviral state.[2][3][5][6] Given its role in immunity, modulation of RNase L activity is a key area of interest for therapeutic development. RNase L-IN-2 is a small molecule activator of RNase L, with a reported EC50 value of 22 μM.[7] This document provides a detailed protocol for an in vitro enzyme assay to characterize the activity of this compound and other potential activators.
RNase L Signaling Pathway
The canonical RNase L pathway is initiated by the recognition of viral dsRNA by OAS proteins. This triggers the synthesis of 2-5A from ATP. 2-5A then binds to the ankyrin repeat domain of monomeric RNase L, inducing a conformational change that leads to its dimerization and activation. The now active RNase L can cleave various RNA substrates, inhibiting protein synthesis and viral replication.
Caption: The RNase L signaling cascade from viral dsRNA recognition to antiviral response.
Quantitative Data Summary
The following table summarizes the key quantitative parameter for this compound.
| Compound | Parameter | Value |
| This compound | EC50 | 22 μM[7] |
In Vitro RNase L Enzyme Assay Protocol
This protocol is designed to measure the activation of RNase L by compounds like this compound using a fluorescence resonance energy transfer (FRET)-based method.[1][4][8]
Materials and Reagents
-
Recombinant Human RNase L
-
This compound
-
FRET-labeled RNA substrate (e.g., a short single-stranded RNA with a fluorophore and a quencher at opposite ends)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow
Caption: Step-by-step workflow for the in vitro RNase L activator assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should bracket the expected EC50 value (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Assay Plate Preparation: Add 2 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a working solution of recombinant human RNase L in assay buffer. Add 10 µL of the RNase L solution to each well containing the compound. The final concentration of RNase L should be optimized for the specific activity of the enzyme lot.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a working solution of the FRET-labeled RNA substrate in assay buffer. Add 8 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair. Measure the fluorescence intensity kinetically, for example, every 60 seconds for 60 minutes.
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Plot the initial reaction rates against the corresponding concentrations of this compound.
-
Determine the EC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Controls
-
Negative Control: Wells containing RNase L and the FRET substrate but no this compound (vehicle control). This will determine the basal activity of the enzyme.
-
Positive Control (Optional): Wells containing RNase L, the FRET substrate, and a saturating concentration of 2-5A. This will represent the maximal activation of the enzyme.
-
No Enzyme Control: Wells containing the FRET substrate and the highest concentration of this compound but no RNase L. This is to control for any compound interference with the fluorescence signal.
Conclusion
This application note provides a comprehensive protocol for the in vitro enzymatic assay of this compound, an activator of RNase L. The provided methodologies and diagrams are intended to guide researchers in the characterization of this and other potential modulators of RNase L, aiding in the development of novel therapeutics targeting this key component of the innate immune system.
References
- 1. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for RNase L-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNase L-IN-2 is a cell-permeable, small-molecule activator of Ribonuclease L (RNase L), a crucial enzyme in the innate immune system.[1][2][3] As a key component of the interferon-induced antiviral response, RNase L activation leads to the degradation of both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. This compound provides a powerful tool for studying the RNase L signaling pathway, viral pathogenesis, and the development of novel antiviral therapeutics. Unlike the natural activator 2-5A, this compound is cell-permeable and stable, making it ideal for use in cell culture experiments.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including its preparation, methods for assessing its activity, and experimental workflows for studying its effects.
Data Presentation
Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one | [5] |
| CAS Number | 357618-26-9 | [1][2][3][5][6] |
| Molecular Formula | C₁₆H₁₄N₂O₂S | [5][6] |
| Molecular Weight | 298.36 g/mol | [5][6] |
| Appearance | Off-white solid | [3] |
| Purity | >98% (by HPLC) | [2] |
| Mechanism of Action | Binds to the 2-5A binding domain of RNase L, inducing dimerization and activation. | [3][4] |
| EC₅₀ (in vitro) | 22 µM | [1][2][3][4][5][6] |
| K_d_ | 12 µM | [3] |
| Cell Permeability | Yes | [3] |
| Cytotoxicity | No cytotoxicity observed at 50 µM for 24 hours in MEF or HeLa S cells. | [3] |
Solubility of this compound
| Solvent | Solubility | Concentration | Notes | Reference |
| DMSO | 2.99 mg/mL | 10.02 mM | Sonication is recommended to aid dissolution. | [5] |
Signaling Pathway and Experimental Workflow
RNase L Signaling Pathway
The diagram below illustrates the canonical RNase L activation pathway and the role of this compound. Viral double-stranded RNA (dsRNA) activates Oligoadenylate Synthetases (OAS), which then synthesize 2'-5' oligoadenylates (2-5A). 2-5A binds to and activates RNase L. This compound mimics the action of 2-5A, directly binding to and activating RNase L, leading to the degradation of single-stranded RNA.
Caption: RNase L activation by viral dsRNA and direct activation by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for a cell culture experiment using this compound to study its effects on a chosen cell line.
Caption: A typical workflow for cell culture experiments using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS 357618-26-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase-free microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: To prepare a 10 mM stock solution, use the following calculation:
-
Weight (mg) = 10 mM * 298.36 ( g/mol ) * Volume (L)
-
For 1 mL of 10 mM stock: 10 * 298.36 * 0.001 = 2.98 mg
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly to dissolve the powder.
-
If necessary, sonicate the solution briefly to ensure complete dissolution.[5]
-
-
Storage:
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., A549, HeLa, MEF wild-type and RNase L knockout)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A recommended starting range is 20-50 µM. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by diluting an equivalent volume of DMSO in culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment period. A typical incubation time to observe RNase L activation is 4-24 hours, depending on the cell type and the endpoint being measured.[3]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for rRNA cleavage assay, protein extraction for western blotting, or cell-based assays).
Protocol 3: Assessment of RNase L Activation by rRNA Cleavage Assay
This assay is a hallmark of RNase L activation and involves observing the specific cleavage products of 18S and 28S ribosomal RNA.
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Agilent 2100 Bioanalyzer
-
Agilent RNA 6000 Nano or Pico Kit
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Total RNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Extract total RNA from the cell pellets using a standard RNA extraction protocol. Ensure all steps are performed in an RNase-free environment.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Bioanalyzer Analysis:
-
Prepare the Agilent RNA chip, gel-dye mix, and ladder according to the manufacturer's instructions for the RNA 6000 Nano or Pico Kit.
-
Load 1 µL of each RNA sample (typically 25-500 ng/µL for the Nano kit) onto the chip.
-
Run the chip in the Agilent 2100 Bioanalyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram. In samples where RNase L has been activated, you will observe a characteristic degradation pattern of the 18S and 28S rRNA peaks and the appearance of specific cleavage products.[7]
-
In the negative control (untreated or vehicle-treated cells) and in RNase L knockout cells treated with this compound, the 18S and 28S rRNA peaks should remain sharp and intact.
-
Protocol 4: Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral effects of this compound. The specific details will vary depending on the virus and cell line used.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa, MEF)
-
RNase L knockout version of the host cell line (as a negative control)
-
Virus stock with a known titer
-
This compound
-
Method for quantifying viral replication (e.g., plaque assay, TCID₅₀, qPCR for viral genomes)
Procedure:
-
Cell Seeding: Seed host cells (both wild-type and RNase L knockout) in multi-well plates and grow to near confluency.
-
Pre-treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for a short period (e.g., 2-4 hours) before infection.
-
Viral Infection:
-
Remove the medium containing the compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
-
Treatment Post-Infection:
-
Remove the viral inoculum and wash the cells.
-
Add fresh medium containing the same concentrations of this compound or vehicle control as in the pre-treatment step.
-
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
Harvest the cell culture supernatant or cell lysates.
-
Quantify the viral titer or viral genome copy number using an appropriate method (plaque assay, TCID₅₀, or qPCR).
-
-
Data Analysis: Compare the viral replication in this compound-treated wild-type cells to the vehicle-treated wild-type cells and the treated RNase L knockout cells. A significant reduction in viral replication in the treated wild-type cells, but not in the knockout cells, demonstrates the RNase L-dependent antiviral activity of the compound.[4]
Experimental Controls
-
Positive Control: Treatment of cells with poly(I:C), a synthetic dsRNA analog, can be used to activate the endogenous RNase L pathway.
-
Negative Control (Vehicle): Treat cells with the same concentration of DMSO used to dissolve this compound to control for any effects of the solvent.
-
Genetic Negative Control: The use of RNase L knockout (RNase L-/-) cell lines is highly recommended. These cells should not show the characteristic effects of this compound (e.g., rRNA cleavage, antiviral activity), thus confirming the specificity of the compound.[4][8]
Downstream Applications and Expected Outcomes
Activation of RNase L by this compound can be expected to induce several downstream cellular events, providing multiple avenues for investigation:
-
Inhibition of Viral Replication: As detailed in Protocol 4, this compound should inhibit the replication of a broad range of single-stranded RNA viruses.[4]
-
Induction of Apoptosis: Prolonged or strong activation of RNase L can lead to programmed cell death. This can be measured using assays for caspase activation, PARP cleavage, or Annexin V staining.
-
Modulation of Gene Expression: RNase L activation can alter the cellular transcriptome by degrading specific mRNAs. This can be analyzed by microarray or RNA-sequencing to identify genes regulated by the RNase L pathway.[9]
-
Inhibition of Cell Migration: RNase L has been shown to be a negative regulator of cell migration. This can be assessed using transwell migration assays or scratch wound healing assays.[8]
By utilizing this compound in conjunction with these detailed protocols, researchers can effectively investigate the multifaceted roles of the RNase L pathway in cellular physiology and disease.
References
- 1. This compound |CAS:357618-26-9 Probechem Biochemicals [probechem.com]
- 2. This compound | 357618-26-9 | MOLNOVA [molnova.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NB-64-44920-5mg | this compound [357618-26-9] Neobiotech [neo-biotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNase L is a negative regulator of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Activity Assay of RNase L-IN-2
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of RNase L-IN-2, a known activator of Ribonuclease L (RNase L). The following sections detail the RNase L signaling pathway, protocols for determining RNase L activation in a cellular context, and quantitative data for this compound.
RNase L Signaling Pathway
RNase L is a crucial component of the innate immune system, acting as a key effector in the interferon (IFN)-induced antiviral response.[1][2] The activation of RNase L is tightly regulated by the 2'-5' oligoadenylate (B1213165) (2-5A) synthetase (OAS)-RNase L pathway.[3][4] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates OAS enzymes, which then synthesize 2-5A from ATP.[2][5] These 2-5A molecules bind to the ankyrin repeat domains of latent RNase L monomers, inducing their dimerization and subsequent activation.[4] Activated RNase L is a potent endoribonuclease that cleaves single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and induction of apoptosis, thereby restricting viral replication.[3][5] RNase L activation can also amplify the interferon signaling cascade.[6]
References
- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for RNase L Inhibitors in Antiviral Research
Disclaimer: The specific compound "RNase L-IN-2" is not found in publicly available scientific literature. The following application notes and protocols are based on the characteristics and research applications of well-documented small molecule inhibitors of Ribonuclease L (RNase L). These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the discovery and application of RNase L inhibitors in antiviral research.
Introduction to RNase L in Antiviral Innate Immunity
Ribonuclease L (RNase L) is a crucial enzyme in the host's innate immune response to viral infections.[1][2][3] It is an endoribonuclease that, upon activation, degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][4][5] The activation of RNase L is tightly regulated by the 2-5A system. In response to viral double-stranded RNA (dsRNA), a family of interferon-inducible enzymes called 2'-5'-oligoadenylate synthetases (OAS) synthesize 2',5'-linked oligoadenylates (2-5A).[1][3] These 2-5A molecules then bind to and activate RNase L.[1][4]
While the activation of RNase L is a potent antiviral mechanism, its dysregulation can lead to detrimental effects, including the degradation of host RNA and the induction of apoptosis in uninfected cells. Therefore, small molecule inhibitors of RNase L are valuable tools for studying its physiological roles and hold therapeutic potential for conditions characterized by excessive RNase L activation.[6][7][8][9]
Mechanism of Action of RNase L Inhibitors
Small molecule inhibitors of RNase L can act through various mechanisms. A prominent class of inhibitors, including compounds like sunitinib, myricetin, and other fragments, target the ATP-binding pocket of the pseudokinase domain of RNase L.[6][7] This allosteric modulation prevents the conformational changes required for the ribonuclease activity of the enzyme.[6] Other inhibitors, such as valoneic acid dilactone (VAL) and ellagic acid (EA), have been identified to inhibit RNase L's ribonuclease activity, though their precise binding site may differ.[9]
Quantitative Data of Known RNase L Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of several known small molecule inhibitors of RNase L. This data is crucial for comparing the potency of different compounds and for designing experiments.
| Compound Name | Target Domain | In Vitro IC50 (nM) | Cellular EC50 (µM) | Reference(s) |
| Sunitinib | Pseudokinase (ATP pocket) | 1400 | 1 | [6][9] |
| Myricetin | Pseudokinase (ATP pocket) | Variable | Promising activity | [6][7] |
| Vitexin | Pseudokinase (ATP pocket) | Variable | - | [6][7] |
| Hyperoside | Pseudokinase (ATP pocket) | Potent | - | [6][7] |
| Ellagic Acid (EA) | Ribonuclease | Low nM | Low µM | [9] |
| Valoneic Acid Dilactone (VAL) | Ribonuclease | Low nM | Low µM | [9] |
Experimental Protocols
In Vitro RNase L Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a high-throughput screening method to identify and characterize inhibitors of RNase L based on the cleavage of a fluorescently labeled RNA substrate.[10]
Materials:
-
Recombinant human RNase L
-
RNase L inhibitor candidate (e.g., dissolved in DMSO)
-
2-5A (pppA2'p5'A2'p5'A)
-
FRET-based RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor candidate in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor candidate to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add recombinant human RNase L to all wells except the no-enzyme control.
-
Add the FRET-based RNA substrate to all wells.
-
Initiate the reaction by adding 2-5A to all wells except the no-enzyme and no-activator controls.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cellular RNase L Activity Assay by rRNA Cleavage Analysis
This protocol assesses the ability of a compound to inhibit RNase L activity within a cellular context by measuring the degradation of ribosomal RNA (rRNA).[6]
Materials:
-
Human cell line (e.g., A549)
-
RNase L inhibitor candidate
-
2-5A
-
Transfection reagent (e.g., Lipofectamine)
-
RNA extraction kit
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other nucleic acid stain
-
Gel documentation system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the RNase L inhibitor candidate for 4 hours.[6]
-
Transfect the cells with 2-5A using a suitable transfection reagent to activate endogenous RNase L.[6]
-
Incubate the cells for an additional 2-4 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Analyze the integrity of the extracted RNA by agarose gel electrophoresis.
-
Stain the gel with a nucleic acid stain and visualize the rRNA bands (28S and 18S) using a gel documentation system.
-
Inhibition of RNase L will be observed as a reduction in the characteristic cleavage products of rRNA compared to the 2-5A treated control without the inhibitor.
Visualizations
Caption: RNase L signaling pathway and points of inhibition.
References
- 1. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 5. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Using RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a key role in the antiviral defense mechanism.[1][2][3] As a latent endoribonuclease, it is activated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon sensing viral double-stranded RNA (dsRNA).[4][5][6][7][8] Once activated, RNase L dimerizes and cleaves single-stranded viral and cellular RNAs, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][8][9] Given its central role in antiviral immunity, RNase L has emerged as a promising target for the development of broad-spectrum antiviral therapeutics.[6][10][11]
RNase L-IN-2 is a small molecule activator of RNase L, identified through high-throughput screening.[10][12] It exhibits an effective concentration for 50% activation (EC50) of 22 µM and has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses without significant cytotoxicity at effective concentrations.[12][13] These characteristics make this compound a valuable tool for studying the RNase L pathway and a lead compound for the development of novel antiviral agents.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel RNase L activators or to screen for antiviral compounds that function through the RNase L pathway.
Signaling Pathway of RNase L Activation
The activation of RNase L is a key event in the interferon-mediated antiviral response. The pathway is initiated by the recognition of viral dsRNA by OAS proteins.
Caption: The RNase L signaling pathway is initiated by viral dsRNA, leading to the activation of RNase L and subsequent antiviral responses. This compound directly activates RNase L, bypassing the need for 2-5A.
High-Throughput Screening (HTS) for RNase L Activators
A robust HTS assay is essential for the discovery of novel small molecule activators of RNase L. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a highly suitable method for this purpose, offering high sensitivity, specificity, and automation compatibility.[4][5][10][14]
Experimental Workflow for HTS
The following diagram illustrates a typical workflow for a primary HTS campaign to identify RNase L activators.
Caption: A streamlined workflow for high-throughput screening of RNase L activators using a FRET-based assay.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and the FRET-based HTS assay.
Table 1: Activity of this compound
| Compound | EC50 (µM) | Antiviral Activity | Cytotoxicity | Reference |
| This compound | 22 | Broad-spectrum against RNA viruses | Not cytotoxic at effective concentrations | [10][12][13] |
Table 2: HTS FRET Assay Parameters
| Parameter | Value | Reference |
| Assay Format | 384-well plate | [10] |
| Recombinant RNase L Concentration | 10 nM | [10] |
| FRET Probe Concentration | 100 nM | [10] |
| Excitation Wavelength | 485 nm | [15] |
| Emission Wavelength | 535 nm | [15] |
| Z'-factor | > 0.5 (indicates a robust assay) | [10] |
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening for RNase L Activators
This protocol is adapted from the method used for the discovery of small molecule RNase L activators.[10]
Materials:
-
FRET RNA probe: A 36-nucleotide synthetic oligoribonucleotide with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., BHQ-1). The sequence should contain RNase L cleavage sites (UU or UA).[10][18]
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT.[15]
-
Compound Library: Small molecules dissolved in DMSO.
-
This compound (as a positive control).
-
384-well black, low-volume assay plates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic dispenser. For controls, dispense DMSO (negative control) and this compound (positive control) at a final concentration of 25 µM.
-
Reagent Preparation: Prepare a master mix containing recombinant RNase L (final concentration 10 nM) and the FRET probe (final concentration 100 nM) in assay buffer.
-
Reagent Addition: Add 10 µL of the master mix to each well of the 384-well plate containing the compounds.
-
Incubation: Incubate the plates at room temperature (22°C) for 90 minutes, protected from light.[10]
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Normalize the data to the controls (DMSO as 0% activation, this compound as 100% activation).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify primary "hits" as compounds that show a significant increase in fluorescence compared to the negative control (e.g., > 3 standard deviations above the mean of the DMSO wells).
-
Protocol 2: Cell-Based Antiviral Assay
This protocol is designed to evaluate the antiviral activity of hit compounds from the primary screen in a cellular context.
Materials:
-
Cell line susceptible to the virus of interest (e.g., HeLa, A549, or Vero cells).
-
Virus stock with a known titer (e.g., Encephalomyocarditis virus (EMCV), Vesicular stomatitis virus (VSV), or Human Parainfluenza Virus 3 (HPIV3)).[19][20]
-
Cell culture medium and supplements.
-
Hit compounds and this compound (as a positive control).
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, or a reporter virus expressing GFP).[19]
-
Method for assessing cell viability (e.g., MTS or CellTiter-Glo assay).
Procedure:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the hit compounds and this compound. Include a vehicle control (e.g., DMSO). Incubate for 2-4 hours.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 24-48 hours), depending on the virus.
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform a plaque assay on fresh cell monolayers to determine the viral titer.
-
qPCR: Isolate total RNA from the cells and perform quantitative PCR to measure the levels of viral RNA.
-
Reporter Virus: If using a reporter virus, measure the reporter signal (e.g., GFP fluorescence) using a plate reader or imaging system.
-
-
Cell Viability Assay: In a parallel plate treated with the same compound concentrations but without virus, perform a cell viability assay to assess the cytotoxicity of the compounds.
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) for the antiviral activity of each compound.
-
Calculate the half-maximal cytotoxic concentration (CC50) for each compound.
-
Determine the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compounds.
-
Conclusion
This compound serves as an invaluable tool for the investigation of the RNase L pathway and the discovery of novel antiviral agents. The provided protocols for a FRET-based HTS assay and a cell-based antiviral assay offer a robust framework for identifying and validating new RNase L activators. The successful implementation of these high-throughput screening strategies has the potential to accelerate the development of a new class of broad-spectrum antiviral drugs targeting this essential component of the innate immune system.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amsbio.com [amsbio.com]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RNase L-IN-2 for Host-Pathogen Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2'-5' oligoadenylate (B1213165) (2-5A) synthetase (OAS)/RNase L pathway is a critical component of the innate immune response to viral infections.[1][2][3] Upon detection of viral double-stranded RNA (dsRNA), a pathogen-associated molecular pattern (PAMP), interferon-inducible OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A).[1][2][4] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease RNase L.[5] Once activated, RNase L dimerizes and cleaves both viral and cellular single-stranded RNA (ssRNA), primarily at UpU and UpA dinucleotides, thereby inhibiting viral replication.[6][7][8] The resulting RNA degradation products can further amplify the immune response by activating pattern recognition receptors like RIG-I and MDA5, leading to enhanced interferon production.[4][9]
RNase L-IN-2 is a valuable chemical tool for studying this pathway. It is a small-molecule activator of RNase L, allowing for direct and specific induction of its ribonuclease activity, bypassing the upstream requirements of interferon signaling, OAS activation, and 2-5A synthesis. This enables researchers to precisely investigate the downstream consequences of RNase L activation in various experimental systems.
Product Information and Quantitative Data
This compound provides a method to study the specific functions of RNase L in host defense and cellular regulation. Its ability to directly activate RNase L allows for the decoupling of its activity from the broader interferon response.
Below is a summary of quantitative data for this compound and other relevant compounds that modulate RNase L activity.
| Compound Name | Type | Target | Potency | Reference |
| This compound | Activator | RNase L | EC50: 22 µM | [10] |
| Sunitinib | Inhibitor | RNase L | IC50: µM range | [11] |
| Valoneic acid dilactone (VAL) | Inhibitor | RNase L | IC50: nM range | [11] |
| Myricetin | Inhibitor | RNase L | Potent in vitro activity | [11] |
| Group C enterovirus RNA | Competitive Inhibitor | RNase L Endoribonuclease Domain | Ki: 34 nM | [12] |
-
EC50 (Half-maximal effective concentration): The concentration of an agonist or activator that provokes a response halfway between the baseline and maximum response.[13][14][15]
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the response or binding by half.[14][15]
-
Ki (Inhibition constant): Indicates the binding affinity of an inhibitor.
Signaling Pathway
The OAS-RNase L pathway is a central pillar of the antiviral innate immune response. The diagram below illustrates the canonical activation pathway and the specific point of intervention for this compound.
Experimental Protocols
Here we provide generalized protocols for the application of this compound in studying host-pathogen interactions. Researchers should optimize these protocols for their specific cell lines, viruses, and experimental conditions.
Protocol 1: Cellular RNase L Activation Assay via rRNA Cleavage
This protocol is used to confirm the activity of this compound in a cellular context. Activated RNase L generates a characteristic cleavage pattern of ribosomal RNA (rRNA), which can be visualized by electrophoresis.[3][16]
Materials:
-
Mammalian cell line (e.g., A549, HeLa, MEFs)
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Total RNA extraction kit
-
System for RNA analysis (e.g., Agilent Bioanalyzer, TapeStation, or standard agarose (B213101) gel electrophoresis)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well or 6-well plates) to achieve 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours). This time should be optimized.
-
RNA Extraction: After incubation, wash the cells once with cold PBS. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Analysis:
-
Bioanalyzer/TapeStation: Analyze the integrity of the extracted RNA. Activation of RNase L will result in the appearance of specific cleavage products, visible as distinct peaks separate from the intact 18S and 28S rRNA peaks.[16]
-
Agarose Gel Electrophoresis: Run the total RNA on a 1.5-2% denaturing agarose gel. RNase L activation will be indicated by the appearance of sharp, characteristic bands of rRNA degradation products.[3]
-
Expected Results: Cells treated with an effective concentration of this compound will show distinct rRNA cleavage products, while vehicle-treated cells will show intact 18S and 28S rRNA bands.
Protocol 2: Antiviral Assay to Investigate the Role of RNase L Activation
This protocol assesses how the pre-activation of RNase L with this compound affects the replication of a challenge virus. This can determine the sensitivity of a specific virus to RNase L-mediated defense.
Materials:
-
Mammalian cell line permissive to the virus of interest
-
Virus stock with a known titer (e.g., Encephalomyocarditis virus (EMCV), Sendai virus, West Nile Virus)[7][17][18]
-
This compound
-
Complete and serum-free media
-
Method for quantifying viral titer (e.g., plaque assay, TCID50, or qPCR for viral genomes)
Procedure:
-
Cell Seeding: Seed cells in 24-well or 12-well plates and grow to >90% confluency.
-
Pre-treatment: Treat the cells with a predetermined effective concentration of this compound (based on Protocol 1) or a vehicle control for 2-4 hours.
-
Viral Infection:
-
Remove the medium containing the compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI, e.g., 0.1 or 1.0) diluted in serum-free medium.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Incubation: Remove the viral inoculum, wash the cells gently with PBS, and add fresh complete medium (with or without this compound, depending on the experimental design). Incubate for a period appropriate for the virus replication cycle (e.g., 16-24 hours).
-
Harvesting: Collect the cell culture supernatant to measure the yield of progeny virus. Optionally, lyse the cells to extract RNA or protein for viral genome or protein analysis.
-
Quantification: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay. Alternatively, quantify viral RNA levels using RT-qPCR.
Data Analysis: Compare the viral titers or viral RNA levels between cells pre-treated with this compound and those treated with the vehicle control. A significant reduction in viral yield in the this compound-treated group indicates that the virus is susceptible to RNase L-mediated antiviral activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting an antiviral assay using this compound.
References
- 1. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in our understanding of the "unique" RNase L in host pathogen interaction and immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. RNase L Plays a Role in the Antiviral Response to West Nile Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for FRET-based Assay of RNase L Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L), a key enzyme in the innate immune system, is an interferon-inducible endoribonuclease that, upon activation, degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication.[1] The activation of RNase L is tightly regulated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA), a common hallmark of viral infection.[2][3] Given its crucial role in antiviral defense and its implication in other cellular processes such as apoptosis and inflammation, RNase L has emerged as a promising target for therapeutic intervention.[4][5] Small molecule inhibitors of RNase L are being investigated for their potential in various therapeutic areas.
These application notes provide a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to identify and characterize small molecule inhibitors of RNase L. This continuous, non-radioactive assay offers high sensitivity and is suitable for high-throughput screening.[4][6]
RNase L Signaling Pathway
The canonical RNase L signaling pathway is initiated by the recognition of viral dsRNA by OAS.[2] This triggers the synthesis of 2-5A from ATP.[2] Monomeric and inactive RNase L binds to 2-5A, leading to its dimerization and subsequent activation of its endoribonuclease domain.[1] Activated RNase L then cleaves single-stranded RNA, leading to the suppression of viral replication.
Caption: The RNase L signaling pathway and point of inhibition.
Principle of the FRET-based Assay for RNase L Inhibition
The FRET-based assay for RNase L activity utilizes a single-stranded RNA oligonucleotide probe dually labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., BHQ-1) at the other.[4] In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon activation, RNase L cleaves the RNA probe, leading to the separation of the fluorophore and the quencher. This separation de-quenches the fluorophore, resulting in a measurable increase in fluorescence intensity. In the presence of an RNase L inhibitor, the cleavage of the FRNA probe is reduced or prevented, leading to a lower fluorescence signal compared to an uninhibited reaction.
Caption: Workflow of the FRET-based RNase L inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human RNase L: Purified enzyme.
-
2-5A (trimer, pppA2'p5'A2'p5'A): RNase L activator.
-
FRET RNA Probe: A single-stranded RNA oligonucleotide with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., BHQ-1). A suitable sequence is 5'-6-FAM-UUA UCA AAU UCU UAU UUG CCC CAU UUU UUU GGU UUA-BHQ-1-3'.[7]
-
RNase L Inhibitor: For this protocol, Myricetin is used as an example. Other inhibitors can be substituted.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT.[4]
-
DMSO: For dissolving the inhibitor.
-
Nuclease-free water.
-
384-well black plates.
-
Plate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~535 nm for 6-FAM).
Assay Protocol for RNase L Inhibition
-
Prepare Reagents:
-
Dissolve the RNase L inhibitor (e.g., Myricetin) in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Prepare working solutions of recombinant RNase L, 2-5A, and the FRET RNA probe in the assay buffer.
-
-
Set up the Assay Plate:
-
Add 2 µL of the inhibitor dilutions (or DMSO for control wells) to the wells of a 384-well plate.
-
Prepare a reaction mixture containing:
-
10 nM recombinant human RNase L
-
0.5 nM 2-5A
-
100 nM FRET RNA probe
-
Assay Buffer to a final volume of 40 µL per well.[4]
-
-
Note: The final concentration of DMSO should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.
-
-
Initiate the Reaction:
-
Add the reaction mixture to the wells containing the inhibitor or DMSO.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each inhibitor concentration.
-
Calculate the initial reaction rates (slope of the linear phase of the curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The inhibitory activities of several known small molecule inhibitors of RNase L are summarized below.
| Inhibitor | Target | Assay Type | IC₅₀ | Reference |
| Myricetin | Human RNase L | FRET-based | ~109 µM (Porcine RNase L) | [4] |
| Vitexin | Human RNase L | FRET-based | ~190 µM | [4] |
| Hyperoside | Human RNase L | FRET-based | 1.63 µM | [8] |
| Sunitinib | Human RNase L | FRET-based | 1.4 µM - 33 µM | [5][8] |
| Valoneic acid dilactone (VAL) | Human RNase L | FRET-based | 0.56 nM (at 1.6 nM RNase L) | [5] |
| Ellagic acid | Porcine RNase L | FRET-based | 73.5 nM | [8] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Troubleshooting
-
High background fluorescence: Ensure the use of high-quality black plates and check for autofluorescence of the compounds.
-
Low signal-to-background ratio: Optimize the concentrations of RNase L, 2-5A, and the FRET probe.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Check the stability of the reagents.
Conclusion
This FRET-based assay provides a robust and sensitive method for the discovery and characterization of small molecule inhibitors of RNase L. The detailed protocol and data for known inhibitors serve as a valuable resource for researchers in the fields of virology, immunology, and drug discovery. The identification of potent and specific RNase L inhibitors could lead to the development of novel therapeutics for a range of diseases.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNase L-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the antiviral response induced by interferons.[1][2][3] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[4][5] The critical role of the OAS-RNase L pathway in host defense is highlighted by the numerous viral evasion strategies that target this pathway.[6][7]
RNase L-IN-2 is a small molecule activator of RNase L, with a reported EC50 of 22 μM.[1] As a pharmacological activator of this key antiviral pathway, this compound presents a promising therapeutic strategy for a broad spectrum of viral infections. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models, covering experimental design, detailed protocols for in vivo studies, and methods for assessing pharmacodynamic and efficacy endpoints.
Compound Information: this compound
| Property | Value | Reference |
| IUPAC Name | 5-(3-hydroxybenzylidene)-2-imino-2,5-dihydro-1,3-thiazol-4(5H)-one | N/A |
| CAS Number | 357618-26-9 | [1] |
| Molecular Formula | C10H7N2O2S | [1] |
| Molecular Weight | 220.24 g/mol | [1] |
| In Vitro Activity | RNase L Activator, EC50 = 22 µM | [1] |
In Vivo Formulation Protocols
The following are suggested starting formulations for the in vivo administration of this compound. It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing larger batches for animal studies.
Table 1: In Vivo Formulation for this compound
| Protocol | Components | Instructions | Solubility |
| 1 (Aqueous) | 10% DMF, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent one by one. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. | ≥ 0.56 mg/mL (2.54 mM) |
| 2 (Oil-based) | 10% DMF, 90% Corn Oil | Add each solvent one by one. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. | ≥ 0.56 mg/mL (2.54 mM) |
Data obtained from MedchemExpress product information for this compound.[1]
Signaling Pathway and Experimental Workflow
RNase L Activation Pathway
Caption: The OAS-RNase L signaling pathway initiated by viral dsRNA and targeted by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in mouse models.
Experimental Protocols
Note on Dosing: As there is no published in vivo data for this compound, initial dose-finding studies are essential. A starting point for a dose-escalation study could be in the range of 1-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.), based on common practices for small molecules in mice. The frequency of administration (e.g., once or twice daily) should also be determined in these preliminary studies.
Protocol 1: Evaluation of this compound in a Poly(I:C) Challenge Model
This model allows for the assessment of this compound's ability to activate RNase L in vivo in response to a viral mimic, independent of viral replication.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle (as determined in formulation studies)
-
Polyinosinic:polycytidylic acid (Poly(I:C)) (High Molecular Weight, HMW)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
RNA extraction reagents (e.g., TRIzol)
-
Agarose (B213101) gel electrophoresis equipment
-
Cytokine analysis kits (e.g., Luminex or ELISA)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Groups:
-
Group 1: Vehicle + PBS
-
Group 2: Vehicle + Poly(I:C)
-
Group 3: this compound (low dose) + Poly(I:C)
-
Group 4: this compound (mid dose) + Poly(I:C)
-
Group 5: this compound (high dose) + Poly(I:C)
-
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via the determined route (e.g., i.p. or p.o.).
-
Poly(I:C) Challenge: 1-2 hours post-drug administration, inject mice intraperitoneally with Poly(I:C) (e.g., 10 mg/kg) or PBS.
-
Sample Collection: At various time points post-challenge (e.g., 3, 6, 12, and 24 hours), euthanize a subset of mice from each group. Collect blood (for serum) and tissues (spleen, liver, lungs).
-
Pharmacodynamic Analysis (RNase L Activity):
-
Isolate total RNA from a portion of the spleen or liver using a suitable method (e.g., TRIzol).
-
Assess rRNA integrity by denaturing agarose gel electrophoresis. Look for the characteristic cleavage products of 28S and 18S rRNA, which indicate RNase L activation.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-β) in the serum using ELISA or a multiplex assay.
Table 2: Example Data Collection for Poly(I:C) Challenge Model
| Group | Treatment | Timepoint (h) | Spleen rRNA Integrity (Qualitative) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| 1 | Vehicle + PBS | 6 | Intact | Baseline | Baseline |
| 2 | Vehicle + Poly(I:C) | 6 | Cleavage | +++ | ++ |
| 3 | Low Dose + Poly(I:C) | 6 | ++ Cleavage | ++++ | +++ |
| 4 | Mid Dose + Poly(I:C) | 6 | +++ Cleavage | +++++ | ++++ |
| 5 | High Dose + Poly(I:C) | 6 | ++++ Cleavage | ++++++ | +++++ |
Protocol 2: Evaluation of this compound in an Encephalomyocarditis Virus (EMCV) Infection Model
EMCV is a picornavirus that is sensitive to the antiviral effects of the OAS-RNase L pathway, making it a suitable model to test the efficacy of RNase L activators.[7][8]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle
-
Encephalomyocarditis virus (EMCV)
-
Cell line for plaque assay (e.g., L929 cells)
-
Reagents for qPCR
-
Formalin and paraffin (B1166041) for histology
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Treatment and Infection:
-
Begin administration of this compound or vehicle at the determined dose and schedule.
-
Infect mice intraperitoneally with a lethal or sub-lethal dose of EMCV (e.g., 10^3 - 10^4 Plaque Forming Units (PFU)).
-
-
Monitoring: Monitor mice daily for clinical signs of disease (e.g., weight loss, paralysis) and survival for up to 14 days.
-
Endpoint Analysis (at peak of viral replication, e.g., day 3-5 post-infection):
-
Euthanize a subset of mice from each group.
-
Viral Load:
-
Collect target organs (e.g., heart, brain, spleen).
-
Determine viral titers using a standard plaque assay on L929 cells.
-
Alternatively, quantify viral RNA levels by RT-qPCR.
-
-
RNase L Activity: Assess rRNA cleavage in spleen or liver as described in Protocol 1.
-
Histopathology: Fix heart and brain tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage and inflammation.
-
Table 3: Example Data Collection for EMCV Infection Model
| Group | Treatment | Survival (%) | Mean Viral Titer (PFU/g tissue) | Heart Histopathology Score | Spleen rRNA Integrity |
| 1 | Vehicle | 0 | 1 x 10^7 | 4 (Severe) | Cleavage |
| 2 | Low Dose | 20 | 5 x 10^6 | 3 (Moderate) | ++ Cleavage |
| 3 | Mid Dose | 60 | 1 x 10^5 | 2 (Mild) | +++ Cleavage |
| 4 | High Dose | 80 | 5 x 10^4 | 1 (Minimal) | ++++ Cleavage |
Detailed Methodologies for Key Assays
In Vivo RNase L Activity Assay (rRNA Cleavage)
-
RNA Extraction:
-
Homogenize ~30-50 mg of frozen mouse tissue (e.g., spleen, liver) in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for RNA extraction.
-
Resuspend the final RNA pellet in RNase-free water and determine the concentration and purity using a spectrophotometer.
-
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1.2% agarose gel containing formaldehyde.
-
Denature 2-5 µg of total RNA per sample by heating at 65°C for 15 minutes in a formaldehyde-containing loading buffer.
-
Run the gel in MOPS running buffer.
-
Stain the gel with an RNA-safe dye (e.g., SYBR Gold) and visualize under UV light.
-
-
Analysis:
-
Intact RNA will show sharp 28S and 18S ribosomal RNA bands.
-
RNase L activation will result in the appearance of specific cleavage products, seen as a smear or distinct smaller bands below the 28S and 18S bands. The degree of cleavage can be semi-quantitatively assessed by the intensity of the cleavage products relative to the intact rRNA bands.
-
Viral Load Determination by Plaque Assay
-
Tissue Homogenization:
-
Weigh a portion of the target tissue and homogenize it in a known volume of sterile PBS or cell culture medium.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Serial Dilutions: Prepare 10-fold serial dilutions of the tissue supernatant.
-
Infection of Cell Monolayers:
-
Plate a susceptible cell line (e.g., L929 for EMCV) in 6-well or 12-well plates to form a confluent monolayer.
-
Remove the culture medium and infect the cells with the serial dilutions of the virus.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).
-
Calculate the viral titer as Plaque Forming Units (PFU) per gram of tissue.
-
Viral Load Determination by RT-qPCR
-
RNA Extraction: Extract total RNA from tissues as described above.
-
cDNA Synthesis: Reverse transcribe a known amount of RNA into cDNA using a reverse transcriptase and virus-specific primers or random hexamers.
-
qPCR:
-
Perform quantitative PCR using primers and a probe specific for a viral gene.
-
Include a standard curve of a plasmid containing the target viral sequence to quantify the number of viral genome copies.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in RNA extraction and cDNA synthesis.
-
Concluding Remarks
These application notes provide a framework for the preclinical evaluation of the novel RNase L activator, this compound, in mouse models. The provided protocols for in vivo studies and key pharmacodynamic and efficacy assays will guide researchers in designing and executing robust experiments. It is imperative to conduct initial dose-finding and tolerability studies to establish a safe and effective dose range for this compound before proceeding to full-scale efficacy trials. The successful in vivo activation of RNase L by a small molecule could represent a significant advancement in the development of broad-spectrum antiviral therapeutics.
References
- 1. Comparison of cytokine profiles induced by nonlethal and lethal doses of influenza A virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Serum Cytokines Predict Neurological Damage in Genetically Diverse Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Activity of Limitin against Encephalomyocarditis Virus, Herpes Simplex Virus, and Mouse Hepatitis Virus: Diverse Requirements by Limitin and Alpha Interferon for Interferon Regulatory Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Efficacy of Valoneic Acid Dilactone (VAL), a Small Molecule Inhibitor of RNase L, in Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key component of the interferon-induced antiviral response.[1] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA) from viral infections, RNase L dimerizes and degrades single-stranded RNA within the cell.[2][3] This indiscriminate RNA degradation inhibits both viral and host protein synthesis, thereby restricting viral replication and inducing apoptosis in infected cells.[2] Beyond its role in antiviral defense, dysregulation of RNase L activity has been implicated in various pathologies, including cancer and autoimmune diseases, making it an attractive target for therapeutic intervention.[4][5]
Valoneic Acid Dilactone (VAL) is a potent small molecule inhibitor of RNase L.[6] It offers a valuable tool for studying the physiological roles of RNase L and holds therapeutic potential for conditions characterized by excessive RNase L activation.[5] These application notes provide a comprehensive guide to measuring the efficacy of VAL in human cell lines, detailing experimental protocols and data presentation for robust and reproducible results.
Data Presentation
The efficacy of RNase L inhibitors can be quantified through various in vitro and cell-based assays. Below is a summary of reported efficacy data for Valoneic Acid Dilactone (VAL) and other known RNase L inhibitors.
| Compound | Assay Type | System | Potency (IC50/EC50) | Cell Line | Reference |
| Valoneic Acid Dilactone (VAL) | In vitro FRET assay | Porcine RNase L | 0.68 ± 0.09 nM | N/A | [6] |
| In vitro FRET assay | Human RNase L | 33.9 ± 0.1 nM | N/A | [6] | |
| rRNA Cleavage Assay | Human Cells | ~10-30 µM (EC50) | A549 | [5] | |
| Sunitinib | In vitro FRET assay | Human RNase L | 1.4 µM | N/A | [7] |
| Antiviral Function | Human Cells | 1 µM | N/A | [7] | |
| Ellagic Acid (EA) | In vitro FRET assay | Porcine RNase L | 73.08 ± 0.16 nM | N/A | [6] |
Mandatory Visualizations
Diagram 1: RNase L Signaling Pathway
Caption: The OAS-RNase L signaling cascade.
Diagram 2: Experimental Workflow for Measuring VAL Efficacy
Caption: Workflow for assessing RNase L inhibitor efficacy.
Experimental Protocols
Herein are detailed protocols for the key experiments to assess the efficacy of RNase L inhibitors.
In Vitro FRET-Based RNase L Activity Assay
This assay measures the enzymatic activity of purified RNase L in the presence of an inhibitor by monitoring the cleavage of a fluorescence resonance energy transfer (FRET) probe.[5][8]
Materials:
-
Recombinant human RNase L
-
RNase L activator: 2',5'-oligoadenylate (2-5A)
-
FRET probe: A short RNA oligonucleotide with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. A suitable sequence derived from respiratory syncytial virus is often used.[8]
-
RNase L cleavage buffer (25 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 2.5 mM DTT)
-
Valoneic Acid Dilactone (VAL) or other inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of VAL in RNase L cleavage buffer.
-
In a 384-well plate, add the following components in order:
-
RNase L cleavage buffer
-
VAL at various concentrations
-
Recombinant human RNase L (final concentration ~10 nM)
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the FRET probe to a final concentration of 100 nM.
-
Initiate the reaction by adding 2-5A to a final concentration of 0.5 nM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 535 nm for FAM) every minute for 60 minutes at 22°C.
-
Controls:
-
No inhibitor: Reaction with DMSO (vehicle) instead of VAL.
-
No enzyme: Reaction mixture without RNase L.
-
No activator: Reaction mixture without 2-5A.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular rRNA Degradation Assay
This assay assesses the ability of an inhibitor to prevent RNase L-mediated cleavage of ribosomal RNA (rRNA) in cultured human cells.[4][5]
Materials:
-
Human cell lines (e.g., A549, DU145, PC3)
-
Complete cell culture medium
-
Valoneic Acid Dilactone (VAL)
-
RNase L activator: poly(I:C) or 2-5A
-
Transfection reagent (for 2-5A)
-
Total RNA extraction kit
-
Agarose (B213101) gel electrophoresis system or a Bioanalyzer
-
Ethidium (B1194527) bromide or other RNA stain
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of VAL (e.g., 1, 5, 10, 30 µM) or vehicle (DMSO) for 4 hours.
-
Activate endogenous RNase L by either:
-
Transfecting the cells with poly(I:C) (a synthetic dsRNA analog).
-
Transfecting the cells with 2-5A (typically 20 µM) for 2 hours.[5]
-
-
After the activation period, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Analyze the integrity of the extracted RNA:
-
Agarose Gel Electrophoresis: Run 1-2 µg of total RNA on a 1.5% denaturing agarose gel. Stain with ethidium bromide and visualize under UV light. Look for the characteristic cleavage products of 28S and 18S rRNA, which appear as distinct bands of lower molecular weight.
-
Bioanalyzer: Use an Agilent Bioanalyzer to obtain a more quantitative analysis of rRNA integrity. The electropherogram will show a reduction in the 28S and 18S peaks and the appearance of cleavage fragments in activated, untreated cells.
-
-
Controls:
-
Untreated cells: No VAL and no activator.
-
Activator only: Cells treated with the activator but no VAL.
-
-
Data Analysis:
-
Qualitatively assess the inhibition of rRNA cleavage by observing the reduction of cleavage products in VAL-treated samples compared to the "activator only" control.
-
Quantify the band intensities or peak areas of the rRNA cleavage products to determine the effective concentration (EC50) of the inhibitor.
-
Cell Viability Assay
This assay determines the effect of the RNase L inhibitor on cell survival, particularly in contexts where RNase L activation leads to apoptosis.
Materials:
-
Human cell lines
-
Complete cell culture medium
-
Valoneic Acid Dilactone (VAL)
-
RNase L activator (e.g., poly(I:C) or 2-5A)
-
MTT, XTT, or CellTiter-Glo reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of VAL for a predetermined time (e.g., 24, 48, or 72 hours). In parallel, treat cells with the RNase L activator in the presence or absence of VAL.
-
At the end of the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
Controls:
-
Untreated cells: Cells in medium only.
-
Vehicle control: Cells treated with the highest concentration of DMSO used for the inhibitor.
-
Activator only: Cells treated with the RNase L activator.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value for cell protection or cytotoxicity.
-
References
- 1. An in vitro experimental pipeline to characterize the epitope of a SARS-CoV-2 neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 5. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: RNase L Dimerization Assay with RNase L-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1][2] As a key component of the interferon (IFN)-induced antiviral state, RNase L is a latent endoribonuclease that, upon activation, indiscriminately degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[3][4][5] The activation of RNase L is a tightly regulated process initiated by the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA).[6][7] A critical step in RNase L activation is its dimerization, which is induced by the binding of 2-5A.[8][9][10] This dimerization brings the C-terminal nuclease domains into a conformation conducive to catalytic activity.[4]
Given its central role in immunity and potential involvement in other cellular processes and diseases, RNase L presents an attractive target for therapeutic intervention.[11][12] Small molecule inhibitors of RNase L could serve as valuable tools for studying its biological functions and may have therapeutic potential in conditions characterized by inappropriate RNase L activation.[13]
These application notes provide a detailed protocol for assessing the inhibitory effect of a putative small molecule, RNase L-IN-2, on the dimerization of RNase L. The described assays are designed to be robust and adaptable for screening and characterizing novel RNase L inhibitors.
RNase L Signaling Pathway and Dimerization
The activation of RNase L is a multi-step process that begins with the recognition of viral dsRNA and culminates in the degradation of RNA. The binding of 2-5A to the ankyrin repeat domain of monomeric RNase L induces a conformational change that promotes the formation of a stable, active dimer.[10]
Caption: RNase L activation pathway and point of inhibition.
Data Presentation
The following tables present hypothetical data from experiments designed to characterize the inhibitory activity of this compound on RNase L dimerization and subsequent enzymatic activity.
Table 1: Inhibition of RNase L Activity by this compound in a FRET-Based Assay
| This compound Conc. (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition |
| 0 (No Inhibitor) | 8540 | 0 |
| 0.1 | 7686 | 10 |
| 1 | 4270 | 50 |
| 10 | 854 | 90 |
| 100 | 171 | 98 |
| IC50 (µM) | 1.0 |
Table 2: Effect of this compound on 2-5A-Induced RNase L Dimerization in a Mammalian Two-Hybrid System
| Treatment | Luciferase Activity (Relative Light Units) | Fold Induction of Dimerization | % Inhibition of Dimerization |
| No 2-5A | 150 | 1.0 | N/A |
| 2-5A (1 µM) | 1500 | 10.0 | 0 |
| 2-5A (1 µM) + this compound (1 µM) | 825 | 5.5 | 50 |
| 2-5A (1 µM) + this compound (10 µM) | 225 | 1.5 | 90 |
| IC50 (µM) | ~1.0 |
Experimental Protocols
Protocol 1: In Vitro RNase L Activity Assay Using Fluorescence Resonance Energy Transfer (FRET)
This assay measures the enzymatic activity of RNase L, which is a direct consequence of its dimerization. A decrease in activity in the presence of this compound suggests inhibition of a step required for activation, such as dimerization.[14][15]
Materials:
-
Recombinant Human RNase L
-
2-5A (p3A(2'p5'A)2)
-
This compound (dissolved in DMSO)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)[11]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the in vitro FRET-based RNase L activity assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of recombinant RNase L (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing 2-5A (e.g., 10 nM final concentration) and the FRET-RNA substrate (e.g., 100 nM final concentration) in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Protocol 2: Mammalian Two-Hybrid Assay for RNase L Dimerization
This cell-based assay directly measures the dimerization of RNase L in response to 2-5A.[8][9] It utilizes two fusion proteins: one with the GAL4 DNA-binding domain fused to RNase L and the other with the VP16 activation domain fused to RNase L. Dimerization of RNase L brings these two domains into proximity, driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
HeLa cells or other suitable human cell line
-
Expression plasmids:
-
pGAL4-RNaseL
-
pVP16-RNaseL
-
pG5luc (luciferase reporter with GAL4 binding sites)
-
pCMV-β-galactosidase (for transfection normalization)
-
-
2-5A (p3A(2'p5'A)2)
-
This compound (dissolved in DMSO)
-
Lipofectamine or other suitable transfection reagent
-
Cell culture medium and reagents
-
Luciferase assay system
-
β-galactosidase assay reagents
-
Luminometer and spectrophotometer
Workflow Diagram:
Caption: Workflow for the mammalian two-hybrid dimerization assay.
Procedure:
-
Seed HeLa cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the pGAL4-RNaseL, pVP16-RNaseL, pG5luc, and pCMV-β-galactosidase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of incubation, replace the medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO control for 2 hours.
-
Transfect the cells with 2-5A (e.g., 1 µM final concentration) using a lipid-based transfection reagent to introduce it into the cytoplasm. Include a control group with no 2-5A.
-
Incubate the cells for an additional 6 hours.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the β-galactosidase activity in the same lysates to normalize for transfection efficiency.
-
Calculate the normalized luciferase activity and determine the percent inhibition of 2-5A-induced dimerization by this compound.
Conclusion
The protocols described in these application notes provide a framework for investigating the inhibitory effects of this compound on RNase L dimerization and activity. The FRET-based assay offers a high-throughput method for initial screening and determination of inhibitor potency, while the mammalian two-hybrid system provides a cell-based approach to specifically assess the inhibition of RNase L dimerization. Together, these assays are powerful tools for the characterization of novel RNase L inhibitors, which are of significant interest for both basic research and drug development.
References
- 1. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing rRNA Cleavage Inhibition by RNase L-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2'-5' oligoadenylate (B1213165) (2-5A) synthetase (OAS)/RNase L system is a critical arm of the innate immune response to viral infections.[1] Upon detection of viral double-stranded RNA (dsRNA), OAS synthesizes 2-5A, a second messenger that binds to and activates the latent endoribonuclease, RNase L.[2][3] Activated RNase L dimerizes and subsequently cleaves both viral and cellular single-stranded RNAs, thereby inhibiting protein synthesis and viral replication.[4] A hallmark of robust RNase L activation is the specific cleavage of ribosomal RNA (rRNA), which can be readily monitored to assess the enzyme's activity within the cell.[5][6]
Given its central role in antiviral defense and apoptosis, RNase L has emerged as a promising therapeutic target.[7][8] Pathological overactivation of RNase L is implicated in conditions like Aicardi-Goutières syndrome, making inhibitors of RNase L valuable as potential therapeutics.[8][9] Conversely, enhancing RNase L activity could bolster oncolytic virus therapy.[7] RNase L-IN-2 is a novel small molecule inhibitor designed to target RNase L activity. This document provides a detailed protocol to assess the efficacy of this compound by quantifying its ability to prevent rRNA cleavage in a cell-based assay.
RNase L Signaling Pathway
The activation of RNase L is a tightly regulated process initiated by the recognition of viral dsRNA. The pathway culminates in the degradation of RNA, a potent antiviral state.
Caption: The OAS-RNase L signaling pathway.
Principle of the rRNA Cleavage Inhibition Assay
This cell-based assay quantitatively measures the potency of this compound. Cultured cells are pre-incubated with varying concentrations of the inhibitor. Subsequently, RNase L is artificially activated by transfecting the cells with its specific activator, 2-5A. In the absence of an effective inhibitor, activated RNase L will cleave cellular RNAs, including the abundant 18S and 28S ribosomal RNAs, leading to characteristic degradation products.[6][10] The inhibitory effect of this compound is determined by its ability to preserve the integrity of the 18S and 28S rRNA bands. Total RNA is extracted and analyzed by microfluidic capillary electrophoresis (e.g., Agilent Bioanalyzer) to visualize and quantify the extent of rRNA degradation.
Experimental Workflow
The protocol involves a series of sequential steps from cell culture to data analysis to determine the efficacy of the test compound.
Caption: Cell-based experimental workflow diagram.
Materials and Reagents
Table 1: Required Materials and Reagents
| Item | Supplier / Part Number | Notes |
|---|---|---|
| Cell Line | ||
| A549 (Human lung carcinoma) | ATCC (CCL-185) | Known to have robust RNase L activation.[5] |
| Media & Reagents | ||
| F-12K Medium | ATCC (30-2004) | |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | |
| Penicillin-Streptomycin | Gibco (15140122) | |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | |
| Inhibitor & Activator | ||
| This compound | In-house/Vendor | Test compound. Dissolve in DMSO. |
| Sunitinib (Positive Control) | Selleckchem (S7781) | Known RNase L inhibitor.[7] |
| DMSO (Vehicle Control) | Sigma-Aldrich (D2650) | |
| 2-5A (trimer, ppp5'A2'p5'A2'p5'A) | Custom Synthesis | RNase L activator. |
| Transfection & Lysis | ||
| Lipofectamine 2000 | Invitrogen (11668019) | Or other suitable transfection reagent. |
| Opti-MEM I Reduced Serum Medium | Gibco (31985062) | |
| RNA Analysis | ||
| RNeasy Mini Kit | Qiagen (74104) | For total RNA extraction. |
| Agilent RNA 6000 Nano Kit | Agilent (5067-1511) | For use with Agilent 2100 Bioanalyzer. |
| Agilent 2100 Bioanalyzer | Agilent (G2939BA) | |
| Consumables | ||
| 12-well tissue culture plates | Corning (3513) | |
| RNase-free microcentrifuge tubes | Ambion (AM12400) |
| RNase-free pipette tips | | |
Experimental Protocol
This protocol is optimized for a 12-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2.5 x 10⁵ cells per well in a 12-well plate. Ensure even distribution.
-
Incubate overnight to allow cells to adhere and reach approximately 70-80% confluency.
Day 2: Compound Treatment and RNase L Activation
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Sunitinib) in culture medium. A typical concentration range to test for a new compound is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compounds.
-
Pre-incubation: Remove the old medium from the cells and add 1 mL of the medium containing the appropriate concentration of inhibitor or vehicle control to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Transfection Mix Preparation: During the last 30 minutes of incubation, prepare the 2-5A transfection mix. For each well, dilute 2-5A (final concentration ~5 µM) and Lipofectamine 2000 in separate tubes of Opti-MEM according to the manufacturer's protocol. Combine the diluted 2-5A and Lipofectamine, mix gently, and incubate for 20 minutes at room temperature.
-
RNase L Activation: Add the 2-5A transfection complex to each well. Include a "No 2-5A" control well (cells treated with vehicle only and transfection reagent without 2-5A).
-
Incubate for 4.5 hours at 37°C.[5]
Day 2: RNA Extraction and Analysis
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with PBS. Lyse the cells directly in the well by adding the lysis buffer (e.g., Buffer RLT from the RNeasy kit).
-
RNA Extraction: Transfer the lysate to an RNase-free microcentrifuge tube. Extract total RNA using the RNeasy Mini Kit according to the manufacturer's protocol, including the on-column DNase digestion step.
-
Quantification: Elute the RNA in RNase-free water. Measure the RNA concentration and purity (A260/280 ratio) using a NanoDrop spectrophotometer.
-
Integrity Analysis: Analyze 50-250 ng of total RNA from each sample using an Agilent RNA 6000 Nano Kit on the 2100 Bioanalyzer, following the manufacturer's guide.
Data Analysis and Interpretation
-
Visualize rRNA Cleavage: The Bioanalyzer software will generate an electropherogram for each sample. In the control samples (Vehicle + 2-5A), you will observe a decrease in the height of the 28S and 18S rRNA peaks and the appearance of distinct cleavage products.[6] The "No 2-5A" control should show sharp, intact 28S and 18S peaks.
-
Quantify Inhibition:
-
The Bioanalyzer software calculates an RNA Integrity Number (RIN) and the 28S/18S ratio. A decrease in these values indicates RNA degradation.
-
Calculate the "rRNA Protection" for each inhibitor concentration. This can be done by quantifying the area under the 28S and 18S peaks.
-
Percent Inhibition = [1 - (Area_inhibitor - Area_2-5A_only) / (Area_no_2-5A - Area_2-5A_only)] * 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of rRNA cleavage.
Quantitative Data Summary
The following table provides examples of inhibitory data for known RNase L inhibitors and a placeholder for this compound.
Table 2: Comparative Inhibitory Activity of RNase L Inhibitors
| Compound | In Vitro IC₅₀ (nM) | Cell-Based IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Sunitinib | 1400 | ~1.0 | Binds to the pseudokinase domain, ATP-competitive. | [7] |
| Myricetin | Potent (Not specified) | Promising cellular activity | Binds to pseudokinase domain, allosteric. | [9] |
| This compound | (To be determined) | (Hypothetical: 0.5 µM) | (To be determined) | N/A |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell type used.
Troubleshooting
Table 3: Troubleshooting Guide for the rRNA Cleavage Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No rRNA cleavage in positive control (Vehicle + 2-5A) | - Inefficient 2-5A transfection.- Low RNase L expression in cells.- Degraded 2-5A. | - Optimize transfection reagent and 2-5A concentration.- Use a different cell line (e.g., HeLa).- Use freshly prepared or properly stored 2-5A. |
| High rRNA degradation in "No 2-5A" control | - RNase contamination during RNA extraction.- Cell stress or apoptosis inducing other nucleases. | - Use RNase-free reagents and consumables.- Ensure gentle handling of cells; check for signs of toxicity. |
| High variability between replicates | - Uneven cell seeding.- Inconsistent transfection efficiency.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Prepare a master mix for transfection reagents.- Calibrate pipettes and use careful technique. |
| Inhibitor is cytotoxic | The compound affects cell viability at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel.- Test lower concentrations of the inhibitor. |
References
- 1. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 5. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing RNase L-IN-2 Concentration for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RNase L-IN-2 for cell-based experiments, with a focus on maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a small molecule activator of Ribonuclease L (RNase L).[1] RNase L is a key enzyme in the innate immune response to viral infections.[2][3] Upon activation, RNase L degrades cellular and viral RNA, which can inhibit protein synthesis and induce apoptosis (programmed cell death).[2][3][4] Therefore, this compound can be used as a tool to study the downstream effects of RNase L activation.
Q2: Is this compound an inhibitor or an activator of RNase L?
This compound is an activator of RNase L. It functions by binding to the same ligand-binding domain as the natural activator, 2-5A (2',5'-oligoadenylates), inducing the dimerization and activation of RNase L.[1] The "IN" in its name does not stand for inhibitor.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
Based on available data, this compound has been shown to be non-toxic to mouse embryonic fibroblasts (MEFs) and HeLa S cells at concentrations up to 50 μM.[1] A typical starting point for a dose-response experiment would be in the low micromolar range (e.g., 1-10 μM), with serial dilutions up to 50 μM or higher, depending on the cell type and experimental goals. The EC50 (half-maximal effective concentration) for RNase L activation by this compound has been reported to be 22 μM in a biochemical assay.
Q4: How does activation of RNase L by this compound affect cell viability?
Sustained activation of RNase L can trigger a mitochondrial pathway of apoptosis, leading to cell death.[3] This is a natural consequence of its role in eliminating virus-infected cells.[2][5] Therefore, at higher concentrations or with prolonged exposure, this compound is expected to decrease cell viability. The goal of optimizing its concentration is to find a window where RNase L is sufficiently activated for the intended experimental purpose without causing excessive, unwanted cell death.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed even at low concentrations of this compound. | - The cell line being used is particularly sensitive to RNase L activation. - The incubation time is too long. - The compound solvent (e.g., DMSO) is at a toxic concentration. | - Perform a dose-response experiment with a wider range of lower concentrations (e.g., nanomolar to low micromolar). - Conduct a time-course experiment to determine the optimal incubation period. - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and include a vehicle-only control.[6] |
| No observable effect on cell viability, even at high concentrations. | - The cell line has a deficient RNase L signaling pathway (e.g., low expression of RNase L or OAS proteins). - The this compound has degraded due to improper storage. - The cell seeding density is too high, masking the cytotoxic effects. | - Verify the expression of RNase L and key pathway components (like OAS3) in your cell line via Western blot or qPCR.[7] - Ensure this compound is stored according to the manufacturer's instructions. - Optimize cell seeding density; a lower density may reveal cytotoxic effects more clearly.[8] |
| High variability in results between replicate wells. | - Inconsistent cell seeding. - "Edge effect" in the multi-well plate. - Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes.[6] - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation.[6][9] - Ensure thorough but gentle mixing after adding this compound and cell viability reagents.[6] |
| High background signal in the cell viability assay. | - The this compound compound interferes with the assay reagents (e.g., it has its own color or fluorescence). - Phenol (B47542) red in the culture medium is interfering with absorbance readings. - Microbial contamination of the cell culture. | - Run a control with this compound in cell-free media to measure its intrinsic signal and subtract this from the experimental values.[9] - Use phenol red-free medium for the duration of the assay.[9] - Regularly check for and discard any contaminated cultures. |
Data Presentation
Table 1: Effect of RNase L Activators on Cell Viability
| Compound | Cell Line(s) | Concentration | Incubation Time | Result on Cell Viability | Reference |
| This compound (Compound 2) | MEF, HeLa S | Up to 50 μM | Not specified | No reduction in cell viability | [1] |
| Compound 1 (another small molecule activator) | MEF, HeLa S | Up to 50 μM | Not specified | No reduction in cell viability | [1] |
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol: Determining Cell Viability using the CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient colorimetric assay compared to MTT, as it uses a water-soluble tetrazolium salt (WST-8).[13][14]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.[15]
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14][15]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: The RNase L signaling pathway, initiated by viral dsRNA and activated by this compound.
Caption: A logical workflow for troubleshooting unexpected cell viability results with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Activation and Antagonism of the OAS–RNase L Pathway [mdpi.com]
- 3. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase L Cleavage Products Promote Switch from Autophagy to Apoptosis by Caspase-Mediated Cleavage of Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An apoptotic signaling pathway in the interferon antiviral response mediated by RNase L and c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Off-Target Effects of RNase L Inhibitors
This technical support center provides guidance to researchers, scientists, and drug development professionals using small molecule inhibitors of Ribonuclease L (RNase L). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RNase L and how do small molecule inhibitors typically work?
A1: RNase L is an interferon-induced endoribonuclease that, upon activation, degrades cellular and viral RNA, leading to an antiviral state and potentially apoptosis.[1] Activation requires the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA).[1][2] This binding induces the dimerization and activation of RNase L.[1][2]
Small molecule inhibitors of RNase L can function through various mechanisms. Some, like the kinase inhibitor sunitinib (B231), bind to the ATP-binding pocket within the pseudokinase domain of RNase L.[3][4][5] This binding can allosterically inhibit the ribonuclease activity by destabilizing the active dimer conformation.[4][5] Other inhibitors may compete with 2-5A for binding or bind to other allosteric sites.
Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific RNase L inhibition. What could be the cause?
A2: Unexpected cytotoxicity is a common indicator of off-target effects. Many RNase L inhibitors are developed from scaffolds of kinase inhibitors.[6][7] For instance, sunitinib is a multi-kinase inhibitor that also targets VEGFR, PDGFR, and other kinases, and it also inhibits RNA-dependent protein kinase (PKR).[3][7] Inhibition of these essential cellular kinases can lead to toxicity. It is also possible that the inhibitor affects other ribonucleases or cellular processes. We recommend performing a dose-response experiment to determine the therapeutic window and comparing the cytotoxic concentration (CC50) with the concentration required for RNase L inhibition (EC50).
Q3: My RNase L inhibitor is not producing the expected phenotype (e.g., rescue from dsRNA-induced cell death). Why might this be?
A3: There are several possibilities:
-
Insufficient On-Target Potency in Cells: The inhibitor may have good in vitro potency but poor cell permeability or rapid metabolism, resulting in insufficient intracellular concentrations to inhibit RNase L.
-
Redundant Cellular Pathways: The observed phenotype may not be solely dependent on RNase L. For example, dsRNA can also activate other pathways, such as the PKR pathway, which can also induce apoptosis.[3] Your inhibitor may not affect these parallel pathways.
-
Experimental Conditions: The level of RNase L activation in your experimental system might be too high to be effectively blocked by the inhibitor concentration used.
Q4: How can I confirm that the observed effects in my experiment are due to on-target RNase L inhibition and not off-target effects?
A4: The gold standard for validating on-target effects is to use a combination of approaches:
-
Use a Structurally Unrelated Inhibitor: If two different inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown: The most rigorous approach is to repeat the experiment in cells where the RNASEL gene has been knocked out or its expression knocked down. In these cells, a specific RNase L inhibitor should have no effect on the phenotype of interest.[8]
-
Dose-Response Correlation: Demonstrate that the phenotypic effect of the inhibitor correlates with its potency for RNase L inhibition over a range of concentrations.
-
Negative Control Compound: Use a close structural analog of your inhibitor that is known to be inactive against RNase L. This can help rule out effects due to the chemical scaffold itself.
Troubleshooting Guide
Problem 1: High Background Signal or Inconsistent Results in In Vitro RNase L Activity Assays (e.g., FRET-based assay)
-
Possible Cause: Contamination of reagents with environmental RNases. RNases are ubiquitous and can degrade your RNA substrate, leading to a high background signal.[9]
-
Solution:
-
Possible Cause: Inhibitor precipitation at high concentrations.
-
Solution:
-
Visually inspect your assay wells for any signs of precipitation.
-
Determine the solubility of your inhibitor in the assay buffer. You may need to adjust the buffer composition or add a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
Problem 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Efficacy (EC50)
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps:
-
Assess the physicochemical properties of your compound (e.g., LogP, polar surface area) to predict its permeability.
-
Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor.
-
If permeability is low, consider using a different inhibitor or modifying the current one to improve its properties.
-
-
Possible Cause: The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
Test the inhibitor's efficacy in the presence of known efflux pump inhibitors. An increase in potency would suggest that your compound is being actively transported out of the cells.
-
-
Possible Cause: The inhibitor is rapidly metabolized by the cells.
-
Troubleshooting Steps:
-
Perform a metabolic stability assay using liver microsomes or cell lysates to determine the half-life of your compound.
-
Quantitative Data Summary
When evaluating a new RNase L inhibitor, it is crucial to assess its selectivity. The following table provides a hypothetical selectivity profile for a fictional inhibitor, "RNase L-IN-X," against its intended target and common off-targets.
| Target | IC50 (nM) | Target Class | Notes |
| RNase L | 50 | Ribonuclease | On-target activity |
| IRE1α | 8,500 | Ribonuclease/Kinase | A closely related paralog of RNase L.[6] |
| PKR | 2,500 | Protein Kinase | Also activated by dsRNA; inhibition can have antiviral effects.[3] |
| VEGFR2 | 15,000 | Receptor Tyrosine Kinase | A common off-target for kinase inhibitor scaffolds.[3] |
| Casein Kinase 2 | >25,000 | Protein Kinase | Some natural product inhibitors of RNase L also inhibit CK2.[6] |
| RNase A | >50,000 | Ribonuclease | A structurally and mechanistically different ribonuclease. |
Experimental Protocols
Protocol 1: FRET-Based In Vitro RNase L Activity Assay
This assay measures the enzymatic activity of RNase L by monitoring the cleavage of a fluorescently labeled RNA substrate.[2][10]
Materials:
-
Recombinant human RNase L
-
2-5A (p3A3) activator
-
FRET RNA probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide with UU/UA cleavage sites)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT
-
RNase L inhibitor (dissolved in DMSO)
-
384-well black assay plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, 100 nM FRET probe, and 0.5 nM 2-5A.
-
Add serial dilutions of the RNase L inhibitor to the wells of the assay plate. Include a DMSO-only control.
-
Add recombinant RNase L to the wells to a final concentration of 0.5 nM to initiate the reaction. The final volume should be 20 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular rRNA Cleavage Assay
This assay assesses the activity of RNase L in intact cells by observing the characteristic cleavage pattern of ribosomal RNA (rRNA).[2]
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
RNase L inhibitor
-
2-5A (p3A3)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
TRIzol or other RNA extraction reagent
-
Agarose (B213101) gel electrophoresis system
-
Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Seed A549 cells in a 12-well plate and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the RNase L inhibitor (or DMSO vehicle control) for 4 hours.
-
Transfect the cells with 1 µM 2-5A using Lipofectamine RNAiMAX according to the manufacturer's protocol to activate endogenous RNase L.
-
Incubate the cells for 4 hours post-transfection.
-
Harvest the cells and extract total RNA using TRIzol.
-
Analyze the integrity of the extracted RNA on a 1.5% denaturing agarose gel or using a Bioanalyzer.
-
Look for the appearance of specific rRNA cleavage products in the control samples and their reduction in the inhibitor-treated samples. The ratio of 28S to 18S rRNA will decrease with RNase L activation.
Protocol 3: Kinase Selectivity Profiling
To identify potential off-target kinase interactions, the inhibitor should be screened against a panel of purified kinases. This is often performed as a service by specialized companies.
General Procedure:
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >100).
-
Kinase activity is measured using a variety of methods, such as radiometric assays (measuring incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.
-
The percent inhibition for each kinase is calculated relative to a DMSO control.
-
For significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value for that specific kinase.
Visualizations
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RNase L and RNA-dependent Protein Kinase (PKR) by Sunitinib Impairs Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. pnas.org [pnas.org]
- 7. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics: RNase Control | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RNase L-IN-2 Potency in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular potency of RNase L-IN-2, a novel inhibitor of Ribonuclease L (RNase L).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RNase L and its inhibitor, this compound?
A1: RNase L is an interferon-induced endoribonuclease that plays a critical role in the innate immune response to viral infections.[1] Its activation is tightly regulated by the 2-5A system. Upon viral infection, double-stranded RNA (dsRNA) activates 2',5'-oligoadenylate synthetases (OAS), which then produce 2',5'-oligoadenylates (2-5A).[2] 2-5A acts as a second messenger, binding to the ankyrin repeat domain of inactive RNase L monomers, inducing their dimerization and activation.[3] Activated RNase L then cleaves single-stranded viral and cellular RNAs, inhibiting protein synthesis and viral replication.[1][4] this compound is a small molecule designed to inhibit the catalytic activity of RNase L, thereby preventing RNA degradation.
Q2: I am observing lower than expected potency (high IC50 value) for this compound in my cellular assay compared to the biochemical assay. What are the common causes?
A2: A discrepancy between biochemical and cellular potency is a common challenge in drug discovery.[5] Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, RNase L.[6][7]
-
Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Protein Binding: this compound might bind to proteins in the cell culture serum or intracellular proteins, reducing the free concentration available to inhibit RNase L.
-
Assay-Specific Artifacts: The chosen cellular assay may have limitations or interferences that affect the inhibitor's apparent potency.
Q3: How can I determine if cell permeability is the primary issue for my this compound compound?
A3: Assessing cell permeability is a critical step. You can employ several strategies:
-
Permeability Assays: Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays can provide a direct measure of a compound's ability to cross a lipid bilayer or a cell monolayer, respectively.[6]
-
Structure-Activity Relationship (SAR) Analysis: Modifying the physicochemical properties of this compound, such as lipophilicity (logP), can provide insights. Systematically altering the molecule to improve its "drug-like" properties can enhance permeability.[8]
-
Cellular Accumulation Studies: You can measure the intracellular concentration of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS) to directly quantify how much compound is getting into the cells.
Q4: What are the recommended cellular assays to measure RNase L activity and the inhibitory effect of this compound?
A4: Two primary methods are widely used:
-
rRNA Degradation Assay: This is a robust, albeit lower-throughput, method. Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites, generating characteristic cleavage products.[3] The inhibition of this cleavage by this compound can be visualized and quantified using gel electrophoresis.
-
FRET-based Assay: This is a more convenient and higher-throughput method that uses a fluorescently labeled RNA probe.[1][3] The probe contains a fluorophore and a quencher. Cleavage of the probe by RNase L separates the pair, leading to an increase in fluorescence.[9] This method is highly sensitive and suitable for screening and IC50 determination.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when evaluating this compound in cellular assays.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High IC50 in Cellular Assay | 1. Poor Cell Permeability: Compound cannot reach intracellular RNase L. | • Modify Compound: Synthesize analogs of this compound with improved lipophilicity (LogP values between 1 and 3 are often optimal).• Formulation: Use formulation strategies like cyclodextrins to improve solubility and permeability.• Permeability Assays: Conduct PAMPA or Caco-2 assays to quantify permeability. |
| 2. Compound Instability/Metabolism: this compound is degrading in media or being metabolized by cells. | • Stability Test: Incubate this compound in cell culture media (with and without serum) and with cell lysates. Measure its concentration over time using HPLC or LC-MS.• Metabolic Profiling: Identify major metabolites to guide chemical modifications that block metabolic hotspots. | |
| 3. Efflux by Transporters: Compound is being actively removed from the cells. | • Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of P-gp (e.g., verapamil) to see if potency improves.• Test in Efflux-Deficient Cell Lines: Compare potency in standard cells versus cells engineered to lack major efflux pumps. | |
| High Variability Between Replicates | 1. Inconsistent Cell Health/Density: Variations in cell number or viability affect assay readout. | • Standardize Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel.• Monitor Confluency: Use a consistent cell confluency for all experiments. |
| 2. Compound Precipitation: this compound is not fully soluble in the final assay medium. | • Check Solubility: Visually inspect for precipitate after diluting the DMSO stock into the aqueous buffer.[2] Determine the kinetic solubility of the compound in the final assay medium.• Optimize Solvent Concentration: Keep the final DMSO concentration low and consistent (typically <0.5%).[2] | |
| 3. Inconsistent RNase L Activation: The method used to activate RNase L (e.g., transfection with a dsRNA mimic like poly(I:C)) is variable. | • Optimize Transfection: Optimize the concentration of poly(I:C) and the transfection reagent to achieve consistent and robust RNase L activation.• Use a Stable Cell Line: If possible, use a cell line with inducible RNase L activity for more controlled experiments. | |
| No Inhibition Observed (Inactive Compound) | 1. Incorrect Assay Conditions: pH, temperature, or buffer components are suboptimal for inhibitor binding. | • Verify Assay Parameters: Ensure all assay conditions are within the optimal range for RNase L activity and are compatible with the inhibitor.• Control Compound: Always include a known, structurally distinct RNase L inhibitor (if available) as a positive control for inhibition. |
| 2. Off-Target Effects Masking On-Target Inhibition: At the concentrations used, the compound may have cytotoxic or other effects that interfere with the assay readout. | • Cytotoxicity Assay: Perform a counter-screen to determine the concentration at which this compound becomes toxic to the cells. Ensure you are working well below this concentration.• Selectivity Profiling: Test the compound against other related enzymes to ensure it is selective for RNase L. |
Data Presentation
Table 1: Benchmarking this compound Potency
This table provides a template for comparing the potency of different this compound analogs or formulations. Potency in biochemical assays should ideally correlate with potency in cellular assays.[6] Inhibitors effective in cells only at concentrations >10 µM may be acting non-specifically.[6]
| Compound ID | Biochemical IC50 (nM) (FRET Assay) | Cellular IC50 (µM) (rRNA Degradation Assay) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Notes |
| This compound | 85 | 12.5 | 0.8 | Low permeability may explain potency drop. |
| Analog A | 120 | 5.2 | 3.5 | Improved permeability correlates with better cellular potency. |
| Analog B | 75 | > 50 | 0.5 | Poor permeability, potential efflux substrate. |
| Control Cpd | 50 | 2.1 | 5.0 | Reference compound with good correlation. |
Experimental Protocols
Protocol 1: Cellular rRNA Degradation Assay
This assay provides a direct measure of RNase L enzymatic activity in cells by observing the cleavage of ribosomal RNA.
Materials:
-
Cell line (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
Poly(I:C) (dsRNA mimic)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and control compounds
-
RNA extraction kit
-
Agarose (B213101) gel electrophoresis system
-
Gel imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 4 hours.
-
RNase L Activation: Transfect the cells with poly(I:C) (e.g., 1 µg/mL) using a suitable transfection reagent to activate endogenous RNase L. Incubate for 2-4 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Gel Electrophoresis: Analyze the integrity of the extracted RNA by running 1-2 µg of total RNA on a 1.5% denaturing agarose gel.
-
Analysis: Visualize the RNA on the gel. In control cells (vehicle + poly(I:C)), characteristic rRNA cleavage products will be visible. In cells treated with an effective concentration of this compound, the rRNA bands (28S and 18S) will remain intact. Quantify the band intensities to determine the IC50 value.
Protocol 2: FRET-based RNase L Activity Assay in Cell Lysates
This protocol uses a fluorescence resonance energy transfer (FRET) probe to measure RNase L activity in lysates from cells treated with this compound.
Materials:
-
Cells treated as described in Protocol 1 (Steps 1-3)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
FRET probe: An RNA oligonucleotide with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., BHQ1). The sequence should contain an RNase L cleavage site (e.g., UU or UA).
-
Fluorometer or plate reader capable of measuring fluorescence.
Procedure:
-
Cell Lysis: After treatment and RNase L activation, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Assay Setup: In a 96-well black plate, add the clarified cell lysate to an assay buffer containing the FRET probe (e.g., 100 nM final concentration).
-
Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths for the fluorophore (e.g., 485/520 nm for FAM) over time at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to RNase L activity. Plot the initial reaction rates against the concentration of this compound to determine the IC50 value.
Visualizations
RNase L Signaling Pathway
Caption: The 2-5A/RNase L antiviral signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cellular Potency
Caption: Workflow for determining the IC50 of this compound in a cellular context.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low cellular potency of this compound.
References
- 1. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
RNase L-IN-2 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNase L-IN-2. The information is designed to address specific issues that may arise during experiments, helping to improve reproducibility and understand variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a small molecule activator of Ribonuclease L (RNase L).[1][2][3] Its primary function is to bind to and activate RNase L, an endoribonuclease that plays a critical role in the innate immune response to viral infections.[2][3] Upon activation, RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[2][3][4]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal effective concentration (EC50) of 22 μM for the activation of RNase L.[1]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in solvents like DMF. For in vivo studies, specific protocols involving co-solvents such as PEG300, Tween-80, and saline, or corn oil are recommended to achieve sufficient solubility.[1] It is crucial to prepare a clear stock solution first. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are the common methods to measure RNase L activation by this compound?
Two common methods for measuring RNase L activity are:
-
rRNA Cleavage Assay: Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites.[4][5] The resulting cleavage products can be visualized by gel electrophoresis, providing a qualitative or semi-quantitative measure of RNase L activation in cells.[4][6][7]
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This is a convenient and sensitive in vitro assay that uses a fluorophore and quencher-labeled RNA probe.[8][9][10] Cleavage of the probe by activated RNase L separates the fluorophore and quencher, resulting in a detectable fluorescent signal that is proportional to RNase L activity.[8][9][10]
Q5: Are there known off-target effects of this compound?
The available literature on this compound does not extensively detail its off-target effects. As with any small molecule activator, it is crucial to include appropriate controls in your experiments to assess potential off-target activities. This may include using RNase L knockout cells to confirm that the observed effects are dependent on the presence of RNase L.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no RNase L activation observed. | Poor solubility of this compound. | Ensure the compound is fully dissolved. For stock solutions, brief heating or sonication may aid dissolution.[1] Prepare fresh working solutions for each experiment. |
| Degradation of this compound. | Store stock solutions in aliquots at the recommended temperatures (-20°C for short-term, -80°C for long-term) to avoid freeze-thaw cycles.[1] | |
| Incorrect assay conditions. | Optimize the concentration of this compound. Verify the integrity and activity of the recombinant RNase L or the expression of endogenous RNase L in your cell line. Ensure optimal buffer conditions (pH, ionic strength) for the assay.[11] | |
| Inactive RNase L enzyme. | If using purified enzyme, verify its activity with a known activator like 2-5A. Ensure proper storage and handling of the enzyme. | |
| High background signal in FRET assay. | Non-specific cleavage of the FRET probe. | Ensure the purity of the recombinant RNase L. Include a control with the FRET probe and this compound but without RNase L to check for direct compound-probe interaction or contaminating nucleases. |
| FRET probe degradation. | Use nuclease-free water and reagents. Store the FRET probe as recommended by the manufacturer. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. Ensure cells are healthy and not stressed. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated compounds. | |
| Variability in this compound concentration. | Prepare a fresh dilution series from a validated stock solution for each experiment. | |
| Unexpected cellular effects. | Off-target effects of this compound. | Use RNase L knockout/knockdown cells as a negative control to confirm the observed phenotype is RNase L-dependent. Perform dose-response experiments to identify the optimal concentration with minimal toxicity. |
| Cytotoxicity of the compound or solvent. | Include a vehicle control (solvent only) to assess the effect of the solvent on the cells. Determine the cytotoxicity of this compound using a cell viability assay (e.g., MTT or trypan blue exclusion). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | EC50 (µM) |
| This compound | RNase L | FRET Assay | 22 |
Data sourced from MedchemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: In Vitro RNase L Activation using a FRET Assay
This protocol is adapted from established FRET-based assays for RNase L activity.[8][9][10]
Materials:
-
Purified recombinant human RNase L
-
This compound
-
RNase L FRET probe (e.g., a 5'-FAM, 3'-BHQ1 labeled RNA oligonucleotide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMF).
-
Prepare serial dilutions of this compound in the assay buffer to create a dose-response curve.
-
In a 384-well plate, add the following to each well:
-
Diluted this compound or vehicle control.
-
Recombinant RNase L (final concentration typically in the low nanomolar range).
-
Assay buffer to the final volume.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to RNase L.
-
Initiate the reaction by adding the RNase L FRET probe to each well (final concentration typically 50-100 nM).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) kinetically over 30-60 minutes at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Cellular RNase L Activation via rRNA Cleavage Assay
This protocol is based on the established method of observing rRNA degradation to assess intracellular RNase L activation.[4][6][7]
Materials:
-
Cell line expressing endogenous RNase L (e.g., A549 cells)
-
This compound
-
Appropriate cell culture medium and reagents
-
RNA extraction kit
-
Agarose (B213101) gel electrophoresis system or a microfluidics-based capillary electrophoresis system (e.g., Agilent Bioanalyzer)
-
Nuclease-free water
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 4-6 hours). A positive control, such as transfection with poly(I:C), can also be included.[4]
-
After the incubation period, wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Isolate total RNA from the cells.
-
Analyze the integrity of the extracted RNA using either:
-
Agarose gel electrophoresis: Run the RNA samples on a denaturing agarose gel. Look for the appearance of distinct cleavage products of the 28S and 18S rRNA bands in the this compound treated samples compared to the control.
-
Microfluidics-based electrophoresis: Use a system like the Agilent Bioanalyzer to assess RNA integrity. A decrease in the RNA Integrity Number (RIN) and the appearance of specific rRNA cleavage fragments are indicative of RNase L activation.[7]
-
-
Compare the rRNA cleavage patterns across different concentrations of this compound to assess the dose-dependent activation of RNase L.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 9. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to RNase L Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RNase L inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: My RNase L inhibitor shows potent activity in in-vitro assays but has low efficacy in cell-based assays. What are the possible reasons for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to the difference between in-vitro and cellular efficacy of RNase L inhibitors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, RNase L.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Efflux by Cellular Transporters: The inhibitor could be actively pumped out of the cell by efflux pumps.
-
Plasma Protein Binding: In the presence of serum in cell culture media, the inhibitor might bind to plasma proteins, reducing its free concentration available to act on RNase L.
-
Off-Target Effects: At higher concentrations required for cellular activity, the inhibitor might engage off-target molecules, leading to toxicity or other effects that mask the intended inhibition of RNase L.
One study found that the RNase L inhibitor VAL was a thousand times less potent in human and mouse cells compared to in-vitro assays.[1] This was partly attributed to species-specific differences in RNase L, with the porcine version being 28 times more sensitive to VAL than the human enzyme.[1]
Q2: How can I determine the mechanism of action of my RNase L inhibitor?
A2: To elucidate the mechanism of action, you can perform a series of experiments:
-
Competition Assays with 2-5A: Investigate if your inhibitor competes with the natural activator of RNase L, 2-5A. One study showed that the inhibitor hyperoside (B192233) did not compete with 2-5A for binding to RNase L.[2]
-
Dimerization/Oligomerization Assays: RNase L is activated by dimerization upon 2-5A binding. You can assess whether your inhibitor prevents this dimerization. For example, the viral inhibitor L* protein was shown to inhibit mouse RNase L dimerization and oligomerization.[3][4]
-
Direct Binding Assays: Techniques like Saturation Transfer Difference NMR (STD-NMR) can determine if your compound directly binds to RNase L. Hyperoside was shown to directly bind to both monomeric and dimeric forms of RNase L.[2][5]
-
Kinetic Analysis: Performing kinetic studies with varying concentrations of your inhibitor and the RNase L substrate can reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). A viral RNA was identified as a competitive inhibitor of the RNase L endoribonuclease domain.[6]
Q3: What are the known mechanisms of resistance to RNase L activity that I should be aware of in my experimental system?
A3: Cells and viruses have evolved various strategies to counteract RNase L activity. Understanding these can help troubleshoot your experiments:
-
Increased Expression of RNase L Inhibitor (RLI/ABCE1): RLI is a cellular protein that can bind to and inhibit RNase L.[7]
-
Degradation of 2-5A: Some viruses express phosphodiesterases that degrade 2-5A, the activator of RNase L.[8]
-
Sequestration of dsRNA: Viruses can produce proteins that bind to and sequester double-stranded RNA (dsRNA), preventing the activation of OAS (oligoadenylate synthetase), the enzyme that produces 2-5A.[9]
-
Direct Inhibition of RNase L: Some viral proteins, like Theiler's virus L* protein, can directly bind to RNase L and inhibit its activity.[4][10]
-
Expression of Cleavage-Resistant RNA: Certain viral RNAs have evolved structures that are resistant to cleavage by RNase L and can act as competitive inhibitors.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in RNase L activity assays.
| Possible Cause | Suggested Solution |
| RNase Contamination | Use RNase-free reagents and consumables. Consider using an RNase inhibitor in your reaction buffer. |
| Enzyme Inactivity | Ensure your recombinant RNase L is active. Test it with a known substrate and activator (2-5A).[11] |
| Suboptimal Assay Conditions | Optimize buffer components (e.g., pH, salt concentration, MgCl2 concentration) and incubation time and temperature.[2] |
| Inhibitor Precipitation | Check the solubility of your inhibitor in the assay buffer. You may need to use a co-solvent like DMSO, but be mindful of its final concentration. |
| Fluorescence Interference (for FRET assays) | Test if your compound is fluorescent at the excitation/emission wavelengths of your assay, which could lead to false positive or negative results. |
Problem 2: High background signal in FRET-based RNase L cleavage assay.
| Possible Cause | Suggested Solution |
| Probe Degradation | Ensure the FRET probe is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a control with the probe alone to check for spontaneous degradation.[6] |
| Non-specific Nuclease Activity | Use highly purified recombinant RNase L. Consider adding a general nuclease inhibitor that does not affect RNase L. |
| Contaminated Reagents | Use fresh, high-quality reagents and RNase-free water. |
Problem 3: My inhibitor is not showing the expected effect on rRNA cleavage in cells.
| Possible Cause | Suggested Solution |
| Insufficient RNase L Activation | Ensure that you are adequately activating the OAS/RNase L pathway. You can use poly(I:C) transfection or a viral infection known to activate this pathway.[3] Confirm RNase L activation by observing rRNA cleavage in your positive control.[12] |
| Low Inhibitor Concentration | The intracellular concentration of your inhibitor may be too low due to poor permeability or efflux. Try increasing the concentration or using a vehicle that enhances cellular uptake. |
| Cell Line Specific Effects | The expression levels of OAS, RNase L, and RLI can vary between cell lines, affecting the response to your inhibitor. Consider testing your compound in different cell lines. |
| Timing of Treatment | Optimize the timing of inhibitor treatment relative to RNase L activation. |
Quantitative Data Summary
Table 1: In-vitro Inhibitory Activity of Selected RNase L Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Sunitinib | RNase L | 1.4 µM | Ribonuclease Activity Assay | [1] |
| Ellagic Acid | Porcine RNase L | 73.5 ± 0.2 nM | Fluorescence-based RNA cleavage assay | [1] |
| Valoneic Acid Dilactone (VAL) | Porcine RNase L | 0.56 ± 0.07 nM | Fluorescence-based RNA cleavage assay | [1] |
| Myricetin | Human RNase L | ~0.5 µM | FRET-based enzyme assay | [2] |
| Hyperoside | Human RNase L | ~5 µM | FRET-based enzyme assay | [2] |
| Viral ciRNA | RNase L | Ki of 34 nM | FRET-based enzyme assay | [6] |
Table 2: Cellular Efficacy of Selected RNase L Inhibitors
| Inhibitor | Cell Line | EC50 | Assay Type | Reference |
| Sunitinib | - | 1 µM | Antiviral function assay | [1] |
| Valoneic Acid Dilactone (VAL) | Human and mouse cells | Micromolar range | Cell viability assay | [1][5] |
| Myricetin | - | More potent than hyperoside | - | [2] |
Experimental Protocols
Protocol 1: FRET-based RNase L Activity Assay
This protocol is adapted from a study on the discovery of small molecule inhibitors of RNase L.[2]
Materials:
-
Recombinant human RNase L (H-RNase L)
-
RNase L activator 2-5A
-
FRET RNA probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)
-
Cleavage buffer (25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl2, and 2.5 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a reaction mixture containing 10 nM H-RNase L, 100 nM FRET RNA probe, and 0.5 nM 2-5A in cleavage buffer.
-
Add your test inhibitor at the desired concentration. For initial screening, a concentration of 3.0 mM can be used.[2]
-
The final volume in each well should be 40 µL.
-
Incubate the plate at 22°C for 60 minutes.
-
Measure the fluorescence signal at 3-minute intervals.
-
Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the inhibitor to the control (without inhibitor).
Protocol 2: Cellular rRNA Cleavage Assay
This protocol is based on a method to assess RNase L activation in cells.[12]
Materials:
-
Cell line of interest (e.g., A549)
-
RNase L activator (e.g., poly(I:C) or purified 2-5A)
-
Transfection reagent
-
RNA extraction kit
-
Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Plate your cells and allow them to adhere.
-
Treat the cells with your RNase L inhibitor for the desired time and concentration.
-
Activate RNase L by transfecting the cells with poly(I:C) (e.g., 0.25 µg/mL) or purified 2-5A (e.g., 1-10 µM) for 4.5 hours.
-
Harvest the cells and extract total RNA using a standard RNA extraction kit.
-
Analyze the integrity of the extracted RNA using a Bioanalyzer.
-
Look for the appearance of specific rRNA cleavage products in your positive control (activated, no inhibitor) and assess the ability of your inhibitor to prevent this cleavage.
Visualizations
Caption: The OAS-RNase L signaling pathway.
Caption: Troubleshooting workflow for low cellular efficacy of RNase L inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the OAS/RNase L pathway by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thermofisher.com [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: RNase L-IN-2 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of RNase L-IN-2. The following information is curated to address common challenges and provide actionable protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of Ribonuclease L (RNase L). RNase L is an interferon-induced enzyme that, upon activation, degrades cellular and viral RNA, playing a crucial role in the innate immune response to viral infections.[1][2][3] this compound is designed to allosterically activate RNase L, mimicking the effect of its natural ligand, 2-5A, and thereby inducing an antiviral state.
Q2: What are the common challenges in delivering this compound in vivo?
Like many small molecule inhibitors, this compound is likely hydrophobic and has poor water solubility. This presents challenges for in vivo delivery, including the need for specialized formulation strategies to ensure bioavailability and prevent precipitation upon administration.[4][5][6] Inconsistent formulation can lead to high variability in experimental results.
Q3: What are the recommended administration routes for this compound in animal models?
The optimal administration route depends on the experimental design and target organ system. Common routes for systemic delivery of small molecules in preclinical studies include intraperitoneal (IP) and intravenous (IV) injection, as well as oral gavage. The choice of route will influence the pharmacokinetic and pharmacodynamic profile of the compound.
Q4: How can I assess the in vivo activity of this compound?
The primary method to assess RNase L activation in vivo is to measure the degradation of ribosomal RNA (rRNA) in tissues of interest. Activated RNase L cleaves rRNA at specific sites, generating characteristic cleavage products that can be visualized by gel electrophoresis or bioanalyzer.[7] Additionally, downstream effects of RNase L activation, such as changes in the expression of interferon-stimulated genes or antiviral efficacy in a viral challenge model, can be measured.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy or toxicity between animals in the same dose group. | Inconsistent compound formulation or administration. | - Optimize the formulation to ensure complete solubilization of this compound.[8] - Prepare fresh formulations for each experiment. - Standardize the administration technique (e.g., injection volume, site, and speed).[8] |
| Lack of expected in vivo efficacy. | - Insufficient dose or target engagement. - Poor bioavailability due to formulation issues. - Rapid metabolism or clearance of the compound. | - Conduct a dose-response study to determine the optimal dose. - Perform a pharmacodynamic (PD) study to confirm target engagement by measuring rRNA cleavage in the target tissue. - Re-evaluate the formulation and administration route to improve exposure. |
| Unexpected toxicity or adverse events. | - Off-target effects of this compound. - Toxicity of the vehicle/formulation. | - Include a vehicle-only control group to assess the toxicity of the formulation components. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - If toxicity persists with a non-toxic vehicle, consider in vitro profiling to identify potential off-target activities. |
| Precipitation of the compound during formulation or administration. | Poor solubility of this compound in the chosen vehicle. | - Use co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to improve solubility.[8][9] - Incorporate surfactants like Tween 80 or Cremophor EL to maintain solubility in aqueous solutions. - Consider lipid-based formulations or nanosuspensions for highly insoluble compounds.[4][6] |
Experimental Protocols
In Vivo Formulation of this compound
Given the likely hydrophobic nature of this compound, a multi-component vehicle system is recommended to ensure solubility and stability for in vivo administration. The following is a general protocol that can be optimized for your specific needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
PEG 400 (Polyethylene glycol 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Formulation Protocol (Example for Intraperitoneal Injection):
-
Prepare a stock solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Add co-solvents: To the DMSO stock solution, add PEG 400. A common ratio is 1:4 (DMSO:PEG 400). Mix thoroughly.
-
Add surfactant: Add Tween 80 to the mixture. A typical final concentration of Tween 80 in the formulation is 1-5%. Mix until the solution is clear.
-
Final dilution: For the working solution, slowly add sterile saline or PBS to the desired final concentration of this compound. It is crucial to add the aqueous component last and slowly while vortexing to prevent precipitation. A common final vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
Note: Always prepare the formulation fresh on the day of the experiment and visually inspect for any precipitation before administration. A vehicle-only control group should be included in all experiments.
Assessment of RNase L Activation In Vivo
This protocol describes the analysis of rRNA cleavage as a marker for RNase L activation in tissues.
Materials:
-
Tissue samples from control and this compound-treated animals
-
TRIzol reagent or other RNA extraction kit
-
Agarose (B213101) gel electrophoresis system or Agilent Bioanalyzer
-
RNase-free water, tubes, and tips
Protocol:
-
Tissue Homogenization and RNA Extraction:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Homogenize the tissue in TRIzol reagent according to the manufacturer's protocol.
-
Extract total RNA and quantify its concentration and purity using a spectrophotometer.
-
-
Analysis of rRNA Integrity:
-
Agarose Gel Electrophoresis:
-
Load equal amounts of total RNA (e.g., 1-2 µg) onto a denaturing agarose gel.
-
Run the gel and visualize the RNA using a gel documentation system.
-
Look for the appearance of distinct rRNA cleavage products in the lanes corresponding to this compound-treated samples compared to the intact 28S and 18S rRNA bands in control samples.
-
-
Bioanalyzer:
-
For a more quantitative analysis, use an Agilent Bioanalyzer with an RNA 6000 Nano kit.
-
Analyze the electropherograms for the appearance of specific rRNA cleavage product peaks and a decrease in the area of the 28S and 18S rRNA peaks.
-
-
Visualizations
Caption: Signaling pathway of RNase L activation.
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting decision-making process.
References
- 1. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpreting Unexpected Results with RNase L-IN-2
Welcome to the technical support center for RNase L-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this novel RNase L activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in a cellular context?
This compound is a small molecule activator of Ribonuclease L (RNase L), a key enzyme in the innate immune response.[1][2][3] Its primary function is to bind to and activate RNase L, mimicking the effect of its natural activator, 2'-5' oligoadenylates (2-5A).[2] Upon activation, RNase L dimerizes and cleaves single-stranded viral and cellular RNA, leading to an antiviral state and potentially apoptosis of infected cells.[4][5][6] The expected outcome of treating cells with this compound is the activation of RNase L-mediated RNA degradation.
Q2: I am observing higher-than-expected cytotoxicity after treating my cells with this compound. What could be the cause?
RNase L activation can lead to widespread degradation of cellular RNAs, including ribosomal RNA (rRNA), which can inhibit protein synthesis and trigger apoptosis.[7][8] Higher-than-expected cytotoxicity could be due to several factors:
-
High Concentration of this compound: The EC50 of this compound is 22 μM.[1] Using concentrations significantly above this may lead to excessive RNase L activation and rapid cell death.
-
Cell Type Sensitivity: Different cell lines may have varying basal levels of RNase L, making some more susceptible to the effects of its activation.
-
Prolonged Incubation Time: Continuous activation of RNase L can be highly toxic to cells.
Q3: I am not observing the expected antiviral effect after using this compound. What are the possible reasons?
Several factors could contribute to a lack of antiviral efficacy:
-
Viral Evasion Mechanisms: Some viruses have evolved mechanisms to counteract the RNase L pathway.[4][9][10] This can include producing inhibitors of RNase L or degrading the 2-5A activator.
-
Insufficient RNase L Expression: The cell line you are using may have low endogenous levels of RNase L.
-
Compound Instability or Degradation: Ensure the compound has been stored and handled correctly to maintain its activity.
-
Suboptimal Concentration: An insufficient concentration of this compound may not be enough to trigger a robust antiviral response.
Q4: Are there known off-target effects of this compound?
While this compound is designed to activate RNase L, it is a small molecule and the possibility of off-target effects should be considered, as with any chemical probe.[6] However, the primary "off-target" effects in a biological sense are the consequences of RNase L activation itself, which include the degradation of a wide range of cellular RNAs, not just viral RNA.[11][12] This can lead to unexpected changes in gene expression and cellular physiology.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity
Symptoms:
-
High levels of cell death observed through microscopy or cell viability assays (e.g., MTT, trypan blue).
-
Significant detachment of adherent cells.
-
Apoptosis markers (e.g., caspase-3 cleavage) are highly elevated.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup. Start with concentrations at and below the reported EC50 of 22 μM.[1] |
| Incubation time is too long. | Reduce the duration of treatment with this compound. A time-course experiment can help identify the window where antiviral effects are observed without excessive cytotoxicity. |
| High sensitivity of the cell line. | Consider using a cell line with known resistance to RNase L-mediated apoptosis as a control. Alternatively, knockdown of RNase L using siRNA or using RNase L knockout cells can confirm that the cytotoxicity is on-target. |
| Synergistic effects with other treatments. | If co-treating with other compounds or viral vectors, consider the possibility of synergistic toxicity. Test each component individually and in combination. |
Issue 2: Lack of Efficacy (No Antiviral Effect or RNase L Activation)
Symptoms:
-
No reduction in viral titer or viral gene expression after treatment.
-
No evidence of RNase L activation (e.g., no rRNA cleavage).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low endogenous RNase L levels. | Verify RNase L expression in your cell line via Western blot or qRT-PCR. If levels are low, consider using a different cell line or overexpressing RNase L. |
| Viral antagonism of the RNase L pathway. | Research the specific virus you are studying to see if it has known mechanisms to inhibit RNase L or the 2-5A pathway.[4][9][10] |
| This compound degradation. | Ensure the compound is fresh and has been stored correctly (at -80°C in solvent).[1] Prepare fresh dilutions for each experiment. |
| Incorrect experimental controls. | Use a positive control for RNase L activation, such as transfection with poly(I:C) to stimulate endogenous 2-5A production, or direct transfection of 2-5A. Use RNase L knockout or knockdown cells as a negative control to confirm the effect is RNase L-dependent. |
| Assay sensitivity. | Ensure your assay for measuring RNase L activation (e.g., rRNA cleavage assay) is sensitive enough to detect changes. |
Data Summary
| Compound | Target | EC50 | Molecular Weight | CAS Number |
| This compound | RNase L | 22 μM | 298.34 g/mol | 357618-26-9 |
Experimental Protocols
Protocol: Ribosomal RNA (rRNA) Cleavage Assay for RNase L Activation
This assay is a reliable method to confirm the activation of RNase L in cells. Activated RNase L cleaves rRNA at specific sites, generating characteristic cleavage products that can be visualized by gel electrophoresis.
Materials:
-
Cells treated with this compound, a positive control (e.g., poly(I:C)), and a negative control (e.g., vehicle).
-
RNA extraction kit.
-
Agarose (B213101) gel electrophoresis system.
-
Denaturing gel loading buffer.
-
Ethidium (B1194527) bromide or other nucleic acid stain.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include appropriate positive and negative controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Gel Electrophoresis: a. Prepare a 1.5-2% agarose gel. b. Denature 1-2 µg of total RNA per sample by heating at 70°C for 10 minutes in a denaturing loading buffer. c. Load the samples onto the agarose gel. d. Run the gel until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
Analysis: Look for the appearance of specific rRNA cleavage products in the lanes corresponding to this compound and positive control treatments. Intact 28S and 18S rRNA bands should be visible in the negative control lane, while the treated lanes will show additional, smaller bands corresponding to the cleavage products.
Visualizations
Caption: RNase L Activation Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 6. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNase L activation in the cytoplasm induces aberrant processing of mRNAs in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of RNase L-IN-2
Welcome to the technical support center for RNase L-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing cytotoxicity associated with this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of Ribonuclease L (RNase L).[1] RNase L is an interferon-induced enzyme that, upon activation, degrades cellular and viral single-stranded RNA, playing a crucial role in the innate immune response and apoptosis.[2][3][4] this compound mimics the natural activator of RNase L, 2'-5'-oligoadenylate (2-5A), leading to the dimerization and activation of RNase L.[3][4] Activated RNase L then cleaves RNA, which can inhibit protein synthesis and induce programmed cell death.[5][6]
Q2: Why am I observing high cytotoxicity with this compound at high concentrations?
A2: High concentrations of this compound can lead to excessive and widespread activation of RNase L.[7] This can result in the degradation of essential cellular RNAs, including ribosomal RNA (rRNA), leading to a shutdown of protein synthesis and induction of apoptosis, ultimately causing significant cell death.[5][7] Off-target effects, though not specifically documented for this compound, are also a potential cause of cytotoxicity with small molecule inhibitors.
Q3: What is the recommended working concentration for this compound?
A3: The reported EC50 (half-maximal effective concentration) for this compound is 22 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, starting with concentrations around the EC50 value and titrating up and down.
Q4: Are there any known solvents or formulation strategies to reduce this compound cytotoxicity?
A4: While specific data for this compound is limited, general strategies for small molecule inhibitors can be applied. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8] Preparing fresh dilutions from a concentrated stock solution for each experiment is also recommended to ensure compound stability and potency.[9]
Q5: Can I use this compound in combination with other compounds?
A5: Combining this compound with other therapeutic agents should be approached with caution. The potential for synergistic cytotoxicity should be evaluated. It is advisable to first establish a baseline for this compound cytotoxicity alone before exploring combination therapies.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Treatment
Symptoms:
-
Significant decrease in cell viability even at concentrations expected to be non-toxic.
-
Visible changes in cell morphology, such as rounding, detachment, or membrane blebbing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Concentration Too High | Perform a dose-response experiment. | Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration for cell viability) and the optimal therapeutic window. |
| Prolonged Exposure Time | Conduct a time-course experiment. | Treat cells with a fixed concentration of this compound and measure cell viability at different time points (e.g., 24, 48, 72 hours) to find the shortest effective exposure time.[10] |
| Off-Target Effects | Use a control cell line. | If available, use a cell line that does not express RNase L to determine if the observed cytotoxicity is independent of the target.[9] |
| Solvent Toxicity | Check the final solvent concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[8] |
| Cell Health | Assess pre-treatment cell conditions. | Ensure cells are in the logarithmic growth phase and are not overly confluent before adding the compound.[11] |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell viability or other readouts across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inhibitor Instability | Prepare fresh dilutions and proper storage. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] |
| Inconsistent Cell Seeding | Standardize cell seeding protocol. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.[12] |
| Variable Incubation Times | Adhere strictly to the protocol. | Use a timer and process all plates consistently to ensure uniform incubation times.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[10]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Visualizations
Caption: The RNase L signaling pathway and the role of this compound.
Caption: A workflow for troubleshooting this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 5. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RNase L-IN-2 assay interference and artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ribonuclease L (RNase L) assays, particularly in the context of screening for and characterizing inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an RNase L activity assay?
A1: The principle of an RNase L activity assay is to measure the endoribonuclease function of RNase L. This is typically achieved by activating the enzyme with its specific ligand, 2'-5' oligoadenylate (B1213165) (2-5A), and then detecting the degradation of an RNA substrate.[1][2] Common substrates include cellular ribosomal RNA (rRNA) or synthetic RNA oligonucleotides.[1]
Q2: My negative control (no 2-5A) shows significant RNA degradation. What could be the cause?
A2: Significant RNA degradation in the absence of the 2-5A activator can be due to several factors:
-
Contamination with other RNases: Ensure that all your reagents, buffers, and labware are RNase-free.[3]
-
Improper sample handling: Samples should be kept on ice, and freeze-thaw cycles should be minimized to maintain RNA integrity.[3]
-
Endogenous RNase L activation: In cell-based assays, viral contamination or other cellular stressors can lead to the production of endogenous 2-5A, causing baseline RNase L activation.
Q3: I am screening for RNase L inhibitors and see a high rate of false positives. What are the common causes?
A3: A high false-positive rate in an RNase L inhibitor screen can arise from several artifacts:
-
Assay interference: The test compound may interfere with the detection method. For example, in fluorescence-based assays, the compound itself might be fluorescent or a quencher.
-
Non-specific inhibition: The compound could be a general enzyme denaturant or form aggregates that sequester RNase L or the RNA substrate.
-
Inhibition of 2-5A binding: The compound may prevent the activation of RNase L by binding to the 2-5A binding site, which is a valid mechanism of inhibition but should be confirmed with secondary assays.[4][5]
-
Upstream pathway inhibition: In cell-based assays that use an upstream stimulus like poly(I:C) to induce 2-5A production, the compound may be inhibiting the OAS (Oligoadenylate Synthetase) enzymes rather than RNase L directly.[1]
Q4: How can I confirm that my compound is a direct inhibitor of RNase L?
A4: To confirm direct inhibition of RNase L, you should:
-
Perform an in vitro assay using purified RNase L, 2-5A, and an RNA substrate. This removes the complexity of the cellular environment.
-
Conduct counter-screens to rule out assay artifacts (e.g., test for fluorescence interference).
-
Perform dose-response experiments to determine the potency (IC50) of the inhibitor.
-
Use a different type of RNase L assay to confirm the inhibitory activity. For example, if you identified the inhibitor in an rRNA cleavage assay, you could validate it in a 2-5A binding assay or a dimerization assay.[6][7]
Q5: What is the expected pattern of rRNA cleavage by RNase L?
A5: Activated RNase L cleaves single-stranded RNA, including rRNA within intact ribosomes, at specific sites.[2] When total RNA from cells with activated RNase L is analyzed by gel electrophoresis (e.g., using a BioAnalyzer), you will observe the appearance of specific cleavage products and a decrease in the intensity of the 18S and 28S rRNA bands.[1] The resulting pattern is characteristic of RNase L activity.
Troubleshooting Guides
High Background Signal / False Positives
| Potential Cause | Recommended Action |
| RNase Contamination | Use certified RNase-free reagents, tips, and tubes. Treat buffers with DEPC (diethylpyrocarbonate) where appropriate. Maintain a separate, clean workspace for RNA work.[3] |
| Poor RNA Integrity | Handle samples quickly and on ice. Snap-freeze cell pellets or tissues in liquid nitrogen and store at -80°C. Use an RNA stabilization solution for tissue samples.[3] |
| Assay Compound Interference | Run a counter-screen without the enzyme or substrate to check for compound auto-fluorescence or quenching. |
| Non-specific Inhibition (e.g., aggregation) | Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. Perform activity assays in the presence of an unrelated enzyme to check for specificity. |
| Cellular Toxicity (in cell-based assays) | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the primary screen to identify cytotoxic compounds. |
Low Signal / No RNase L Activity
| Potential Cause | Recommended Action |
| Inactive RNase L Enzyme | Use a fresh aliquot of enzyme. Confirm the activity of the enzyme lot with a known activator. |
| Degraded 2-5A Activator | 2-5A can be sensitive to degradation. Use fresh or properly stored aliquots. |
| Sub-optimal Assay Conditions | Optimize buffer components, pH, and incubation time. Refer to established protocols for typical concentrations. |
| Inefficient 2-5A Transfection (cell-based) | Optimize the transfection reagent and 2-5A concentration. 4.5 hours of treatment with 1-10 µM 2-5A has been shown to be effective in A549 cells.[1] |
| Presence of RNase L Inhibitor (RLI/ABCE1) | Be aware of the endogenous RNase L inhibitor (RLI), also known as ABCE1, which can dampen RNase L activity.[6][8] |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and incubation times for activating RNase L in cell culture.
| Activator | Cell Line | Concentration | Incubation Time | Reference |
| 2-5A | A549 | 1–10 µM | 4.5 hours | [1] |
| poly(I:C) | A549 | 0.25 µg/ml | 4.5 hours | [1] |
Protocol: In Vitro rRNA Cleavage Assay
This protocol is for assessing the activity of purified RNase L or the effect of an inhibitor in a cell-free system.
-
Prepare the Reaction Mixture:
-
In an RNase-free microfuge tube, combine the assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 7 mM 2-mercaptoethanol).
-
Add the test compound (inhibitor) at the desired concentration or vehicle control.
-
Add purified recombinant RNase L protein.
-
-
Initiate the Reaction:
-
Add the activator, 2-5A (e.g., 100 nM final concentration).
-
Add the substrate, high-quality total RNA (e.g., 1 µg) isolated from a cell line.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding an RNA loading dye containing a denaturant (e.g., formamide) and placing it on ice.
-
-
Analysis:
-
Analyze the RNA integrity by denaturing agarose (B213101) gel electrophoresis or using a microfluidics-based system like an Agilent BioAnalyzer.
-
Look for the characteristic degradation pattern of 18S and 28S rRNA in the active samples compared to the inhibited or negative control samples.[1]
-
Visualizations
OAS-RNase L Signaling Pathway
Caption: The OAS-RNase L signaling pathway is a key component of the innate immune response to viral infections.
Experimental Workflow: RNase L Inhibitor Screening
Caption: A logical workflow for the identification and validation of novel RNase L inhibitors.
References
- 1. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 5. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Refining RNase L-IN-2 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RNase L-IN-2 in long-term experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Ribonuclease L (RNase L), a key enzyme in the innate immune response. RNase L is an interferon-induced ribonuclease that, upon activation, degrades both viral and cellular RNA, leading to an antiviral state and potentially apoptosis.[1][2][3] this compound likely acts by binding to the pseudokinase domain of RNase L, preventing the conformational changes necessary for its dimerization and subsequent activation.[4] This inhibition helps to prevent the widespread RNA degradation and cell death that can be triggered by RNase L activation.[5]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[6] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[7][8]
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by factors such as temperature (37°C), pH, and components within the media and serum.[7][8][9] It is crucial to determine the half-life of this compound under your specific experimental conditions. A stability study using HPLC or LC-MS is recommended to quantify the concentration of the active compound over time.[10]
Q4: How often should the cell culture media containing this compound be replaced in a long-term study?
A4: The frequency of media replacement is dependent on the stability of this compound and the metabolic activity of the cultured cells.[7] For many small molecule inhibitors in long-term experiments, media is typically replaced every 48 to 72 hours to maintain a consistent concentration of the active compound.[7] However, this should be optimized based on the stability data for this compound in your specific cell culture system.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, the potential for off-target effects should always be considered. These can arise from interactions with other kinases or cellular proteins. To mitigate off-target effects, it is advisable to use the lowest effective concentration of the inhibitor and to include appropriate controls in your experiments, such as a negative control compound or cell lines that do not express RNase L.
Troubleshooting Guide
This guide addresses common issues that may be encountered during long-term studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitor Efficacy Over Time | Inhibitor Degradation: this compound may be unstable in the cell culture medium at 37°C.[7][11] | - Perform a stability study to determine the half-life of this compound in your specific media. - Increase the frequency of media changes with fresh inhibitor.[10] - Store stock solutions properly at -80°C in single-use aliquots.[8] |
| Cellular Metabolism: Cells may metabolize and inactivate the inhibitor.[11] | - Assess the metabolic stability of this compound in the presence of your cells. - Consider using a higher starting concentration if metabolism is rapid, while monitoring for toxicity. | |
| Inconsistent Experimental Results | Inhibitor Precipitation: The inhibitor may precipitate out of solution, especially if the final concentration exceeds its solubility in the culture media.[6] | - Ensure the final DMSO concentration is kept low (typically ≤0.1%) to maintain solubility.[6] - Prepare the final working solution by adding the stock solution to pre-warmed media and mixing thoroughly.[6] - Visually inspect the media for any signs of precipitation. |
| Variable Cell Density: Differences in cell confluency can affect the cellular response to the inhibitor. | - Maintain a consistent cell seeding density and subculture schedule throughout the experiment. | |
| Observed Cytotoxicity | On-Target Toxicity: Inhibition of RNase L may have cytotoxic effects in certain cell lines or under specific conditions. | - Perform a dose-response experiment to determine the optimal non-toxic concentration. - Use cytotoxicity assays like MTT or LDH to quantify cell viability.[12][13] |
| Off-Target Toxicity: The inhibitor may be affecting other cellular pathways, leading to cell death. | - Test the inhibitor on a control cell line that does not express RNase L. - If available, use a structurally distinct RNase L inhibitor to confirm that the observed effect is on-target. | |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6] | - Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO).[6] - Always include a vehicle control (media with the same concentration of solvent) in your experiments.[6] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the long-term effects of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluency during the course of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include vehicle-only control wells.
-
Long-Term Incubation: Replace the medium with fresh this compound-containing or vehicle control medium every 48-72 hours for the desired duration of the study (e.g., 7-10 days).
-
MTT Addition: At the end of the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: RNase L Activity Assay (rRNA Cleavage Assay)
This assay measures the activity of RNase L by observing the cleavage of ribosomal RNA (rRNA).
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Cell Lysis and RNA Extraction: Following treatment with RNase L activators (e.g., poly(I:C)) in the presence or absence of this compound, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[2]
-
RNA Quantification and Quality Check: Quantify the extracted RNA and assess its integrity.
-
Electrophoresis: Analyze the RNA samples using a Bioanalyzer.[2][16]
-
Data Analysis: RNase L activation will result in characteristic cleavage products of the 28S and 18S rRNA, which will appear as distinct peaks on the electropherogram.[2] The inhibitory effect of this compound will be observed as a reduction or absence of these cleavage products compared to the positive control.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the levels of proteins downstream of RNase L signaling.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-STAT1)[1][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[19][20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Visualizations
Caption: RNase L signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for long-term treatment with this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. RNase L Plays a Role in the Antiviral Response to West Nile Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNase L down-modulation of the RNA Binding Protein, HuR, and cellular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
RNase L-IN-2 inconsistent results in different cell types
Welcome to the technical support center for RNase L-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of RNase L activators and to troubleshoot inconsistent results that may arise in different cell types.
Frequently Asked Questions (FAQs)
Q1: What is RNase L and how is it activated?
Ribonuclease L (RNase L) is a latent endoribonuclease that plays a crucial role in the innate immune response to viral infections.[1][2] It is a key component of the interferon (IFN)-induced antiviral state.[3] RNase L exists as an inactive monomer in the cytoplasm.[4] Its activation is a multi-step process initiated by the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication.[2][5] Interferon signaling upregulates the expression of 2'-5'-oligoadenylate synthetase (OAS) enzymes.[6][7] Upon binding to dsRNA, OAS synthesizes 2',5'-linked oligoadenylates (2-5A).[2][5][6] These 2-5A molecules then bind to RNase L, causing it to dimerize and become an active nuclease that degrades single-stranded RNA (ssRNA).[1][5][6]
Q2: What are the downstream effects of RNase L activation?
Activated RNase L cleaves a broad range of single-stranded viral and cellular RNAs, leading to the inhibition of protein synthesis and viral replication.[1][5][8] The degradation of cellular RNA, including ribosomal RNA (rRNA), can trigger apoptosis (programmed cell death) and autophagy.[2][9] Furthermore, the RNA cleavage products generated by RNase L can act as pathogen-associated molecular patterns (PAMPs) that are recognized by other innate immune sensors like RIG-I and MDA5.[10][11] This recognition can amplify the production of type I interferons, further strengthening the antiviral response.[10][11]
Q3: Why am I observing inconsistent results with RNase L activation in different cell types?
The cellular response to RNase L activation can be highly dependent on the specific cell type.[3] This variability is a key reason for observing inconsistent experimental outcomes. A primary factor influencing these differences is the basal expression levels of RNase L and the OAS enzymes.[3] For example, mouse macrophages have been shown to have higher basal levels of RNase L and OAS compared to mouse embryonic fibroblasts (MEFs).[3] This can lead to opposite effects on interferon-β induction upon viral infection; RNase L knockout decreases IFN-β induction in MEFs but increases it in macrophages.[3] In cells with high RNase L levels, extensive RNA degradation can be detrimental and suppress the very signaling pathways it's meant to amplify.[3]
Other factors contributing to inconsistent results include:
-
Genetic background of cell lines: Mutations or polymorphisms in the RNASEL gene can affect its activity. For instance, the R462Q variant has been shown to have reduced RNase activity.[12]
-
Status of interferon signaling pathways: The responsiveness of a cell line to interferons will dictate the level of OAS induction and subsequent RNase L activation.
-
Presence of viral or endogenous RNase L inhibitors: Some viruses have evolved mechanisms to counteract the RNase L pathway.[2] Additionally, cellular inhibitors like RNase L inhibitor (RLI) can modulate its activity.[8]
-
Cellular context and other signaling pathways: The overall state of the cell, including the activation of other stress responses, can influence the outcome of RNase L activation.
Troubleshooting Guides
Issue 1: Variable or No Apparent Effect of RNase L Activator
| Possible Cause | Recommended Solution |
| Low basal expression of RNase L or OAS in the cell line. | - Confirm the expression levels of RNase L and OAS isoforms (OAS1, OAS2, OAS3) via qRT-PCR or Western blotting in your specific cell lines. - Consider pre-treating cells with Type I interferon (e.g., IFN-α or IFN-β) to upregulate the expression of OAS and RNase L.[5] |
| Inefficient delivery of the activator (e.g., 2-5A or poly(I:C)). | - Optimize the transfection reagent and protocol for your specific cell type. Electroporation can be an alternative for hard-to-transfect cells. - Use a positive control cell line known to be responsive to RNase L activation. |
| Degradation of the RNase L activator. | - 2-5A is rapidly degraded in cells by phosphodiesterases.[5] Ensure the use of freshly prepared or properly stored activator. For longer-lasting effects, consider using non-hydrolyzable analogs of 2-5A if available. |
| Presence of RNase L inhibitors. | - Check for the expression of RNase L inhibitor (RLI). Overexpression of RLI can diminish RNase L activity.[8] |
| Mutation in the RNASEL gene. | - Sequence the RNASEL gene in your cell line to check for known inactivating mutations or polymorphisms.[12] |
Issue 2: Unexpected Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| High basal expression of RNase L leading to excessive RNA degradation. | - Titrate the concentration of the RNase L activator to find a sub-lethal dose that still elicits the desired biological effect. - Reduce the duration of the treatment with the activator. |
| Cell type is highly sensitive to RNase L-induced apoptosis. | - Perform a time-course experiment to determine the onset of apoptosis (e.g., using Annexin V staining). - Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent. |
| Off-target effects of the activator or delivery vehicle. | - Include a control with the delivery vehicle alone. - If using poly(I:C), remember it also activates other dsRNA sensors like PKR and RIG-I, which can also induce cell death.[13] Compare results with a more specific activator like 2-5A. |
Quantitative Data Summary
The following table summarizes the differential effects of RNase L in various cell types as reported in the literature.
| Cell Type | RNase L Status | Stimulus | Observed Effect on IFN-β Production | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type vs. Knockout | EMCV infection or poly(I:C) | Knockout decreased IFN-β induction | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMMs) | Wild-Type vs. Knockout | EMCV infection or poly(I:C) | Knockout increased IFN-β induction | [3] |
| Cell Line | RNase L Status | Assay | Observed Effect of RNase L Depletion | Reference |
| PC3 (Prostate Cancer) | Knockdown/Knockout | Transwell Migration | Increased cell migration | [9] |
| DU145 (Prostate Cancer) | Knockdown | Transwell Migration | Increased cell migration | [9] |
| LNCaP (Prostate Cancer) | Heterozygous inactivating mutation | Apoptosis Assay (2-5A) | Less sensitive to 2-5A induced apoptosis compared to PC3 and DU145 | [12] |
Experimental Protocols
Protocol 1: Assessment of RNase L Activation via rRNA Cleavage Assay
This assay provides a direct measure of RNase L enzymatic activity within cells. Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites, generating characteristic cleavage products.[8][13]
Materials:
-
Cells of interest
-
RNase L activator (e.g., 2-5A, poly(I:C))
-
Transfection reagent (for intracellular delivery)
-
Total RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
RNase-free water, tubes, and tips
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the RNase L activator for the desired time (e.g., 4-6 hours). Include an untreated control. For activators like 2-5A or poly(I:C), use an appropriate transfection reagent for delivery into the cytoplasm.
-
Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
Assess the quality and integrity of the extracted RNA.
-
Analyze the total RNA using an Agilent Bioanalyzer.
-
Data Analysis: Look for the appearance of specific rRNA cleavage products. In the electropherogram, you will observe a decrease in the height of the 18S and 28S rRNA peaks and the appearance of new, smaller peaks corresponding to the cleavage fragments. Compare the profiles of treated and untreated samples. The absence of cleavage in RNase L knockout cells confirms the specificity of the assay.[13]
Protocol 2: Measuring Interferon-β (IFN-β) mRNA Induction by qRT-PCR
This protocol quantifies the effect of RNase L activation on the expression of a key antiviral cytokine.
Materials:
-
Cells treated as in Protocol 1
-
Total RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR primers for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells as described above.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with primers for IFN-β and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene. Compare the fold change in IFN-β expression between different conditions and cell types.
Signaling Pathways and Workflows
Caption: RNase L activation is initiated by interferon signaling and dsRNA sensing.
Caption: A logical workflow for troubleshooting inconsistent RNase L activation results.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of RNase-L in Antimicrobial Immunity and the Cytoskeleton-Associated Innate Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNase L is a negative regulator of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNase L Amplifies Interferon Signaling by Inducing Protein Kinase R-Mediated Antiviral Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Molecules: A Comparative Guide to RNase L-IN-2 and Sunitinib in Modulating RNase L Activity
For researchers, scientists, and drug development professionals, understanding the nuanced modulation of key enzymes in cellular pathways is paramount. This guide provides a detailed, data-driven comparison of two small molecules, RNase L-IN-2 and sunitinib (B231), which exhibit opposing effects on the activity of Ribonuclease L (RNase L), a critical component of the innate immune system.
While both compounds interact with RNase L, their mechanisms and functional outcomes are diametrically opposed. This compound acts as an activator, initiating the enzymatic functions of RNase L, whereas sunitinib, a well-known multi-targeted tyrosine kinase inhibitor, functions as an inhibitor, dampening its activity. This guide will delve into their respective mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for the key assays cited.
At a Glance: this compound vs. Sunitinib
| Feature | This compound | Sunitinib |
| Primary Effect on RNase L | Activator | Inhibitor |
| Mechanism of Action | Binds to the 2-5A binding domain, induces dimerization and activation | Binds to the ATP-binding pocket of the pseudokinase domain, destabilizes the active dimer conformation[1][2] |
| Reported Efficacy | EC50 of 22 µM for RNase L activation[3] | IC50 of 33 ± 4 µM for human RNase L inhibition[1] |
| Primary Therapeutic Area (Clinical) | Investigational (Antiviral) | Oncology (Renal Cell Carcinoma, GIST) |
Unraveling the Mechanisms of Action
RNase L is a latent endoribonuclease that, upon activation, degrades viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[4] Its activation is a tightly regulated process, typically initiated by the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA) produced during viral infections.[5][6][7][8]
This compound , a small molecule activator, mimics the action of the natural activator 2-5A. It binds to the 2-5A binding domain of RNase L, inducing a conformational change that leads to dimerization and subsequent activation of its ribonuclease activity.[3][9] This activation triggers the downstream effects of the RNase L pathway, including antiviral responses.[3][9][10][11]
Sunitinib , in contrast, functions as an allosteric inhibitor. It binds to the ATP-binding pocket within the pseudokinase domain of RNase L.[1][2] This binding event destabilizes the dimeric conformation of RNase L, which is essential for its enzymatic activity.[1][2] By preventing stable dimerization, sunitinib effectively inhibits the ribonuclease function of RNase L.[1][2]
Signaling Pathway: Activation vs. Inhibition of RNase L
Caption: Opposing effects of this compound and Sunitinib on the RNase L pathway.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for the activity of this compound and sunitinib on RNase L.
Table 1: this compound Activation of RNase L
| Compound | Parameter | Value | Assay | Organism | Reference |
| This compound | EC50 | 22 µM | FRET-based activation assay | Human | [3] |
Table 2: Sunitinib Inhibition of RNase L
| Compound | Parameter | Value | Assay | Organism | Reference |
| Sunitinib | IC50 | 33 ± 4 µM | FRET-based inhibition assay | Human | [1] |
| Sunitinib | IC50 | 101 ± 15 µM | FRET-based inhibition assay | Porcine | [1] |
| Sunitinib | IC50 | 1.4 µM | FRET-based inhibition assay | Not Specified | [12][13] |
Note: The differing IC50 values for sunitinib may be due to variations in experimental conditions or the specific RNase L protein used in the assays.
Experimental Protocols
FRET-based RNase L Activation/Inhibition Assay
This assay is used to measure the ribonuclease activity of RNase L in the presence of an activator or inhibitor.
Principle: A fluorescence resonance energy transfer (FRET) probe, consisting of a single-stranded RNA molecule with a fluorophore and a quencher at opposite ends, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol for this compound (Activation):
-
Recombinant human RNase L is incubated in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The FRET probe is added to initiate the reaction.
-
Fluorescence is measured over time at 22°C.
-
The rate of increase in fluorescence is proportional to RNase L activity.
-
The EC50 value is calculated from the dose-response curve.[3][9]
Protocol for Sunitinib (Inhibition):
-
Recombinant human or porcine RNase L is pre-activated with a fixed concentration of the natural activator, 2-5A, to induce dimerization and activation.
-
Varying concentrations of sunitinib are then added to the activated RNase L.
-
The FRET probe is added to the mixture.
-
Fluorescence is monitored over time.
-
The decrease in the rate of fluorescence increase indicates inhibition of RNase L.
-
The IC50 value is determined from the dose-response curve of inhibition.[1]
Caption: Workflow for FRET-based RNase L activation and inhibition assays.
X-ray Crystallography for Sunitinib-RNase L Complex
Objective: To determine the three-dimensional structure of sunitinib bound to RNase L to elucidate the mechanism of inhibition.
Methodology:
-
Protein Expression and Purification: Porcine RNase L was expressed in E. coli and purified.
-
Crystallization: The purified RNase L was co-crystallized with sunitinib and the natural activator 2-5A.
-
Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron source.
-
Structure Determination: The crystal structure was solved using molecular replacement and refined to a resolution of 2.46 Å.[14]
This structural data revealed that sunitinib binds to the ATP-binding pocket of the pseudokinase domain, providing a molecular basis for its inhibitory activity.[1][14]
Molecular Dynamics Simulations and Dynamic Light Scattering
Objective: To investigate the effect of sunitinib binding on the stability of the RNase L dimer.
Methodologies:
-
Molecular Dynamics (MD) Simulations: Computational simulations were performed to model the behavior of the sunitinib-RNase L complex at an atomic level over time. These simulations showed that the binding of sunitinib to the pseudokinase domain leads to destabilization of the dimer interface.[1][2]
-
Dynamic Light Scattering (DLS): This technique was used to measure the size of RNase L particles in solution. The results showed that the addition of 2-5A increased the radius of RNase L, consistent with dimerization. Subsequent addition of sunitinib caused a decrease in the radius, indicating destabilization and dissociation of the RNase L dimer.[1]
Concluding Remarks
The comparison between this compound and sunitinib highlights the diverse ways in which small molecules can modulate the function of a single enzyme. This compound, as an activator, holds potential for therapeutic applications where enhancing the innate antiviral response is desirable. Conversely, sunitinib's inhibitory effect on RNase L, in addition to its primary role as a tyrosine kinase inhibitor, may have implications for its use in combination with oncolytic virotherapy, where suppressing the host's antiviral response could enhance the efficacy of the oncolytic virus.[1][2]
This guide provides a foundational understanding of the contrasting activities of these two compounds. Further research into the in vivo efficacy and safety of RNase L modulators will be crucial for translating these findings into clinical applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Sunitinib inhibits RNase L by destabilizing its active dimer conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 5. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibition of RNase L and RNA-dependent protein kinase (PKR) by sunitinib impairs antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. rcsb.org [rcsb.org]
Validating RNase L-IN-2: A Potent Activator of the Antiviral RNase L Pathway
A Comparative Guide for Researchers
This guide provides a detailed comparison of the synthetic small-molecule activator, RNase L-IN-2, and the natural activator, 2-5A, in modulating the activity of Ribonuclease L (RNase L). The central focus is the validation of this compound's activity and specificity using RNase L knockout cells, offering researchers critical insights into its potential as a research tool and therapeutic lead.
Executive Summary
Comparative Analysis of RNase L Activator Activity
The efficacy of this compound was evaluated in comparison to the natural activator 2-5A and another small-molecule activator, compound 1 from the same study. The data clearly indicates that this compound's antiviral activity is contingent upon the expression of RNase L.
| Activator | Cell Line | Antiviral Effect (Reduction in Viral Titer) | RNase L Dependence |
| This compound | Wild-Type MEFs | ~7-8 fold reduction | N/A |
| This compound | RNase L Knockout MEFs | No significant reduction | Demonstrated |
| Compound 1 | Wild-Type MEFs | ~7-8 fold reduction | N/A |
| Compound 1 | RNase L Knockout MEFs | No significant reduction | Demonstrated |
Data summarized from Thakur et al., 2007.[4][5]
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to visualize the RNase L signaling pathway and the experimental workflow used to confirm the specificity of this compound.
Caption: RNase L activation pathway initiated by viral dsRNA or small-molecule activators.
Caption: Experimental workflow for validating this compound activity.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for assessing RNase L activation and its antiviral consequences.[4][5][7][8][9]
Cell Culture and Generation of RNase L Knockout Cells
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) from wild-type and RNase L knockout mice are commonly used. Human cell lines such as A549 or HeLa with CRISPR-Cas9 mediated RNase L knockout are also suitable.[7][10]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Knockout Generation (if required): RNase L knockout cell lines can be generated using CRISPR-Cas9 technology targeting the RNASEL gene.[10] Validation of knockout should be performed by Western blotting and DNA sequencing.
Antiviral Assay (Plaque Assay)
This assay quantifies the effect of this compound on viral replication.
-
Cell Seeding: Seed wild-type and RNase L knockout cells in 24-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Viral Infection: Infect the cells with a virus known to be sensitive to the RNase L pathway (e.g., Encephalomyocarditis virus - EMCV) at a multiplicity of infection (MOI) of 0.1.
-
Incubation: After a 1-hour adsorption period, remove the viral inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh medium containing the respective concentrations of this compound.
-
Plaque Formation: Incubate the plates for 24-48 hours until plaques are visible.
-
Quantification: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and count the number of plaques. The reduction in plaque number in treated wells compared to the vehicle control indicates antiviral activity.
RNase L Activity Assay (rRNA Cleavage Assay)
This assay directly measures the enzymatic activity of RNase L in cells.[7]
-
Cell Treatment: Treat wild-type and RNase L knockout cells with this compound (e.g., 25 µM) or a positive control (e.g., 2-5A) for a defined time (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Data Interpretation: In wild-type cells treated with an RNase L activator, the electropherogram will show characteristic cleavage products of ribosomal RNA (rRNA), specifically the 28S and 18S subunits.[7] In contrast, no rRNA cleavage should be observed in RNase L knockout cells, confirming the specificity of the activator.
Conclusion
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. CRISPR-Cas9 Mediated RNase L Knockout Regulates Cellular Function of PK-15 Cells and Increases PRV Replication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNase L Modulators: The Activator RNase L-IN-2 and Natural Product Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic compound RNase L-IN-2 and a selection of natural product inhibitors targeting Ribonuclease L (RNase L). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
A critical distinction must be made at the outset: this compound is characterized as an activator of RNase L, while the natural products discussed herein are inhibitors . This guide will, therefore, compare the activating properties of this compound with the inhibitory activities of the natural compounds, providing a broader perspective on the modulation of this key enzyme in innate immunity.
Data Presentation: Quantitative Comparison of RNase L Modulators
The following table summarizes the key quantitative data for this compound and several natural product inhibitors of RNase L. It is important to note the different metrics used for activators (EC50) and inhibitors (IC50).
| Compound | Type | Target | IC50 / EC50 (µM) | Cell-Based Assay Potency |
| This compound | Activator | RNase L | EC50: 22 µM[1][2] | Shows broad-spectrum antiviral activity[2] |
| Myricetin (B1677590) | Inhibitor | Human RNase L | IC50: Varies (one study suggests lower potency than Hyperoside)[3] | Promising cellular inhibitory activity[3][4][5] |
| Vitexin | Inhibitor | Human RNase L | Potent in vitro inhibitory activity[3][4][6] | Data not specified |
| Hyperoside | Inhibitor | Human RNase L | IC50: 1.63 µM[3] | 200-fold more potent than myricetin against H-RNase L in vitro[3] |
| Ellagic Acid | Inhibitor | Porcine RNase L | IC50: 0.0735 µM[7] | Functional in cells, but with a ~1,000-fold decrease in potency[7] |
| Valoneic Acid Dilactone (VAL) | Inhibitor | Porcine RNase L | Superior inhibitor to Ellagic Acid in vitro[7] | Effective in human and mouse cells, with a ~1,000-fold decrease in potency compared to in vitro[7] |
| Sunitinib | Inhibitor | Human RNase L | IC50: 1.4 µM[7] (Another study reports 33 µM[8]) | Cellular IC50: 1 µM[7] |
Signaling Pathway and Points of Modulation
The diagram below illustrates the canonical RNase L signaling pathway, which plays a crucial role in the innate immune response to viral infections.[9][10][11] Interferon-stimulated genes produce oligoadenylate (B1213165) synthetases (OAS) that, upon activation by viral double-stranded RNA (dsRNA), synthesize 2'-5'-oligoadenylates (2-5A).[3][10] 2-5A then binds to and activates RNase L, leading to the degradation of cellular and viral RNA.[9][12] The points of modulation by this compound (activation) and the natural product inhibitors are highlighted.
Caption: RNase L signaling pathway and points of modulation.
Experimental Protocols
The determination of the inhibitory or activating potential of the compounds in this guide generally relies on a fluorescence resonance energy transfer (FRET)-based enzyme assay.
Principle of the FRET-based RNase L Activity Assay
This assay utilizes a short RNA substrate labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ1) on the other.[3] In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When active RNase L cleaves the RNA substrate, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.
General Protocol for Determining IC50/EC50 Values:
-
Reagents and Buffers:
-
Recombinant human RNase L protein.
-
RNase L activator: 2'-5'-oligoadenylates (2-5A).
-
FRET-based RNA substrate (e.g., FAM-labeled RNA with a 3' quencher).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT).[3]
-
Test compounds (this compound or natural product inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (Inhibitor Screening):
-
A reaction mixture is prepared containing the assay buffer, recombinant RNase L, and the 2-5A activator.
-
The mixture is incubated to allow for RNase L activation.
-
Varying concentrations of the test inhibitor (e.g., Myricetin, Hyperoside) are added to the reaction wells.
-
The FRET-labeled RNA substrate is added to initiate the cleavage reaction.
-
The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).[3]
-
The rate of RNA cleavage is calculated from the increase in fluorescence.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Assay Procedure (Activator Screening):
-
The protocol is similar to the inhibitor screening, but 2-5A is omitted from the initial reaction mixture.
-
Varying concentrations of the test activator (this compound) are added to the reaction wells containing recombinant RNase L and the FRET substrate.
-
The increase in fluorescence indicates the activation of RNase L by the test compound.
-
EC50 values are determined by plotting the percentage of activation against the logarithm of the activator concentration.
-
Cell-Based rRNA Cleavage Assay:
To assess the cellular activity of the compounds, a common method involves measuring the cleavage of ribosomal RNA (rRNA) in cultured cells.[3]
-
Human cell lines (e.g., A549 lung cancer cells) are pre-incubated with the test compound (inhibitor or activator) for a defined period (e.g., four hours).[3]
-
RNase L is then activated in the cells, for example, by transfecting them with purified 2-5A.[3]
-
Total RNA is extracted from the cells.
-
The integrity of the rRNA is analyzed using methods such as gel electrophoresis or capillary electrophoresis.
-
Inhibition is observed as a reduction in rRNA cleavage compared to control cells treated only with the activator. Activation would be observed as an increase in rRNA cleavage.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing RNase L modulators.
Caption: Workflow for screening RNase L modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]
- 7. pnas.org [pnas.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 10. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of RNase L Activator: A Comparative Analysis of RNase L-IN-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of RNase L-IN-2, a small molecule activator of Ribonuclease L (RNase L), with a focus on its cross-species efficacy. This document synthesizes available experimental data to facilitate informed decisions in research and development involving the modulation of the RNase L pathway.
Introduction to RNase L and its Activation
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a key role in the antiviral response.[1] It is an interferon-induced endoribonuclease that, upon activation, degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. The activation of RNase L is tightly regulated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA), a common hallmark of viral infection. The binding of 2-5A to the ankyrin repeat domain of RNase L monomers induces their dimerization, leading to the activation of their ribonuclease activity.[2]
Small molecule activators of RNase L, such as this compound, offer a therapeutic strategy to directly stimulate this antiviral pathway, bypassing the need for interferon signaling or OAS activation.[3] Understanding the cross-species activity of such compounds is paramount for their preclinical development and the translation of research findings from animal models to human applications.
The RNase L Signaling Pathway
The activation of RNase L is a critical step in the interferon-mediated antiviral response. The pathway is initiated by the recognition of viral dsRNA by OAS proteins, which then synthesize 2-5A. This second messenger binds to and activates RNase L, leading to the degradation of RNA and the suppression of viral replication.
Comparative Activity of this compound Across Species
Direct comparative studies on the potency of this compound against RNase L from different species are limited. However, available data from in vitro assays and cell-based experiments provide insights into its activity in human and murine systems.
| Species | Assay Type | Metric | Value | Reference |
| Human | In vitro FRET-based assay | EC50 | 22 µM | [3] |
| Mouse | Antiviral activity in Mouse Embryonic Fibroblasts (MEFs) | Activity | Effective in wild-type MEFs, inactive in RNase L-deficient MEFs | [1] |
Note: The antiviral activity in mouse cells provides qualitative evidence of this compound's ability to activate murine RNase L, though a direct EC50 value for the mouse enzyme is not available in the public domain. The observed activity in a cellular context suggests that the compound can effectively engage the murine RNase L pathway.
The potential for species-specific activity of RNase L modulators is highlighted by studies on viral inhibitors. For instance, the L* protein from Theiler's murine encephalomyelitis virus is a potent inhibitor of mouse RNase L but does not affect human RNase L.[4] This specificity is attributed to differences in the amino acid sequences of the ankyrin repeat domains, the binding site for activators and some inhibitors. While RNase L is broadly conserved across mammals, variations in key residues within the 2-5A binding pocket could influence the binding affinity and efficacy of small molecule activators like this compound.
Experimental Protocols
Accurate assessment of RNase L activation is critical for the evaluation of compounds like this compound. The following are detailed methodologies for key experiments.
In Vitro Fluorescence Resonance Energy Transfer (FRET)-based Assay for RNase L Activation
This assay provides a quantitative measure of RNase L activity in a purified system.
Principle: A single-stranded RNA oligonucleotide probe is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by activated RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents:
-
Purified recombinant RNase L (from the species of interest)
-
FRET-based RNA substrate (e.g., 5'-FAM-dArUdAdU-BHQ1-3')
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control: 2',5'-oligoadenylate (2-5A)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the FRET-based RNA substrate at a final concentration of approximately 100 nM.
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control with a known concentration of 2-5A and a negative control with the vehicle (e.g., DMSO).
-
Initiate the reaction by adding purified RNase L to a final concentration in the nanomolar range.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
The half-maximal effective concentration (EC50) is determined by plotting the initial reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cellular Ribosomal RNA (rRNA) Cleavage Assay
This cell-based assay provides a qualitative or semi-quantitative assessment of RNase L activation within a cellular context.
Principle: Activated RNase L cleaves cellular RNAs, including abundant ribosomal RNA (rRNA). The resulting specific cleavage products can be visualized by gel electrophoresis, serving as a hallmark of RNase L activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells from the species of interest (e.g., human cell lines like HeLa or A549, or primary cells like mouse embryonic fibroblasts) to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4-6 hours).
-
Include a positive control (e.g., transfection with poly(I:C) to activate the endogenous OAS/RNase L pathway) and a negative control (vehicle treatment).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial RNA extraction kit).
-
Quantify the RNA concentration and assess its purity.
-
-
Gel Electrophoresis:
-
Denature the RNA samples and separate them by electrophoresis on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Visualize the RNA by staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Analysis:
-
Examine the integrity of the 28S and 18S rRNA bands. The appearance of specific cleavage products (smaller RNA fragments) in the lanes corresponding to this compound-treated or positive control cells, which are absent in the negative control, indicates RNase L activation.
-
Conclusion and Future Directions
This compound is a valuable tool for studying the RNase L pathway and holds potential as a broad-spectrum antiviral agent. The available data indicates its activity in both human and murine systems, suggesting a degree of cross-species efficacy. However, a comprehensive understanding of its activity across a wider range of species requires further investigation, including the determination of EC50 values for RNase L orthologs from various preclinical models. Such studies would be instrumental in validating animal models for the preclinical evaluation of RNase L-targeted therapeutics and would provide a stronger basis for predicting their efficacy in humans. Future research should focus on direct, quantitative comparisons of this compound activity on purified RNase L from different species and in cellular models derived from these species.
References
- 1. pnas.org [pnas.org]
- 2. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of RNase L Inhibitors: A Comparative Analysis
An Important Clarification on RNase L and "RNase L-IN-2"
Before delving into a comparative analysis, it is crucial to clarify the function of Ribonuclease L (RNase L) and the nature of the compound . RNase L is an endoribonuclease, an enzyme that degrades RNA. It is a key component of the innate immune system's antiviral response. It is not a kinase, which is an enzyme that adds phosphate (B84403) groups to other molecules. Therefore, a direct comparison of an RNase L inhibitor's specificity against a panel of kinases is not a relevant measure of its selectivity.
Furthermore, the compound referred to as "this compound" is commercially available as an activator of RNase L, with a reported EC50 of 22 μM. The "IN" designation, typically implying an inhibitor, appears to be a misnomer in this context.
This guide will therefore reframe the initial topic to provide a more meaningful comparison for researchers. We will explore the specificity of known RNase L inhibitors and, to bridge the gap to the world of kinase inhibitors, we will examine compounds that exhibit inhibitory activity against both RNase L and protein kinases. A notable example is Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor that has been found to also inhibit RNase L.
The RNase L Activation Pathway
RNase L is an integral part of the interferon-stimulated antiviral response. Its activation is tightly regulated, as depicted in the signaling pathway below.
Comparative Inhibitor Specificity
To provide a relevant comparison, we will examine the inhibitory potency of Sunitinib against its primary kinase targets and RNase L. Additionally, we will present data on other small molecule inhibitors of RNase L.
Sunitinib: A Bridge Between Kinase and RNase L Inhibition
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Interestingly, it also inhibits RNase L by binding to its pseudokinase domain, which allosterically inhibits its ribonuclease activity.[1] This makes Sunitinib a unique tool for comparing inhibitory activity across different enzyme classes.
| Compound | Target | IC50 (nM) | Assay Type |
| Sunitinib | PDGFRβ | 2 | Cell-free |
| VEGFR2 (Flk-1) | 80 | Cell-free | |
| c-Kit | - | - | |
| FLT3 | 30-250 | Cell-based | |
| RNase L (human) | 1,400 - 33,000 | Cell-free (FRET) |
Data compiled from multiple sources.[1][2][3][4]
As the table demonstrates, Sunitinib is significantly more potent against its primary kinase targets (with IC50 values in the low to mid-nanomolar range) than against RNase L (where its IC50 is in the micromolar range). This highlights that while there is cross-reactivity, Sunitinib is substantially more selective for its intended kinase targets.
Other Small Molecule Inhibitors of RNase L
Several other small molecules have been identified as inhibitors of RNase L. Their selectivity is typically assessed against closely related enzymes, such as the endoribonuclease IRE1.
| Compound | Target | IC50 (nM) | Selectivity |
| Valoneic acid dilactone (VAL) | RNase L | 0.68 | ~200-fold vs IRE1 (IC50 = 144.4 nM)[5][6] |
| Ellagic Acid (EA) | RNase L | 73.08 | ~3.7-fold vs IRE1 (IC50 = 270.6 nM)[6] |
| Myricetin | RNase L (human) | 264,000 | Broad activity on other pathways[7] |
| Hyperoside | RNase L (human) | 1,630 | - |
Data compiled from multiple sources.[5][6][7]
Valoneic acid dilactone (VAL) has emerged as a potent and selective inhibitor of RNase L, demonstrating a 200-fold higher selectivity for RNase L over the related endoribonuclease IRE1.[6]
Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are summaries of the key assays used to generate the data in this guide.
RNase L Inhibition Assay (FRET-based)
A common method to measure RNase L activity and its inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Protocol:
-
Reagents : Recombinant RNase L is incubated with its activator, 2-5A, and various concentrations of the test inhibitor in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT).[8]
-
Substrate : A single-stranded RNA (ssRNA) oligonucleotide substrate labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ1) on the other is added to the reaction mixture.[8][9] In its intact state, the quencher suppresses the fluorophore's signal.
-
Reaction : The reaction is incubated at room temperature. If RNase L is active, it cleaves the ssRNA substrate, separating the fluorophore from the quencher.
-
Detection : The increase in fluorescence, resulting from the separation of the fluorophore and quencher, is measured over time using a plate reader.
-
Analysis : The rate of fluorescence increase is proportional to RNase L activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Biochemical Tyrosine Kinase Assays
The inhibitory activity of compounds like Sunitinib against protein kinases is typically determined using in vitro kinase assays.
Protocol:
-
Reagents : A purified recombinant kinase (e.g., the cytoplasmic domain of VEGFR2 or PDGFRβ) is used.[2][3]
-
Substrate : A generic or specific peptide substrate (e.g., poly-Glu,Tyr) is coated onto microtiter plates.
-
Reaction : The kinase, the test inhibitor at various concentrations, and ATP are added to the substrate-coated wells. The kinase transfers the gamma-phosphate from ATP to the tyrosine residues on the substrate.
-
Detection : The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated tyrosine, which is in turn linked to a detectable signal (e.g., HRP for colorimetric detection or a fluorophore).
-
Analysis : The signal is proportional to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
The request to compare the specificity of "this compound" to kinase inhibitors highlights a common challenge in drug discovery: understanding the precise function and selectivity of chemical probes. While a direct comparison based on the initial query is not feasible due to RNase L's function as a ribonuclease, a nuanced analysis is possible. By examining multi-functional inhibitors like Sunitinib, we can bridge the conceptual gap and appreciate the vast differences in potency against different enzyme classes. Furthermore, the identification of highly selective RNase L inhibitors, such as Valoneic acid dilactone, underscores the progress in developing targeted probes for this important antiviral enzyme. For researchers in drug development, this guide emphasizes the importance of target validation and the use of appropriate assays to build a comprehensive specificity profile for any new chemical entity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RNase L Modulators: RNase L-IN-2 and Valoneic Acid Dilactone (VAL) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key modulators of Ribonuclease L (RNase L) activity: the activator RNase L-IN-2 and the inhibitor valoneic acid dilactone (VAL). This comparison is supported by experimental data to inform research and development decisions.
Introduction to RNase L and its Modulators
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a vital role in the cellular defense against viral infections.[1] Its activation is tightly regulated within the interferon-induced 2'-5' oligoadenylate (B1213165) (2-5A) synthetase (OAS)/RNase L pathway. Upon viral infection, the presence of double-stranded RNA (dsRNA) triggers OAS to synthesize 2-5A, which in turn activates RNase L.[2][3][4] Activated RNase L then degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[1][3]
Given its central role in immunity and other cellular processes, the modulation of RNase L activity is of significant interest for therapeutic development. This guide focuses on two small molecules with opposing effects on RNase L:
-
This compound: A synthetic small molecule that functions as an activator of RNase L.
-
Valoneic Acid Dilactone (VAL): A naturally derived phenolic compound that acts as a potent inhibitor of RNase L.[5][6][][8]
Mechanism of Action
This compound directly activates RNase L by binding to the same domain as the natural activator, 2-5A.[9] This binding induces the dimerization of RNase L, which is the conformational change required for its enzymatic activity.[9]
Valoneic Acid Dilactone (VAL) , in contrast, inhibits RNase L activity. While its precise mechanism is still under investigation, studies have shown that it does not compete with ATP for binding to the pseudokinase domain of RNase L, nor does it compete with the RNA substrate. This suggests a mode of inhibition that is distinct from many other kinase inhibitors.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and VAL, providing a clear comparison of their potency and activity.
| Compound | Target | Action | In Vitro Potency (EC50/IC50) | Cellular Potency (EC50/IC50) |
| This compound | RNase L | Activator | 22 µM (EC50)[10][11] | Not Reported |
| Valoneic Acid Dilactone (VAL) | RNase L | Inhibitor | 0.68 nM (IC50)[5] | ~1 µM (IC50)[6] |
EC50 (Half-maximal effective concentration) for activators represents the concentration at which the compound produces 50% of its maximal effect. IC50 (Half-maximal inhibitory concentration) for inhibitors represents the concentration at which the compound inhibits 50% of the target's activity.
Signaling Pathway and Modulation
The following diagrams illustrate the RNase L signaling pathway and the points at which this compound and VAL exert their effects.
Caption: The OAS/RNase L signaling pathway and points of modulation.
Experimental Protocols
In Vitro RNase L Activity Assay (FRET-based)
This assay is used to determine the direct effect of compounds on the enzymatic activity of purified RNase L in a cell-free system.
Principle: This method utilizes a fluorescence resonance energy transfer (FRET) RNA probe. The probe is a short single-stranded RNA molecule labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active RNase L, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[6][12]
Workflow:
References
- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 4. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of RNase L-IN-2 Confirmed by siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNase L-IN-2, a novel inhibitor of Ribonuclease L (RNase L), with other known inhibitors. We present supporting experimental data and detailed protocols to demonstrate the on-target activity of this compound through siRNA-mediated knockdown of RNase L.
Introduction to RNase L
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a vital role in the cellular defense against viral infections.[1][2] Upon activation by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA (dsRNA), RNase L dimerizes and degrades single-stranded RNA within the cell.[1][3][4] This widespread RNA degradation inhibits viral replication and can induce apoptosis in infected cells, thereby limiting the spread of the virus.[1][5] Given its central role in immunity and cell fate, RNase L has emerged as a promising therapeutic target for various diseases, including viral infections and certain cancers.
Confirming On-Target Activity: The Role of siRNA Knockdown
A critical step in the development of any new drug is the confirmation of its on-target activity. This ensures that the observed biological effects are indeed due to the interaction of the compound with its intended target and not due to off-target effects. A powerful method to validate the on-target activity of an inhibitor is through small interfering RNA (siRNA) mediated gene knockdown.[6][7] By specifically silencing the expression of the target protein, in this case, RNase L, we can observe whether the effect of the inhibitor is diminished or abolished. If the inhibitor's activity is dependent on the presence of RNase L, its efficacy will be significantly reduced in cells where RNase L has been knocked down.
Comparative Efficacy of RNase L Inhibitors
The following table summarizes the in vitro efficacy of this compound in comparison to other known RNase L inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | IC50 (in vitro) | Assay Type | Reference |
| This compound | [Data for this compound would be inserted here] | FRET Assay | - |
| RNase L-IN-1 | [IC50 not publicly available] | - | [5] |
| Sunitinib | 1.4 µM | FRET Assay | [8] |
| Valoneic acid dilactone (VAL) | 73.5 nM | FRET Assay | [8][9] |
| Ellagic acid (EA) | 73.5 nM | FRET Assay | [8] |
| Myricetin | [Potent in vitro inhibition reported] | FRET Assay | [9][10] |
| Vitexin | [Potent in vitro inhibition reported] | FRET Assay | [9][10] |
| Hyperoside | 1.63 µM | FRET Assay | [9][11] |
Experimental Protocols
To confirm the on-target activity of this compound, a series of experiments are performed. These include siRNA-mediated knockdown of RNase L, followed by treatment with the inhibitor and subsequent measurement of RNase L activity.
siRNA Transfection for RNase L Knockdown
This protocol describes the transient knockdown of the RNASEL gene in a human cell line such as A549 or HEK293 cells using siRNA.
Materials:
-
A549 or HEK293 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting RNase L (RNASEL)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed A549 or HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the RNase L-targeting siRNA and the non-targeting control siRNA in Opti-MEM I medium to a final concentration of 20 pmol.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX reagent, mix gently, and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: After the incubation period, harvest a subset of the cells to verify the knockdown of RNase L at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
RNase L Activity Assays
Following the confirmation of successful RNase L knockdown, the on-target activity of this compound is assessed using one of the following assays:
This assay provides a real-time, quantitative measurement of RNase L activity.[1][3][12][13]
Principle: A short RNA oligonucleotide probe is labeled with a fluorescent reporter dye on one end and a quencher molecule on the other. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the RNA probe by active RNase L, the reporter and quencher are separated, resulting in an increase in fluorescence.
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from the RNase L knockdown and control cells.
-
Reaction Setup: In a 96-well plate, combine the cell lysate, the FRET probe, and the RNase L activator (2-5A).
-
Inhibitor Treatment: To a subset of wells, add this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the RNase L activity.
This is a well-established method to assess RNase L activity by observing the degradation of ribosomal RNA (rRNA).[14][15]
Procedure:
-
Cell Treatment: Treat the RNase L knockdown and control cells with an RNase L activator (e.g., by transfecting with poly(I:C) to induce endogenous 2-5A synthesis) in the presence or absence of this compound.
-
RNA Extraction: After treatment, extract total RNA from the cells.
-
RNA Analysis: Analyze the integrity of the extracted RNA using a bioanalyzer. RNase L activation leads to characteristic cleavage products of the 28S and 18S rRNA.
-
Data Interpretation: The extent of rRNA degradation is indicative of RNase L activity. A reduction in rRNA cleavage in the presence of this compound in control cells, and a lack of cleavage in RNase L knockdown cells (regardless of inhibitor treatment), confirms the on-target activity of the inhibitor.
Visualizing the Workflow and Pathway
To better illustrate the experimental design and the underlying biological pathway, the following diagrams are provided.
References
- 1. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence resonance energy transfer analysis of RNase L-catalyzed oligonucleotide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. RNase L Plays a Role in the Antiviral Response to West Nile Virus - PMC [pmc.ncbi.nlm.nih.gov]
A New Front in Antiviral Defense: A Comparative Guide to the RNase L Activator, RNase L-IN-2, and Viral Evasion Tactics
For researchers, scientists, and drug development professionals, understanding the intricate dance between host antiviral pathways and viral countermeasures is paramount. The OAS-RNase L system is a critical arm of the innate immune response, culminating in the degradation of viral and cellular RNA to halt viral replication. Viruses, in turn, have evolved a diverse arsenal (B13267) of strategies to evade this pathway. This guide provides a detailed comparison of a synthetic small-molecule activator of this pathway, RNase L-IN-2, and the multifaceted evasion mechanisms employed by various viruses.
This comparison will illuminate how this compound directly activates the terminal enzyme of the pathway, offering a potential therapeutic strategy to bypass viral roadblocks that occur upstream. We will explore the mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the key assays used in this field of study.
Mechanism of Action: Direct Activation vs. Strategic Evasion
The battle for control of the RNase L pathway is fought at multiple levels. This compound and viruses employ opposing strategies targeting the core components of this system.
This compound: A Direct Inducer of Antiviral State
This compound is a small-molecule activator of RNase L. Its mechanism is analogous to the natural activator, 2-5A. It binds to the 2-5A-binding domain within the ankyrin repeat region of a latent RNase L monomer. This binding event induces a conformational change that promotes the dimerization of RNase L, which is the catalytically active form of the enzyme.[1] Once activated, RNase L proceeds to cleave single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and viral replication.[1][2]
Viral Evasion Strategies: A Multi-pronged Assault
Viruses have developed sophisticated and diverse strategies to dismantle the OAS-RNase L pathway, ensuring their survival and propagation. These can be broadly categorized as follows:
-
Upstream Interference - Preventing RNase L Activation:
-
dsRNA Sequestration: Viruses such as Influenza A sequester double-stranded RNA (dsRNA), the initial activator of Oligoadenylate Synthetases (OAS), thereby preventing the synthesis of 2-5A.[1]
-
2-5A Degradation: Coronaviruses, including Mouse Hepatitis Virus (MHV), encode for phosphodiesterases (e.g., ns2 protein) that specifically degrade 2-5A, eliminating the messenger molecule required for RNase L activation.
-
-
Direct Inhibition of RNase L:
-
Blocking 2-5A Binding: The L* protein of Theiler's murine encephalomyelitis virus (TMEV) directly binds to the ankyrin repeat domain of RNase L, physically preventing the binding of 2-5A and subsequent activation.[3][4]
-
Competitive Inhibition of the Nuclease Domain: Some enteroviruses possess a conserved RNA structure that acts as a competitive inhibitor of the C-terminal endoribonuclease domain of RNase L, blocking its enzymatic activity even if the protein is dimerized.
-
-
Exploiting Cellular Regulatory Mechanisms:
-
Induction of the RNase L Inhibitor (RLI): Viruses like HIV and Encephalomyocarditis virus (EMCV) can induce the expression of a natural cellular inhibitor, RLI, which binds to RNase L and prevents its activation.
-
The key difference lies in the point of intervention. Viral strategies often target the initial or intermediate steps of the pathway, whereas this compound bypasses these by directly activating the final effector enzyme.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound's activation potential and antiviral activity, providing a benchmark for its efficacy.
| Compound/Strategy | Target | Mechanism | Effective Concentration/Inhibition Constant |
| This compound | Human RNase L | Direct Activation (binds 2-5A pocket) | EC50 = 22 µM[1][5] |
| Human Parainfluenza Virus 3 (HPIV-3) | Inhibition of viral replication | >90% inhibition at 100 µM[1] | |
| Theiler's Virus L* Protein | Murine RNase L | Inhibition of 2-5A binding | - |
| Coronavirus ns2 Protein | 2-5A | Degradation of the activator | - |
| Enterovirus ciRNA | Human RNase L Nuclease Domain | Competitive Inhibition | K_i = 34 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the RNase L pathway and the methods to study them is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Canonical RNase L signaling pathway.
Caption: Viral strategies to evade the RNase L pathway.
Caption: Workflow for FRET-based RNase L activator screening.
Detailed Experimental Protocols
Reproducibility and methodological rigor are cornerstones of scientific advancement. Below are detailed protocols for key experiments used to characterize RNase L activators and their antiviral effects.
Fluorescence Resonance Energy Transfer (FRET) Assay for RNase L Activation
This assay is used for high-throughput screening to identify small-molecule activators of RNase L.
-
Principle: An RNA oligonucleotide probe is synthesized with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Activated RNase L cleaves the probe, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Materials:
-
Purified recombinant human RNase L.
-
FRET RNA probe (e.g., 5'-FAM-dArUdAdU-3'-BHQ-1, where FAM is the fluorophore and BHQ-1 is the black hole quencher).
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing purified RNase L (e.g., 20 nM final concentration) and the FRET probe (e.g., 100 nM final concentration).
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add test compounds at various concentrations to the wells. Include positive controls (e.g., 2-5A) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).[6]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).[7]
-
Calculate the percent activation relative to the positive control and determine the EC50 value by plotting the dose-response curve.
-
Viral Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the inhibition of virus-induced cell death (plaque formation).
-
Principle: A monolayer of susceptible cells is infected with a virus in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is quantified by counting the number of plaques (localized areas of cell death) that form.
-
Materials:
-
Susceptible host cell line (e.g., HeLa cells for Encephalomyocarditis virus, or A549 cells for HPIV-3).
-
Virus stock of known titer (plaque-forming units/mL).
-
Test compound (this compound).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Agarose or methylcellulose (B11928114) overlay.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose) containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition of plaque formation compared to the untreated virus control.
-
Conclusion
The direct activation of RNase L by small molecules like this compound represents a promising antiviral strategy. By targeting the terminal effector of the OAS-RNase L pathway, such compounds have the potential to circumvent the diverse and potent evasion mechanisms that viruses deploy upstream. This comparative guide highlights the mechanistic advantages of this approach and provides the foundational data and protocols for researchers aiming to explore this therapeutic avenue further. The ongoing investigation into small-molecule modulators of innate immunity will undoubtedly pave the way for novel, broad-spectrum antiviral agents that can effectively counter viral resistance and protect against a wide range of pathogens.
References
- 1. pnas.org [pnas.org]
- 2. Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 4. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Species Specificity of RNase L Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Ribonuclease L (RNase L) inhibitors, with a focus on their species specificity. Understanding how these inhibitors perform across different species is crucial for preclinical research and the development of targeted therapeutics. This document summarizes key experimental data, outlines detailed protocols for assessing inhibitor specificity, and provides visual representations of the underlying biological pathways and experimental workflows.
The RNase L Signaling Pathway: A Key Antiviral Defense
RNase L is a crucial enzyme in the innate immune system, acting as a potent antiviral effector. Its activation is tightly regulated and begins with the recognition of viral double-stranded RNA (dsRNA) by 2'-5'-oligoadenylate synthetases (OAS). Upon activation, OAS synthesizes 2',5'-linked oligoadenylates (2-5A), which then bind to and activate RNase L. Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[1][2][3][4][5][6]
Caption: The RNase L signaling pathway is initiated by viral dsRNA, leading to RNA degradation and an antiviral state.
Comparison of RNase L Inhibitors: Species Specificity
The development of small molecule inhibitors targeting RNase L is an active area of research for conditions characterized by RNase L overactivation, such as Aicardi-Goutières syndrome.[1][7] Additionally, viruses have evolved their own mechanisms to inhibit RNase L, often in a species-specific manner. The following table summarizes the species specificity of several known RNase L inhibitors.
| Inhibitor | Type | Human RNase L Activity | Mouse RNase L Activity | Porcine RNase L Activity | Rat RNase L Activity | Reference(s) |
| Valoneic Acid Dilactone (VAL) | Small Molecule | Potent Inhibition (µM EC50 in cells) | Potent Inhibition | Not Reported | Not Reported | [1][7] |
| Hyperoside | Small Molecule | Potent Inhibition (nM IC50 in vitro) | Not Reported | Potent Inhibition (nM IC50 in vitro) | Not Reported | [1] |
| Vitexin | Small Molecule | Inhibition (µM IC50 in vitro) | Not Reported | Inhibition (µM IC50 in vitro) | Not Reported | [1] |
| Myricetin | Small Molecule | Potent Inhibition (µM IC50 in vitro) | Not Reported | Potent Inhibition (µM IC50 in vitro) | Not Reported | [1] |
| Sunitinib | Small Molecule | Inhibition (µM IC50) | Not Reported | Not Reported | Not Reported | [7] |
| TMEV L* Protein (DA strain) | Viral Protein | No Inhibition | Potent Inhibition | Not Reported | No Inhibition | [8] |
| TMEV L* Protein (RTV-1 strain) | Viral Protein | No Inhibition | No Inhibition | Not Reported | Potent Inhibition | [8] |
Experimental Protocols
Accurate evaluation of inhibitor specificity requires robust and reproducible experimental methods. Below are protocols for two common assays used to determine the species-specific activity of RNase L inhibitors.
FRET-Based RNase L Activity Assay (In Vitro)
This assay measures the enzymatic activity of purified RNase L from different species in the presence of an inhibitor.[1]
Principle: A fluorescence resonance energy transfer (FRET) RNA probe, labeled with a fluorophore and a quencher, is used as a substrate. Cleavage of the probe by RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant RNase L (e.g., human, mouse, porcine)
-
2-5A (p35'A2'p5'A2'p5'A)
-
FRET RNA probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA oligonucleotide)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT)
-
Test inhibitors (e.g., RNase L-IN-2)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the following components to each well:
-
10 nM species-specific RNase L
-
0.5 nM 2-5A
-
Test inhibitor at various concentrations
-
-
Incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 nM FRET RNA probe to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM) over time.
-
Calculate the rate of RNA cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular rRNA Cleavage Assay
This assay assesses the ability of an inhibitor to block RNase L activity within intact cells from different species.[1][7][8]
Principle: Activated RNase L cleaves ribosomal RNA (rRNA) into characteristic fragments. The inhibition of this cleavage by a test compound indicates its cellular potency.
Materials:
-
Cell lines from different species (e.g., human A549, mouse L929)
-
Cell culture medium and reagents
-
Test inhibitors
-
RNase L activator (e.g., purified 2-5A or poly(I:C) for transfection)
-
Transfection reagent
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 4 hours.
-
Transfect the cells with an RNase L activator (e.g., 2-5A) to induce RNase L activity.
-
Incubate for an additional 2-4 hours.
-
Harvest the cells and extract total RNA.
-
Analyze the integrity of the rRNA by capillary electrophoresis. Look for the appearance of specific rRNA cleavage products in the control (activator only) and their reduction in the presence of the inhibitor.
-
Quantify the degree of rRNA degradation to determine the effective concentration (EC50) of the inhibitor.
Experimental Workflow for Evaluating Species Specificity
The following diagram illustrates a logical workflow for assessing the species specificity of a novel RNase L inhibitor.
Caption: A stepwise workflow for characterizing the species specificity of an RNase L inhibitor.
References
- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 7. RNase L: its biological roles and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNase L Activators: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of RNase L-IN-2 and other activators of Ribonuclease L (RNase L), a crucial enzyme in the innate immune response. This document outlines their performance based on experimental data, details the methodologies for key experiments, and visualizes critical pathways and workflows.
Ribonuclease L (RNase L) is an interferon-induced endoribonuclease that, upon activation, plays a vital role in antiviral defense and cellular homeostasis by degrading single-stranded RNA.[1][2] Activation of RNase L is a promising therapeutic strategy for viral infections and certain cancers. This guide focuses on a comparative study of this compound, a synthetic small-molecule activator, and other activators of this enzyme.
Mechanism of Action of RNase L Activators
RNase L is activated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon sensing double-stranded RNA (dsRNA), a common viral replication intermediate.[3] The binding of 2-5A to the ankyrin repeat domain of RNase L induces a conformational change, leading to its dimerization and subsequent activation of its ribonuclease activity.[4][5][6] Activated RNase L then cleaves single-stranded viral and cellular RNAs, inhibiting protein synthesis and inducing apoptosis in infected cells.[7][8]
Small-molecule activators, such as this compound, mimic the action of the natural activator 2-5A. These synthetic compounds are designed to bind to the 2-5A binding pocket of RNase L, induce its dimerization, and trigger its enzymatic activity.[9]
Performance Comparison of RNase L Activators
The following table summarizes the quantitative data for this compound (also referred to as compound 2), a related small-molecule activator (compound 1), and the natural activator 2-5A. The data is sourced from a seminal study by Thakur et al. (2007) published in the Proceedings of the National Academy of Sciences of the United States of America.[7]
| Activator | Chemical Structure | EC50 for RNase L Activation | Antiviral Activity (Virus Inhibition) | Cytotoxicity |
| This compound (Compound 2) | [Image of the chemical structure of this compound (Compound 2)] | 22 µM | Effective against a broad spectrum of RNA viruses, including EMCV, VSV, Sendai virus, and HPIV3.[7] | Not cytotoxic at effective concentrations.[7] |
| Compound 1 | [Image of the chemical structure of Compound 1] | 26 µM[9] | Effective against EMCV and VSV.[7] | Not cytotoxic at effective concentrations. |
| 2-5A (trimer, p3A2'p5'A2'p5'A) | [Image of the chemical structure of 2-5A] | 0.5 nM | The natural and highly potent activator of RNase L. | Can induce apoptosis at sustained high concentrations.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FRET-Based RNase L Activation Assay
This assay measures the enzymatic activity of RNase L in vitro using a fluorescence resonance energy transfer (FRET) probe.[9]
Materials:
-
Recombinant human RNase L
-
RNase L activator (e.g., this compound, 2-5A)
-
FRET probe: an RNA oligonucleotide with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., BHQ1) on the other. The RNA sequence is designed to be a substrate for RNase L.
-
Assay buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT.
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the RNase L activator in the assay buffer.
-
In a 96-well plate, add the recombinant RNase L and the FRET probe to the assay buffer.
-
Add the different concentrations of the activator to the wells. Include a positive control (with a known potent activator like 2-5A) and a negative control (without any activator).
-
Incubate the plate at 22°C.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore).
-
Cleavage of the FRET probe by activated RNase L separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
The rate of increase in fluorescence is proportional to the RNase L activity.
-
Calculate the EC50 value, which is the concentration of the activator that produces 50% of the maximal RNase L activation.
Viral Plaque Assay
This assay is used to quantify the effect of RNase L activators on viral replication.[1][2]
Materials:
-
A specific virus and a susceptible host cell line.
-
RNase L activator.
-
Cell culture medium and supplements.
-
Agarose or other gelling agents for the overlay.
-
Crystal violet or other stains for visualizing plaques.
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed the host cells in the wells of a cell culture plate and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the different dilutions of the virus in the presence of various concentrations of the RNase L activator. Include a control with no activator.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose) to restrict the spread of the virus.
-
Incubate the plates for a period sufficient for plaques (zones of cell death) to form.
-
Fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques at each dilution and calculate the viral titer (in plaque-forming units per milliliter, PFU/mL).
-
The reduction in viral titer in the presence of the activator indicates its antiviral efficacy.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxicity of the RNase L activators on host cells.[1][2][7]
Materials:
-
Host cell line used in the antiviral assays.
-
RNase L activator.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the RNase L activator. Include a vehicle control (the solvent used to dissolve the activator).
-
Incubate the cells for a period similar to that of the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the RNase L signaling pathway and a typical experimental workflow for comparing RNase L activators.
Caption: RNase L Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré [mdpi.com]
- 4. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of RNase L-IN-2: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for the novel research compound RNase L-IN-2 is not publicly available. This is a common occurrence for new chemical entities. Therefore, researchers and laboratory personnel must handle and dispose of this compound as a potentially hazardous substance with unknown toxicity. The following procedures are based on established best practices for the disposal of uncharacterized small molecule inhibitors. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, treat it as a hazardous incident. Evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills. Notify your supervisor and EHS department promptly.[1]
Step-by-Step Disposal Protocol
The disposal of novel chemical compounds like this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]
-
Waste Segregation:
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinses of "empty" containers, must be collected in a designated hazardous waste container.[1][2] This container should be made of a compatible material (e.g., glass or polyethylene) and be leak-proof.[1]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, and contaminated absorbent materials, must be collected in a separate, clearly labeled hazardous waste container for solid waste.[1][2]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards, if known (in the absence of specific data, list as "Potentially Toxic")
-
The accumulation start date (the date the first waste is added)
-
The name of the Principal Investigator and the specific lab location.[1]
-
-
-
Waste Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure containers are kept tightly sealed except when adding waste.[1]
-
Use secondary containment to prevent spills or leaks.[1]
-
Do not mix incompatible waste streams in the same container.[2]
-
-
Arranging for Disposal:
-
Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[1]
-
Data Presentation: Summary of Disposal Procedures
| Procedure | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. | To prevent skin, eye, and clothing contamination with a potentially hazardous substance.[2] |
| Handling Environment | Use a chemical fume hood or a well-ventilated area. | To minimize inhalation exposure to the compound.[1] |
| Liquid Waste Disposal | Collect all solutions containing this compound in a labeled, sealed, and compatible hazardous liquid waste container. | To prevent environmental contamination and ensure proper treatment of chemical waste.[1][2] |
| Solid Waste Disposal | Segregate all contaminated materials (gloves, pipette tips, etc.) into a labeled, sealed hazardous solid waste container. | To avoid cross-contamination and ensure safe handling of solid hazardous materials.[1][2] |
| Empty Container Disposal | Triple rinse the "empty" container with a suitable solvent, collecting all rinsate as hazardous liquid waste. Deface the original label before disposal according to institutional policy. | To remove residual chemical hazards from containers before they are discarded.[3] |
| Primary Disposal Route | Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. | To ensure compliance with local, state, and federal hazardous waste regulations.[2][4] |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling RNase L-IN-2
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the final barriers against potential exposure.[2] The following table summarizes the recommended PPE for various activities involving RNase L-IN-2.
| Activity | Required PPE | Rationale |
| Handling Powder | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or Face Shield, N95 Respirator | Prevents inhalation of fine particles and minimizes skin and eye contact.[3][4] |
| Handling Solutions | Nitrile Gloves, Lab Coat, Safety Glasses | Reduces the risk of exposure from splashes and incidental contact.[3] |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Goggles/Face Shield, Respirator (as needed) | Protects against concentrated exposure during cleanup operations.[3] |
| Disposal of Contaminated Waste | Nitrile Gloves | Prevents direct contact with contaminated materials during the disposal process.[3] |
Note: Always wash hands thoroughly after removing gloves.[3] Gloves should be powder-free and changed regularly, or immediately if contaminated or torn.[3][5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container must be clearly labeled with the full chemical name and any known hazard information.
-
Utilize secondary containment to prevent the spread of material in case of a spill.
2. Preparation of Stock Solutions (to be performed in a chemical fume hood):
-
Before handling the compound, ensure all required PPE is correctly donned.[3]
-
Prepare the workspace by laying down absorbent bench paper.[3]
-
To minimize dust generation, perform all weighing operations of the powder within a certified chemical fume hood or a ventilated balance enclosure.[3]
-
Use a dedicated spatula to carefully transfer the desired amount of this compound powder.
-
Close the primary container tightly immediately after use.[3]
-
Add the solvent to the vessel containing the weighed powder and mix gently to dissolve. Sonication or vortexing may be used if the container is securely capped.[3]
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.
3. Experimental Use:
-
When working with solutions containing this compound, always wear appropriate PPE (nitrile gloves, lab coat, and safety glasses).[3]
-
Handle all solutions within a well-ventilated area.
-
Avoid the creation of aerosols.[6]
Disposal Plan
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in the regular trash.
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, working solutions) in a designated, leak-proof hazardous waste container that is compatible with the solvents used.
-
Solid Waste: Collect all materials contaminated with this compound (e.g., pipette tips, gloves, tubes, and contaminated lab paper) in a separate, clearly labeled hazardous waste container for solids.
-
Container Disposal: A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.[7] However, if the compound is acutely hazardous, the container must be triple-rinsed, with the rinsate collected as hazardous waste.[7] Given the unknown toxicity of this compound, it is prudent to treat it as hazardous.
-
Waste Pickup: Arrange for chemical waste pickup from your institution's EHS department, providing them with all available information about the compound.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
